Product packaging for Irpagratinib(Cat. No.:CAS No. 2230974-62-4)

Irpagratinib

Cat. No.: B12386767
CAS No.: 2230974-62-4
M. Wt: 570.6 g/mol
InChI Key: PGRHEHZIRYNZDV-FUHWJXTLSA-N
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Description

Irpagratinib (ABSK011) is a highly selective inhibitor of fibroblast growth factor receptor (FGFR) 4.
This compound is an orally bioavailable, selective inhibitor of human fibroblast growth factor receptor 4 (FGFR4), with potential antineoplastic activity. Upon oral administration, this compound is specifically and irreversibly binds to the cysteine residue at position 552 (Cys 552) that is within the active site of FGFR4. This blocks FGFR4 autophosphorylation and activation of receptor tyrosine kinase activity that would normally occur after binding to its ligand, fibroblast growth factor 19 (FGF19), which both inhibits FGFR4-mediated signaling and leads to the inhibition of tumor cell proliferation in FGF19- and FGFR4-overexpressing cells. FGFR4, a receptor tyrosine kinase, is involved in angiogenesis and in the proliferation, differentiation, and survival of tumor cells. FGFR4 expression is associated with poor prognosis. FGF19 is overexpressed by certain tumor cell types.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H32F2N6O5 B12386767 Irpagratinib CAS No. 2230974-62-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2230974-62-4

Molecular Formula

C28H32F2N6O5

Molecular Weight

570.6 g/mol

IUPAC Name

N-[(3S,4S)-3-[[6-(2,6-difluoro-3,5-dimethoxyphenyl)-8-(3-methoxy-3-methylazetidin-1-yl)pyrido[3,4-d]pyrimidin-2-yl]amino]oxan-4-yl]prop-2-enamide

InChI

InChI=1S/C28H32F2N6O5/c1-6-21(37)32-16-7-8-41-12-18(16)34-27-31-11-15-9-17(22-23(29)19(38-3)10-20(39-4)24(22)30)33-26(25(15)35-27)36-13-28(2,14-36)40-5/h6,9-11,16,18H,1,7-8,12-14H2,2-5H3,(H,32,37)(H,31,34,35)/t16-,18+/m0/s1

InChI Key

PGRHEHZIRYNZDV-FUHWJXTLSA-N

Isomeric SMILES

CC1(CN(C1)C2=C3C(=CC(=N2)C4=C(C(=CC(=C4F)OC)OC)F)C=NC(=N3)N[C@@H]5COCC[C@@H]5NC(=O)C=C)OC

Canonical SMILES

CC1(CN(C1)C2=C3C(=CC(=N2)C4=C(C(=CC(=C4F)OC)OC)F)C=NC(=N3)NC5COCCC5NC(=O)C=C)OC

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Irpagratinib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Irpagratinib (formerly known as ABSK011) is a potent, orally active, and highly selective small molecule inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4).[1] It is currently under investigation as a targeted therapy for hepatocellular carcinoma (HCC) characterized by the overexpression of Fibroblast Growth Factor 19 (FGF19), a key ligand for FGFR4.[2][3][4][5] Epidemiological studies indicate that approximately 30% of HCC patients exhibit FGF19 overexpression, which is associated with a more aggressive tumor biology and poorer prognosis.[2][3][4][5] this compound represents a promising therapeutic strategy by specifically targeting the FGF19-FGFR4 signaling axis, a critical oncogenic driver in this subset of HCC.[1] This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its biochemical and cellular activities, selectivity profile, and the experimental methodologies used for its characterization.

Core Mechanism of Action: Irreversible and Selective Inhibition of FGFR4

This compound functions as an irreversible, covalent inhibitor of FGFR4.[1][6] Its mechanism of action is centered on the specific modification of a key cysteine residue within the ATP-binding pocket of the FGFR4 kinase domain.

Covalent Modification of Cysteine 552: The high selectivity of this compound for FGFR4 is attributed to its ability to form a covalent bond with Cysteine 552 (Cys552), a residue located in the active site of FGFR4.[1][7] This cysteine residue is not conserved among other members of the FGFR family (FGFR1, FGFR2, and FGFR3), which provides the basis for this compound's selectivity.[1][7] By irreversibly binding to Cys552, this compound effectively blocks the ATP-binding site, thereby preventing the autophosphorylation and subsequent activation of the FGFR4 kinase.[1][6]

Quantitative Analysis of Kinase Inhibition

The potency and selectivity of this compound have been quantified through various biochemical and cellular assays. The following tables summarize the key quantitative data available for this compound.

Target Assay Type Metric Value Reference
FGFR4Biochemical AssayIC50< 10 nM[1]
Other FGFR KinasesBiochemical AssaySelectivity Fold> 50-fold[1]
Other Receptor Tyrosine KinasesKinomeScan ProfilingSelectivity Fold> 800-fold[7]
Cell Line Assay Type Metric Value Reference
HCC Cell Lines with FGF19 AmplificationCell Viability AssayEC50< 50 nM[1]
Cancer Cell Lines with FGFR1 DependenceCell Viability AssayEC50> 2000 nM[7]

Impact on Downstream Signaling Pathways

Activation of FGFR4 by its ligand FGF19 initiates a cascade of downstream signaling events that promote cell proliferation, survival, and migration. This compound, by inhibiting FGFR4 autophosphorylation, effectively blocks these downstream pathways. The primary signaling cascades affected are the RAS-RAF-MAPK and the PI3K-AKT pathways.

FGFR4 Signaling Pathway and Point of Inhibition by this compound

The following diagram illustrates the FGF19-FGFR4 signaling pathway and the mechanism of inhibition by this compound.

FGF19_FGFR4_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF19 FGF19 FGFR4_dimer FGFR4 Dimer FGF19->FGFR4_dimer Binds FRS2 FRS2 FGFR4_dimer->FRS2 Autophosphorylation & recruits Klotho_beta β-Klotho Klotho_beta->FGFR4_dimer Co-receptor Grb2_SOS Grb2/SOS FRS2->Grb2_SOS Activates RAS RAS Grb2_SOS->RAS Activates RAF RAF RAS->RAF Activates PI3K PI3K RAS->PI3K Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Activates AKT AKT PI3K->AKT Activates AKT->Transcription_Factors Activates Proliferation_Survival Cell Proliferation & Survival Transcription_Factors->Proliferation_Survival Promotes This compound This compound This compound->FGFR4_dimer Irreversibly binds to Cys552 (Inhibits Autophosphorylation)

Caption: this compound's mechanism of action on the FGF19-FGFR4 signaling pathway.

Experimental Protocols

The characterization of this compound involved a series of biochemical, cellular, and in vivo experiments. While specific, detailed internal protocols are proprietary, the following sections describe the standard methodologies employed in the discovery and preclinical evaluation of FGFR4 inhibitors like this compound.

Biochemical Kinase Inhibition Assay (Caliper-based)

This assay is designed to measure the direct inhibitory effect of this compound on the enzymatic activity of FGFR4.

  • Reagents and Materials:

    • Recombinant human FGFR4 enzyme.

    • Fluorescently labeled peptide substrate.

    • ATP (at a concentration close to the Km for FGFR4).

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT, BSA).

    • This compound (serially diluted).

    • Microfluidic chip-based mobility shift assay platform (e.g., Caliper LabChip).

  • Procedure:

    • Prepare a reaction mixture containing the FGFR4 enzyme, the fluorescent peptide substrate, and the assay buffer.

    • Add serially diluted this compound or vehicle control (DMSO) to the reaction mixture.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

    • Stop the reaction.

    • Analyze the reaction mixture using a Caliper LabChip system. The system separates the phosphorylated and non-phosphorylated substrate based on changes in their electrophoretic mobility.

    • Quantify the amount of phosphorylated product by measuring fluorescence intensity.

    • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Assay for FGFR4 Inhibition (CellTiter-Glo®)

This assay assesses the effect of this compound on the viability of HCC cells that are dependent on the FGF19-FGFR4 signaling pathway for their growth and survival.

  • Cell Lines:

    • HCC cell lines with known FGF19 amplification and FGFR4 expression (e.g., Hep3B, HUH7).

    • Control cell lines that are not dependent on FGFR4 signaling.

  • Procedure:

    • Seed the cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with serially diluted this compound or vehicle control for a specified duration (e.g., 72 hours).

    • Equilibrate the plates to room temperature.

    • Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of cell viability).

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the EC50 value.

Western Blot Analysis of Downstream Signaling

This method is used to confirm that this compound inhibits the phosphorylation of FGFR4 and its downstream signaling proteins.

  • Procedure:

    • Culture FGF19-dependent HCC cells and starve them of serum to reduce basal signaling.

    • Treat the cells with this compound or vehicle control for a defined period.

    • Stimulate the cells with recombinant FGF19 to activate the FGFR4 pathway.

    • Lyse the cells and quantify the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

    • Probe the membrane with primary antibodies specific for phosphorylated FGFR4 (p-FGFR4), total FGFR4, phosphorylated FRS2 (p-FRS2), total FRS2, phosphorylated ERK (p-ERK), total ERK, phosphorylated AKT (p-AKT), and total AKT.

    • Incubate with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detect the signal using a chemiluminescent substrate and image the blot.

    • Analyze the band intensities to determine the effect of this compound on the phosphorylation status of the target proteins.

In Vivo Xenograft Tumor Model

This experiment evaluates the anti-tumor efficacy of this compound in a living organism.

  • Animal Model:

    • Immunocompromised mice (e.g., nude or SCID mice).

  • Procedure:

    • Subcutaneously implant FGF19-expressing HCC cells into the flanks of the mice.

    • Allow the tumors to grow to a palpable size.

    • Randomize the mice into treatment and control groups.

    • Administer this compound orally at different dose levels to the treatment groups, and a vehicle control to the control group, on a defined schedule.

    • Measure the tumor volume and body weight of the mice regularly.

    • At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., western blotting for p-FGFR4).

    • Evaluate the anti-tumor efficacy based on tumor growth inhibition.

Experimental and Logical Workflows

The following diagrams illustrate the workflows for key experimental procedures and the logical framework for the development of this compound.

Biochemical_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_analysis Analysis prep_reagents Prepare Reagents: - FGFR4 Enzyme - Peptide Substrate - ATP - Assay Buffer mix Mix Enzyme, Substrate, and this compound prep_reagents->mix prep_drug Prepare Serial Dilutions of this compound prep_drug->mix initiate Initiate Reaction with ATP mix->initiate incubate Incubate at 30°C initiate->incubate stop_reaction Stop Reaction incubate->stop_reaction caliper Analyze on Caliper LabChip stop_reaction->caliper quantify Quantify Phosphorylation caliper->quantify calc_ic50 Calculate IC50 quantify->calc_ic50

Caption: Workflow for the biochemical kinase inhibition assay.

In_Vivo_Efficacy_Workflow cluster_model Model Development cluster_treatment Treatment cluster_monitoring Monitoring & Analysis implant Implant HCC Cells into Mice tumor_growth Allow Tumors to Grow implant->tumor_growth randomize Randomize Mice into Groups tumor_growth->randomize administer Administer this compound (Oral) or Vehicle randomize->administer measure Measure Tumor Volume and Body Weight administer->measure measure->administer Repeatedly excise Excise Tumors at End of Study measure->excise evaluate Evaluate Anti-Tumor Efficacy measure->evaluate pd_analysis Pharmacodynamic Analysis (e.g., Western Blot) excise->pd_analysis

Caption: Workflow for the in vivo xenograft efficacy study.

Conclusion

This compound is a highly selective and potent irreversible inhibitor of FGFR4, which acts by covalently modifying Cys552 in the kinase's active site. This targeted mechanism of action effectively abrogates the oncogenic signaling driven by the FGF19-FGFR4 axis in a subset of hepatocellular carcinomas. The preclinical data, generated through a series of robust biochemical, cellular, and in vivo assays, provide a strong rationale for its ongoing clinical development as a precision medicine for patients with FGF19-overexpressing HCC. Further research and clinical trials will continue to delineate the full therapeutic potential of this compound in this and potentially other FGFR4-dependent malignancies.

References

Irpagratinib's Potent and Selective Inhibition of FGFR4: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Irpagratinib (also known as ABSK011) is a potent, orally active, and highly selective irreversible inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4). It is currently under investigation as a targeted therapy for hepatocellular carcinoma (HCC) characterized by the overexpression of FGF19, a key ligand for FGFR4. This compound covalently modifies a specific cysteine residue within the FGFR4 active site, leading to the inhibition of its autophosphorylation and subsequent downstream signaling pathways implicated in cell proliferation and survival. This technical guide provides a comprehensive overview of this compound's FGFR4 selectivity profile, detailing the experimental methodologies used to characterize its activity and its effects in preclinical models.

Introduction

The FGF19/FGFR4 signaling axis is a critical driver in a subset of hepatocellular carcinomas. Its activation promotes tumor growth and survival, making it a compelling target for therapeutic intervention. This compound has emerged as a promising clinical candidate due to its high potency and selectivity for FGFR4, potentially offering a targeted treatment option for patients with FGF19-overexpressing HCC.

Mechanism of Action

This compound functions as an irreversible inhibitor of FGFR4. Its mechanism involves the specific and covalent modification of the Cys552 residue located within the active site of the FGFR4 kinase domain.[1] This covalent bond formation effectively blocks the autophosphorylation of FGFR4, thereby inhibiting the activation of downstream signaling pathways that contribute to tumor progression.

FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds to Cys552 Cys552 Autophosphorylation Autophosphorylation FGFR4->Autophosphorylation Initiates This compound This compound (ABSK011) This compound->FGFR4 Irreversibly binds to Cys552 in active site This compound->Autophosphorylation Blocks Downstream_Signaling Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) Autophosphorylation->Downstream_Signaling Activates Proliferation Cell Proliferation & Survival Downstream_Signaling->Proliferation Promotes

Figure 1: Mechanism of Action of this compound.

FGFR4 Selectivity Profile

This compound demonstrates high selectivity for FGFR4 over other kinases, including other members of the FGFR family. This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window.

Table 1: Biochemical Potency of this compound

TargetIC50 (nM)
FGFR4< 10

Note: Specific IC50 values for other kinases are not publicly available in the reviewed literature, but sources consistently describe this compound as "highly selective" for FGFR4.

Experimental Protocols

Biochemical Kinase Inhibition Assay

Objective: To determine the in vitro potency of this compound against FGFR4 and other kinases.

Methodology:

A common method for assessing kinase activity is a radiometric or fluorescence-based assay that measures the phosphorylation of a substrate peptide.

Workflow:

cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis Kinase Purified Kinase (e.g., FGFR4) Incubation Incubate Kinase, Substrate, ATP, and this compound Kinase->Incubation Substrate Substrate Peptide Substrate->Incubation ATP ATP (radiolabeled or cold) ATP->Incubation Irpagratinib_prep Serial Dilutions of This compound Irpagratinib_prep->Incubation Detection Measure Substrate Phosphorylation Incubation->Detection Analysis Calculate IC50 Detection->Analysis

Figure 2: Workflow for a Biochemical Kinase Inhibition Assay.

Detailed Steps:

  • Enzyme and Substrate Preparation: Recombinant human FGFR4 kinase domain and a suitable peptide substrate are diluted in kinase buffer.

  • Compound Preparation: this compound is serially diluted to a range of concentrations.

  • Reaction Initiation: The kinase, substrate, and this compound are pre-incubated together. The kinase reaction is initiated by the addition of ATP.

  • Reaction Termination and Detection: After a defined incubation period, the reaction is stopped. The amount of phosphorylated substrate is quantified. This can be achieved by measuring the incorporation of radiolabeled phosphate from [γ-³²P]ATP or by using fluorescence-based methods such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

  • Data Analysis: The percentage of kinase inhibition is calculated for each this compound concentration. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by fitting the data to a dose-response curve.

Cell-Based FGFR4 Autophosphorylation Assay

Objective: To assess the ability of this compound to inhibit FGFR4 autophosphorylation in a cellular context.

Methodology:

This assay typically utilizes a cell line that overexpresses FGFR4, such as a hepatocellular carcinoma cell line with FGF19 amplification.

Workflow:

cluster_cell_culture Cell Culture & Treatment cluster_lysis_detection Lysis & Detection cluster_analysis Data Analysis Cells Plate FGFR4-overexpressing cells (e.g., HCC cells) Treatment Treat cells with This compound Cells->Treatment Lysis Lyse cells Treatment->Lysis Detection_Method Detect p-FGFR4 levels (e.g., Western Blot, ELISA) Lysis->Detection_Method Quantification Quantify p-FGFR4 and total FGFR4 Detection_Method->Quantification IC50_Calc Calculate Cellular IC50 Quantification->IC50_Calc

Figure 3: Workflow for a Cell-Based FGFR4 Autophosphorylation Assay.

Detailed Steps:

  • Cell Culture: FGFR4-overexpressing cells are seeded in multi-well plates and allowed to adhere.

  • Compound Treatment: Cells are treated with increasing concentrations of this compound for a specified period.

  • Cell Lysis: After treatment, the cells are washed and lysed to release cellular proteins.

  • Detection of Phospho-FGFR4: The levels of phosphorylated FGFR4 (p-FGFR4) and total FGFR4 in the cell lysates are measured. This is commonly done using Western blotting with specific antibodies against p-FGFR4 and total FGFR4, or through a quantitative method like an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The ratio of p-FGFR4 to total FGFR4 is calculated for each treatment condition. The cellular IC50 value is then determined from the dose-response curve.

In Vivo Antitumor Activity

This compound has demonstrated significant antitumor activity in preclinical in vivo models of hepatocellular carcinoma.[1]

Subcutaneous Xenograft Model

Objective: To evaluate the in vivo efficacy of this compound in inhibiting tumor growth.

Methodology:

This model involves the implantation of human HCC cells that overexpress FGF19 and FGFR4 into immunocompromised mice.

Workflow:

cluster_model_dev Model Development cluster_treatment Treatment & Monitoring cluster_endpoint Endpoint Analysis Implantation Subcutaneous implantation of HCC cells into mice Tumor_Growth Allow tumors to reach a palpable size Implantation->Tumor_Growth Randomization Randomize mice into treatment groups Tumor_Growth->Randomization Dosing Administer this compound or vehicle orally Randomization->Dosing Monitoring Monitor tumor volume and body weight Dosing->Monitoring Endpoint Evaluate tumor growth inhibition Monitoring->Endpoint

Figure 4: Workflow for a Subcutaneous Xenograft Model.

Detailed Steps:

  • Cell Implantation: A suspension of a human HCC cell line with known FGF19/FGFR4 pathway activation is injected subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth and Randomization: Tumors are allowed to grow to a predetermined size. The animals are then randomized into treatment and control groups.

  • Drug Administration: this compound is administered orally to the treatment group at various dose levels, while the control group receives a vehicle. Dosing is typically performed daily.

  • Monitoring: Tumor dimensions are measured regularly with calipers, and tumor volume is calculated. The body weight and general health of the animals are also monitored.

  • Efficacy Evaluation: At the end of the study, the antitumor efficacy of this compound is assessed by comparing the tumor growth in the treated groups to the control group. Tumor growth inhibition (TGI) is a common metric used for this evaluation.

Conclusion

This compound is a highly selective and potent irreversible inhibitor of FGFR4 that has demonstrated significant antitumor activity in preclinical models of hepatocellular carcinoma with FGF19/FGFR4 pathway activation. Its specific mechanism of action and favorable selectivity profile make it a promising candidate for further clinical development as a targeted therapy for this patient population. The experimental methodologies outlined in this guide provide a framework for the continued investigation and characterization of this compound and other novel FGFR4 inhibitors.

References

The Discovery and Development of Irpagratinib (ABSK011): A Targeted Approach for Hepatocellular Carcinoma

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Irpagratinib (ABSK011) is a novel, orally active, and highly selective small molecule inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4).[1] Developed by Abbisko Therapeutics, it represents a precision medicine approach for the treatment of advanced hepatocellular carcinoma (HCC) in patients with overexpression of the FGF19 signaling pathway.[2][3] this compound covalently and irreversibly binds to a specific cysteine residue (Cys552) in the active site of FGFR4, leading to the inhibition of its autophosphorylation and downstream signaling.[1] This targeted mechanism has demonstrated promising anti-tumor activity in preclinical models and clinical trials, particularly in a patient population with a poor prognosis and limited treatment options.[4][5] This technical guide provides a comprehensive overview of the discovery and development of this compound, summarizing key preclinical and clinical data, outlining experimental methodologies, and visualizing the core biological pathways and developmental workflows.

Introduction: Targeting the FGF19-FGFR4 Axis in HCC

Hepatocellular carcinoma is a leading cause of cancer-related death worldwide, with limited therapeutic options for patients with advanced disease.[6] A significant subset of HCC patients, estimated to be around 30%, exhibit an aberrant activation of the FGF19-FGFR4 signaling pathway.[3] This dysregulation is a key driver of tumorigenesis in these patients and is associated with a more aggressive disease course and poorer prognosis.[7][8]

The binding of FGF19 to its receptor, FGFR4, triggers a cascade of downstream signaling events that promote cell proliferation, survival, and migration.[2] this compound was designed to specifically inhibit this pathway, offering a targeted therapeutic strategy for this molecularly defined patient population.[9]

Mechanism of Action

This compound is a potent and selective inhibitor of FGFR4 with an in vitro IC50 of less than 10 nM.[1] Its mechanism of action is characterized by the irreversible modification of the Cys552 residue within the active site of FGFR4.[1] This covalent bond effectively blocks the autophosphorylation of the receptor, thereby inhibiting the activation of downstream signaling pathways.[1]

Signaling Pathway

The FGF19-FGFR4 signaling pathway plays a crucial role in cell proliferation and survival. Upon activation by FGF19, FGFR4 dimerizes and autophosphorylates, creating docking sites for downstream signaling molecules. This leads to the activation of pathways such as the RAS-RAF-MAPK and PI3K-AKT cascades, which are central to cell growth and survival. This compound, by inhibiting FGFR4 autophosphorylation, effectively shuts down these downstream signals.

FGF19_FGFR4_pathway FGF19-FGFR4 Signaling Pathway and Inhibition by this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR4 FGFR4 RAS RAS FGFR4->RAS Activates PI3K PI3K FGFR4->PI3K FGF19 FGF19 FGF19->FGFR4 Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes AKT AKT PI3K->AKT AKT->Proliferation Promotes This compound This compound (ABSK011) This compound->FGFR4 Irreversibly Inhibits (Cys552) clinical_trial_workflow High-Level Workflow for a Phase 2 Clinical Trial of this compound PatientScreening Patient Screening (Advanced HCC, FGF19+) Enrollment Patient Enrollment PatientScreening->Enrollment Treatment Treatment Administration (this compound + Atezolizumab) Enrollment->Treatment Monitoring Safety & Efficacy Monitoring (e.g., RECIST 1.1) Treatment->Monitoring Cyclical Process Monitoring->Treatment DataAnalysis Data Analysis Monitoring->DataAnalysis Results Reporting of Results DataAnalysis->Results

References

Irpagratinib: A Technical Guide on a Novel FGFR4 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Irpagratinib (also known as ABSK011) is an orally active, potent, and highly selective small molecule inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4).[1][2][3] It is being developed for the treatment of advanced solid tumors, particularly hepatocellular carcinoma (HCC), that exhibit hyperactivation of the FGF19/FGFR4 signaling pathway.[4] Deregulation of this pathway, often through overexpression of the FGF19 ligand, is a key oncogenic driver in a significant subset of HCC cases, making this compound a promising targeted therapy.[5] This technical guide provides a comprehensive overview of this compound's chemical structure, properties, mechanism of action, and a summary of its preclinical and clinical development.

Chemical Structure and Properties

This compound is a complex heterocyclic molecule with the IUPAC name N-[(3S,4S)-3-{[6-(2,6-difluoro-3,5-dimethoxyphenyl)-8-(3-methoxy-3-methylazetidin-1-yl)pyrido[3,4-d]pyrimidin-2-yl]amino}oxan-4-yl]prop-2-enamide.[6][7] Its chemical and physical properties are summarized in the tables below.

Table 1: Chemical Identifiers of this compound
IdentifierValue
IUPAC Name N-[(3S,4S)-3-{[6-(2,6-difluoro-3,5-dimethoxyphenyl)-8-(3-methoxy-3-methylazetidin-1-yl)pyrido[3,4-d]pyrimidin-2-yl]amino}oxan-4-yl]prop-2-enamide[6][7]
CAS Number 2230974-62-4[1][6][8]
Molecular Formula C28H32F2N6O5[6][7][8]
InChI Key PGRHEHZIRYNZDV-FUHWJXTLSA-N[6]
SMILES C=CC(=O)N[C@@H]1COCC[C@H]1NC2=NC=C3C(=N2)C=C(C4=C(F)C(OC)=CC(OC)=C4F)N=C3N5CC(C)(OC)C5[5]
Table 2: Physicochemical Properties of this compound
PropertyValueSource
Molecular Weight 570.59 g/mol [1][3][9]
Exact Mass 570.2402 g/mol [6]
Appearance Light yellow to yellow solid[1]
Solubility DMSO: 100 mg/mL (175.26 mM; with ultrasonic)[2]
logP (Predicted) 2.9[7]
pKa (Strongest Acidic, Predicted) 13.47DrugBank
pKa (Strongest Basic, Predicted) 5.55DrugBank
Storage Dry, dark, at 0 - 4°C for short term or -20°C for long term[6]MedKoo Biosciences

Mechanism of Action and Signaling Pathway

This compound is a selective and irreversible inhibitor of FGFR4.[1] It covalently binds to the cysteine 552 (Cys552) residue located in the ATP-binding pocket of the FGFR4 kinase domain.[7] This irreversible binding blocks the autophosphorylation of FGFR4, thereby inhibiting the activation of downstream signaling pathways that are crucial for tumor cell proliferation, survival, and migration.[1][2] The primary signaling cascade affected is the FGF19/FGFR4 axis, which, when hyperactivated, is a known driver of hepatocellular carcinoma.[5]

The FGF19/FGFR4 signaling pathway is initiated by the binding of the FGF19 ligand to the FGFR4 receptor, a process facilitated by the co-receptor β-Klotho. This binding event leads to the dimerization and autophosphorylation of FGFR4, which in turn activates downstream pathways such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT cascades. These pathways are central to regulating cell growth, proliferation, and survival. By inhibiting the initial autophosphorylation step, this compound effectively shuts down these oncogenic signals.

FGF19_FGFR4_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds betaKlotho β-Klotho betaKlotho->FGFR4 Co-receptor FGFR4->FGFR4 RAS RAS FGFR4->RAS PI3K PI3K FGFR4->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation This compound This compound This compound->FGFR4 Irreversibly Inhibits (Cys552)

Figure 1: this compound's inhibition of the FGF19/FGFR4 signaling pathway.

Preclinical and Clinical Development

Preclinical Studies

This compound has demonstrated potent anti-tumor activity in various preclinical models of hepatocellular carcinoma.[1]

In Vitro Potency: this compound is a highly potent inhibitor of FGFR4 with a reported half-maximal inhibitory concentration (IC50) of less than 10 nM.[2][3]

Experimental Protocol: In Vitro FGFR4 Kinase Assay (General Methodology) While the specific, detailed protocol for the determination of this compound's IC50 is not publicly available, a general methodology for such an assay would typically involve the following steps:

  • Reagents and Materials: Recombinant human FGFR4 kinase domain, a suitable substrate (e.g., a synthetic peptide), ATP, assay buffer, and a detection reagent.

  • Procedure: a. The FGFR4 enzyme is incubated with varying concentrations of this compound in the assay buffer. b. The kinase reaction is initiated by the addition of ATP and the substrate. c. The reaction is allowed to proceed for a defined period at a controlled temperature. d. The reaction is stopped, and the amount of phosphorylated substrate is quantified. This is often done using methods such as fluorescence resonance energy transfer (FRET), luminescence, or radioactivity.

  • Data Analysis: The percentage of inhibition at each concentration of this compound is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the dose-response data to a sigmoidal curve.

In Vivo Efficacy: In preclinical xenograft models of HCC, orally administered this compound has been shown to dose-dependently inhibit tumor growth and, in some cases, induce tumor regression.[1] These studies have been conducted in mice, rats, and dogs, where this compound demonstrated high exposure levels.[1]

Experimental Protocol: HCC Xenograft Model (General Methodology) Detailed protocols for the specific xenograft studies with this compound are not publicly available. A representative workflow for such a study is outlined below:

Xenograft_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis node1 HCC Cell Culture (with FGF19/FGFR4 activation) node2 Subcutaneous injection of cells into immunocompromised mice node1->node2 node3 Tumor Growth Monitoring node2->node3 node4 Randomization of mice into treatment groups (Vehicle vs. This compound) node3->node4 node5 Oral administration of This compound or vehicle (daily or BID) node4->node5 node6 Continued tumor volume measurement node5->node6 node7 Pharmacokinetic analysis (blood sampling) node6->node7 node8 Pharmacodynamic analysis (target engagement in tumors) node6->node8 node9 Efficacy assessment (tumor growth inhibition) node6->node9

Figure 2: Generalized workflow for a preclinical HCC xenograft study.
Clinical Trials

This compound is being evaluated in several clinical trials for the treatment of advanced HCC.

Phase I Study (NCT04906434): This is a first-in-human, open-label, dose-escalation and expansion study designed to assess the safety, tolerability, and pharmacokinetics of this compound in patients with advanced solid tumors, with a focus on HCC with FGF19 overexpression.[7] The study has shown promising preliminary anti-tumor activity.

Phase II Study (NCT05441475): This is an open-label study evaluating this compound in combination with the anti-PD-L1 antibody atezolizumab in patients with advanced HCC.[4]

Registrational Study (ABSK-011-205): This is a multi-center, randomized, double-blind, placebo-controlled trial to evaluate the efficacy and safety of this compound in combination with Best Supportive Care (BSC) in patients with advanced or unresectable HCC with FGF19 overexpression who have been previously treated with immune checkpoint inhibitors and multi-targeted kinase inhibitors.

Table 3: Summary of Key Clinical Trial Data for this compound

Trial IdentifierPhaseTreatmentPatient PopulationKey Findings
NCT04906434 IMonotherapyAdvanced solid tumors, including HCC with FGF19 overexpressionWell-tolerated with promising anti-tumor activity.
NCT05441475 IICombination with AtezolizumabAdvanced HCC-

Experimental Protocol: Clinical Trial (General Methodology) The detailed protocols for the clinical trials are extensive documents. The following provides a high-level overview of the typical procedures involved:

  • Patient Screening and Enrollment: Patients are screened based on detailed inclusion and exclusion criteria, including confirmation of advanced HCC, FGF19 overexpression status, prior treatments, and performance status. Informed consent is obtained from all participants.

  • Treatment Administration: this compound is administered orally at specified doses and schedules (e.g., once daily or twice daily). In combination studies, other agents like atezolizumab are administered according to their approved protocols.

  • Safety and Tolerability Monitoring: Patients are closely monitored for adverse events through regular physical examinations, laboratory tests, and imaging. Adverse events are graded according to standard criteria (e.g., CTCAE).

  • Efficacy Assessment: Tumor response is evaluated at baseline and at regular intervals using imaging techniques (e.g., CT or MRI) and assessed according to RECIST 1.1 criteria. Key efficacy endpoints include Objective Response Rate (ORR), Duration of Response (DOR), Progression-Free Survival (PFS), and Overall Survival (OS).

  • Pharmacokinetic and Pharmacodynamic Analysis: Blood samples are collected at various time points to determine the pharmacokinetic profile of this compound. Tumor biopsies may be collected to assess target engagement and downstream pathway modulation.

Conclusion

This compound is a promising, orally bioavailable, selective FGFR4 inhibitor with a well-defined mechanism of action. It has demonstrated significant anti-tumor activity in preclinical models and encouraging efficacy in early-phase clinical trials for the treatment of advanced hepatocellular carcinoma with FGF19 overexpression. Ongoing and planned clinical studies will further elucidate its therapeutic potential, both as a monotherapy and in combination with other anti-cancer agents, for this patient population with a high unmet medical need. The development of this compound represents a significant step forward in the precision medicine approach to treating HCC.

References

An In-depth Technical Guide to Irpagratinib (CAS Number: 2230974-62-4)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Irpagratinib (also known as ABSK011) is a potent and selective, orally bioavailable, irreversible inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4).[1][2][3][4][5][6] It is currently under investigation as a targeted therapy for hepatocellular carcinoma (HCC) characterized by the overexpression of Fibroblast Growth Factor 19 (FGF19), a key ligand for FGFR4.[7][8][9][10][11] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key preclinical and clinical data, and detailed experimental protocols relevant to its evaluation.

Introduction

Hepatocellular carcinoma is a prevalent and aggressive form of liver cancer with limited treatment options for advanced stages.[12] The FGF19-FGFR4 signaling pathway has been identified as a critical oncogenic driver in a subset of HCC patients, making it a promising therapeutic target.[3][8][13] this compound has been developed to specifically target this pathway, offering a potential precision medicine approach for patients with FGF19-overexpressing tumors.[7][8][9][10][11]

Chemical and Physical Properties

PropertyValue
CAS Number 2230974-62-4
Molecular Formula C28H32F2N6O5
Molecular Weight 570.6 g/mol [2]
IUPAC Name N-[(3S,4S)-3-[[6-(2,6-difluoro-3,5-dimethoxyphenyl)-8-(3-methoxy-3-methylazetidin-1-yl)pyrido[3,4-d]pyrimidin-2-yl]amino]oxan-4-yl]prop-2-enamide[2]
Synonyms ABSK011, ABSK-011[2]

Mechanism of Action

This compound is a highly selective and irreversible inhibitor of FGFR4.[1][4] It forms a covalent bond with the cysteine 552 (Cys552) residue located in the ATP-binding pocket of the FGFR4 kinase domain.[2][3] This irreversible binding blocks the autophosphorylation of FGFR4 and subsequently inhibits the downstream signaling cascade.[1][2][4] The selectivity for FGFR4 over other FGFR family members (FGFR1, 2, and 3) is attributed to the unique presence of this cysteine residue in the FGFR4 active site.[3]

Signaling Pathway

The FGF19-FGFR4 signaling pathway plays a crucial role in bile acid homeostasis and cell proliferation. In HCC with FGF19 overexpression, the constitutive activation of this pathway leads to uncontrolled tumor cell growth and survival. This compound's inhibition of FGFR4 effectively shuts down this oncogenic signaling.

FGF19_FGFR4_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds FRS2 FRS2 FGFR4->FRS2 Activates KLB β-Klotho KLB->FGFR4 GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation This compound This compound This compound->FGFR4 Irreversibly Inhibits

FGF19-FGFR4 Signaling Pathway and this compound's Point of Intervention.

Preclinical and Clinical Data

In Vitro Potency and Selectivity
Assay TypeTargetIC50/EC50SelectivityReference
Biochemical Kinase AssayFGFR4< 10 nM> 50-fold vs. other FGFR kinases; > 800-fold vs. other RTKs[1]
Cellular Assay (HCC cells with FGF19 amplification)FGFR4-dependent cell growth< 50 nM> 2000 nM in FGFR1-dependent cells[7]
Clinical Efficacy in Hepatocellular Carcinoma
Clinical Trial PhaseTreatment RegimenPatient PopulationObjective Response Rate (ORR)Median Progression-Free Survival (PFS)Reference
Phase I (BID cohorts)MonotherapyFGF19+ HCC (pre-treated)40.7%-
Phase IICombination with Atezolizumab (220mg BID)FGF19+ HCC50%7.0 months (treatment-naive), 8.3 months (pretreated)[13][14]
Phase IICombination with AtezolizumabFGF19+ HCC (pre-treated with ICI)50%-[9]

Experimental Protocols

General Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_clinical Clinical Development Biochemical Biochemical Kinase Assay (e.g., Caliper Assay) Cellular Cell-Based Assay (e.g., CellTiter-Glo) Biochemical->Cellular Confirm Cellular Activity Selectivity Selectivity Profiling (KinomeScan) Cellular->Selectivity Assess Off-Target Effects PK Pharmacokinetics (PK) Studies (Mouse, Rat, Dog) Selectivity->PK Lead Candidate Selection Efficacy Xenograft Efficacy Model (HCC cell-derived or PDX) PK->Efficacy Determine Dosing Regimen Tox Toxicology Studies Efficacy->Tox Evaluate Safety Profile PhaseI Phase I Trials (Safety, Tolerability, PK/PD) Tox->PhaseI Initiate Human Studies PhaseII Phase II Trials (Efficacy, Dose Expansion) PhaseI->PhaseII PhaseIII Phase III Trials (Pivotal Efficacy & Safety) PhaseII->PhaseIII

General experimental workflow for the evaluation of this compound.
Biochemical Kinase Assay (Mobility Shift Assay)

This protocol is based on the principles of a Caliper-based mobility shift assay to determine the in vitro potency of this compound against FGFR4.

Objective: To measure the IC50 of this compound against recombinant human FGFR4.

Materials:

  • Recombinant human FGFR4 enzyme

  • ATP

  • Fluorescently labeled peptide substrate

  • Assay Buffer (e.g., 25 mM HEPES, pH 7.5, 0.01% Brij-35, 10 mM MgCl2, 2 mM DTT)

  • Stop Buffer (e.g., 100 mM HEPES, pH 7.5, 0.015% Brij-35, 50 mM EDTA)

  • This compound (serially diluted in DMSO)

  • Microtiter plates (e.g., 384-well)

  • Caliper EZ Reader or similar microfluidics-based instrument

Procedure:

  • Prepare serial dilutions of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.

  • Add the diluted this compound solution to the wells of the microtiter plate.

  • Add the FGFR4 enzyme solution to the wells and incubate briefly.

  • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP (at a concentration close to its Km for FGFR4).

  • Incubate the reaction mixture at room temperature (e.g., 28°C) for a defined period (e.g., 60-180 minutes).

  • Terminate the reaction by adding the stop buffer.

  • Analyze the plate on the Caliper instrument. The instrument measures the ratio of the phosphorylated product to the unphosphorylated substrate based on their different electrophoretic mobilities.

  • Calculate the percent inhibition for each this compound concentration relative to DMSO controls.

  • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cell Viability Assay (CellTiter-Glo® Luminescent Assay)

This protocol outlines a method to assess the effect of this compound on the viability of HCC cells.

Objective: To determine the EC50 of this compound in FGF19-overexpressing HCC cell lines.

Materials:

  • FGF19-overexpressing HCC cell line (e.g., Hep3B, HuH-7)

  • Cell culture medium and supplements

  • Opaque-walled 96-well or 384-well plates

  • This compound (serially diluted in culture medium)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Seed the HCC cells in the opaque-walled multiwell plates at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of this compound. Include wells with vehicle (DMSO) as a negative control and a known cytotoxic compound as a positive control.

  • Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).

  • Equilibrate the plates to room temperature for approximately 30 minutes.

  • Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

  • Add a volume of CellTiter-Glo® reagent equal to the volume of the cell culture medium in each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the percent viability for each this compound concentration relative to the vehicle-treated control cells.

  • Determine the EC50 value by plotting the data using a non-linear regression curve fit.

Hepatocellular Carcinoma Xenograft Model

This protocol describes the establishment of a subcutaneous HCC xenograft model to evaluate the in vivo efficacy of this compound.

Objective: To assess the anti-tumor activity of orally administered this compound in an HCC xenograft model.

Materials:

  • Immunodeficient mice (e.g., NOD/SCID or nude mice)

  • HCC cell line with FGF19 overexpression

  • Matrigel or similar extracellular matrix

  • This compound formulation for oral gavage

  • Vehicle control for oral gavage

  • Calipers for tumor measurement

Procedure:

  • Harvest the HCC cells from culture and resuspend them in a mixture of sterile PBS and Matrigel.

  • Subcutaneously inject the cell suspension into the flank of the immunodeficient mice.

  • Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer this compound orally to the treatment group at predetermined doses and schedules (e.g., once or twice daily). Administer the vehicle to the control group.

  • Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week). Calculate the tumor volume using the formula: (Length x Width²) / 2.

  • Monitor the body weight and overall health of the mice throughout the study as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).

  • Compare the tumor growth between the this compound-treated and vehicle-treated groups to determine the anti-tumor efficacy.

Conclusion

This compound is a promising, highly selective FGFR4 inhibitor with demonstrated preclinical and clinical activity in hepatocellular carcinoma characterized by FGF19 overexpression. Its irreversible mechanism of action and high selectivity offer the potential for a targeted and effective therapeutic option for this patient population. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this compound and other novel kinase inhibitors in the field of oncology drug development.

References

Irpagratinib's Covalent Engagement of Cys552: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism of action of irpagratinib (ABSK011), a highly selective and irreversible inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4). The core focus of this document is the covalent binding of this compound to the Cysteine 552 (Cys552) residue within the ATP-binding pocket of FGFR4, a key interaction for its therapeutic effect, particularly in hepatocellular carcinoma (HCC) characterized by FGF19 overexpression.

Mechanism of Action: Irreversible Inhibition of FGFR4

This compound is an orally bioavailable small molecule that demonstrates potent and selective inhibition of FGFR4.[1] Its mechanism relies on the formation of a covalent bond with Cys552, a non-catalytic cysteine residue present in the hinge region of the FGFR4 kinase domain.[2] This irreversible binding locks the receptor in an inactive state, thereby preventing its autophosphorylation and the subsequent activation of downstream signaling pathways that are crucial for tumor cell proliferation and survival.[1] The presence of a cysteine at this position is unique to FGFR4 among the FGFR family members, providing a structural basis for this compound's high selectivity.

Quantitative Analysis of Inhibitor Potency

While specific kinetic data for the covalent binding of this compound to FGFR4 are not extensively published, the available information indicates a high degree of potency. The half-maximal inhibitory concentration (IC50) for this compound against FGFR4 is reported to be less than 10 nM.[2] To provide a comparative context for the potency of covalent FGFR4 inhibitors targeting the Cys552 residue, the following table includes data for other representative compounds.

CompoundTargetIC50 (nM)K_i (nM)k_inact (s⁻¹)k_inact/K_i (M⁻¹s⁻¹)Reference
This compound (ABSK011) FGFR4 < 10 N/A N/A N/A [2]
Compound 7BFGFR4N/A5.7 ± 0.171.3 x 10⁻³ ± 3.1 x 10⁻⁵2.32 x 10⁵ ± 2.2 x 10³[3]
BLU9931FGFR4N/A13.5 ± 0.461.7 x 10⁻³ ± 4.8 x 10⁻⁵1.26 x 10⁵ ± 950[3]
Compound 7AFGFR4N/A37.9 ± 1.781.7 x 10⁻³ ± 6.6 x 10⁻⁵4.47 x 10⁴ ± 420[3]

N/A: Not Available in public literature.

Experimental Protocols for Characterizing Covalent Binding

The confirmation of irreversible covalent binding of an inhibitor like this compound to its target kinase involves a combination of biochemical and biophysical methods. The following are detailed, generalized protocols for key experiments used in this characterization.

Mass Spectrometry for Confirmation of Covalent Adduct Formation

Objective: To confirm the formation of a covalent bond between this compound and FGFR4 and to identify the specific residue modified.

Methodology:

  • Incubation: Recombinant FGFR4 kinase domain is incubated with a molar excess of this compound at room temperature for a defined period (e.g., 1-2 hours) to ensure complete reaction. A control sample with DMSO is run in parallel.

  • Sample Preparation: The protein-inhibitor mixture is desalted to remove unbound inhibitor and buffer components.

  • Intact Protein Analysis: The molecular weight of the intact FGFR4 protein (both treated and control) is determined using high-resolution mass spectrometry (e.g., ESI-Q-TOF). A mass shift corresponding to the molecular weight of this compound in the treated sample confirms covalent binding.

  • Peptide Mapping:

    • The protein samples are denatured, reduced, and alkylated.

    • The proteins are then digested into smaller peptides using a specific protease (e.g., trypsin).

    • The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The MS/MS spectra are searched against the FGFR4 protein sequence. The peptide containing the Cys552 residue is identified, and a mass shift corresponding to the addition of this compound on this specific peptide in the treated sample confirms the site of covalent modification.

X-ray Crystallography for Structural Elucidation

Objective: To obtain a high-resolution three-dimensional structure of the this compound-FGFR4 complex to visualize the covalent bond and the binding mode of the inhibitor.

Methodology:

  • Protein Expression and Purification: The kinase domain of human FGFR4 is expressed in a suitable system (e.g., insect or bacterial cells) and purified to high homogeneity.

  • Co-crystallization:

    • The purified FGFR4 protein is incubated with a molar excess of this compound to ensure complete covalent modification.

    • The protein-inhibitor complex is then subjected to crystallization screening using various precipitants, buffers, and additives.

  • Data Collection: Once suitable crystals are obtained, they are cryo-protected and exposed to a high-intensity X-ray beam at a synchrotron source. The diffraction data are collected.

  • Structure Determination and Refinement:

    • The diffraction data are processed, and the structure is solved using molecular replacement with a known FGFR kinase structure as a search model.

    • The electron density map is inspected to confirm the presence and orientation of this compound and the covalent linkage to the thiol group of Cys552.

    • The structural model is refined to high resolution. The final structure provides atomic-level details of the interactions between this compound and the FGFR4 active site.

Visualizing the Molecular Interactions and Pathways

This compound's Covalent Binding to FGFR4 Cys552

The following diagram illustrates the logical relationship of this compound's covalent modification of Cys552 within the FGFR4 active site, leading to the inhibition of its kinase activity.

G cluster_0 FGFR4 Kinase Domain cluster_1 This compound ATP_Binding_Pocket ATP Binding Pocket Cys552 Cys552 (Thiol Group) Inhibition Irreversible Inhibition of Kinase Activity Cys552->Inhibition Leads to This compound This compound This compound->ATP_Binding_Pocket Binds to Electrophilic_Moiety Electrophilic Moiety (Acrylamide) This compound->Electrophilic_Moiety Electrophilic_Moiety->Cys552 Forms Covalent Bond

Caption: Covalent modification of FGFR4 Cys552 by this compound.

Experimental Workflow for Confirming Covalent Inhibition

This diagram outlines the typical experimental workflow to confirm that a compound acts as an irreversible covalent inhibitor.

G Start Start Biochemical_Assay Biochemical Kinase Assay (IC50 Determination) Start->Biochemical_Assay Mass_Spectrometry Mass Spectrometry (Intact Mass & Peptide Mapping) Biochemical_Assay->Mass_Spectrometry Crystallography X-ray Crystallography Mass_Spectrometry->Crystallography Washout_Assay Cellular Washout Assay Crystallography->Washout_Assay Site_Directed_Mutagenesis Site-Directed Mutagenesis (Cys552Ala) Washout_Assay->Site_Directed_Mutagenesis Confirmation Covalent Binding Confirmed? Site_Directed_Mutagenesis->Confirmation End End Confirmation->End

Caption: Workflow for characterizing a covalent kinase inhibitor.

Disruption of the FGFR4 Signaling Pathway by this compound

Upon binding of its ligand, FGF19, FGFR4 dimerizes and autophosphorylates, initiating downstream signaling cascades such as the RAS-RAF-MAPK and PI3K-AKT pathways, which promote cell proliferation and survival. This compound's irreversible binding to FGFR4 blocks these downstream signals.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds FRS2 FRS2 FGFR4->FRS2 Phosphorylates GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation This compound This compound This compound->Block Block->FGFR4 Inactivates

Caption: this compound-mediated inhibition of the FGFR4 signaling pathway.

References

The FGF19-FGFR4 Axis: A Pivotal Oncogenic Driver and Therapeutic Target in Hepatocellular Carcinoma

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hepatocellular carcinoma (HCC) remains a formidable challenge in oncology, characterized by its high mortality rate and limited therapeutic options. A growing body of evidence has solidified the role of the Fibroblast Growth Factor 19 (FGF19) and its high-affinity receptor, Fibroblast Growth Factor Receptor 4 (FGFR4), as a critical signaling axis driving the pathogenesis of a significant subset of HCC. This technical guide provides a comprehensive overview of the FGF19-FGFR4 pathway, its molecular mechanisms in HCC, preclinical and clinical data supporting its role as a therapeutic target, and detailed experimental protocols for its investigation. The aberrant activation of this pathway, often through FGF19 amplification, is correlated with aggressive tumor biology and poor prognosis, making it a compelling target for precision oncology. The development of selective FGFR4 inhibitors has shown promising anti-tumor activity in biomarker-selected patient populations, heralding a new avenue for targeted therapy in HCC.

The FGF19-FGFR4 Signaling Axis: A Molecular Overview

The FGF19-FGFR4 signaling axis is a key regulator of various metabolic processes, most notably bile acid homeostasis.[1] Under physiological conditions, FGF19 is secreted from the ileum in response to bile acid activation of the farnesoid X receptor (FXR).[1] It then travels to the liver, where it binds to FGFR4 on the surface of hepatocytes. This interaction is critically dependent on the presence of the co-receptor β-Klotho (KLB), a single-pass transmembrane protein that forms a complex with FGFR4, thereby enhancing its affinity for FGF19.[1]

Upon FGF19 binding, the FGFR4/β-Klotho complex dimerizes, leading to the autophosphorylation of the intracellular tyrosine kinase domains of FGFR4.[1] This phosphorylation event initiates a cascade of downstream signaling pathways that are central to cellular proliferation, survival, and differentiation. In the context of HCC, the aberrant and constitutive activation of this axis hijacks these normal physiological processes to drive tumorigenesis.[2]

Downstream Signaling Pathways

The activation of the FGF19-FGFR4 axis in HCC converges on several key oncogenic signaling cascades:

  • RAS-RAF-MEK-ERK (MAPK) Pathway: The phosphorylated FGFR4 recruits and phosphorylates FGF Receptor Substrate 2 (FRS2). This serves as a docking site for Growth factor Receptor-Bound protein 2 (GRB2), which in turn activates the RAS-RAF-MEK-ERK pathway, a central driver of cell proliferation.[1][3]

  • PI3K-AKT-mTOR Pathway: The FRS2-GRB2 complex can also activate the Phosphoinositide 3-kinase (PI3K)-AKT pathway, which is a potent promoter of cell survival and an inhibitor of apoptosis.[1][3]

  • Signal Transducer and Activator of Transcription 3 (STAT3) Pathway: The FGF19-FGFR4 axis can also lead to the phosphorylation and activation of STAT3, a transcription factor that promotes the expression of genes involved in cell proliferation and survival.[4]

  • Glycogen Synthase Kinase 3β (GSK3β)/β-catenin Pathway: Activation of this pathway has been implicated in FGF19-driven epithelial-mesenchymal transition (EMT), a process that enhances tumor cell invasion and metastasis.

The following diagram illustrates the core FGF19-FGFR4 signaling pathway in hepatocellular carcinoma.

FGF19_FGFR4_Signaling FGF19-FGFR4 Signaling Pathway in HCC cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds FRS2 FRS2 FGFR4->FRS2 Phosphorylates STAT3 STAT3 FGFR4->STAT3 Activates EMT EMT & Invasion FGFR4->EMT Activates GSK3β/β-catenin KLB β-Klotho KLB->FGFR4 Co-receptor GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Cell Survival (Anti-apoptosis) AKT->Survival STAT3->Proliferation STAT3->Survival

Caption: FGF19-FGFR4 signaling cascade in hepatocellular carcinoma.

Role of the FGF19-FGFR4 Axis in Hepatocarcinogenesis

Expression and Prognostic Significance

Aberrant expression of FGF19 and FGFR4 is a hallmark of a subset of HCC. Studies have consistently shown that FGF19 is significantly overexpressed in HCC tissues compared to non-cancerous liver tissue.[5] This overexpression is often due to gene amplification of the 11q13.3 locus, which contains the FGF19 gene.[2] While FGFR4 is not always overexpressed, its presence is essential for mediating the oncogenic effects of FGF19.[5] High expression of FGF19 is significantly correlated with poorer overall and disease-free survival in HCC patients.[5]

Table 1: Expression of FGF19 and FGFR4 in Hepatocellular Carcinoma

ParameterFindingReference(s)
FGF19 mRNA Expression Significantly higher in HCC compared to non-cancerous liver tissue (P = 0.015).[5]
FGFR4 mRNA Expression Not significantly overexpressed in HCCs compared to non-cancerous tissues (P = 0.055).[5]
FGF19 Protein Expression Significantly increased in HCC patient serum compared to non-HCC controls.[6]
FGFR4 Protein Expression Moderate to increased staining in approximately 33% of HCCs.[2]
β-Klotho Protein Expression Overexpressed (>2-fold) in 25% of HCC samples.[2]
Correlation with Prognosis Higher FGF19 expression is associated with lower 5-year disease-free survival (0% vs. 20%; P = 0.0061) and overall survival (20% vs. 60%; P = 0.0046).
Prognostic Factor Tumor FGF19 mRNA expression is an independent prognostic factor for overall and disease-free survival.[5]
Preclinical Evidence

The oncogenic potential of the FGF19-FGFR4 axis has been robustly demonstrated in preclinical models. Transgenic mice overexpressing FGF19 in skeletal muscle spontaneously develop HCC, providing direct evidence of its tumorigenic capacity.[1] Importantly, when these FGF19 transgenic mice are cross-bred with FGFR4 knockout mice, they fail to develop liver tumors, confirming that FGFR4 is essential for FGF19-mediated hepatocarcinogenesis.[1] In vitro studies have shown that recombinant FGF19 promotes the proliferation and invasion of HCC cell lines, while silencing of FGF19 or FGFR4 using siRNA inhibits these processes and induces apoptosis.[5]

The FGF19-FGFR4 Axis as a Therapeutic Target

The critical role of the FGF19-FGFR4 axis in a subset of HCC makes it an attractive target for therapeutic intervention. The development of selective FGFR4 inhibitors has been a key focus of drug discovery efforts. These inhibitors are designed to block the ATP-binding pocket of the FGFR4 kinase domain, thereby inhibiting its autophosphorylation and downstream signaling.

Selective FGFR4 Inhibitors

Several selective FGFR4 inhibitors have progressed to clinical development, with promising results in patients with FGF19-positive HCC.

  • Fisogatinib (BLU-554): A potent and irreversible inhibitor of FGFR4. In a Phase I clinical trial, fisogatinib demonstrated an overall response rate (ORR) of 17% in patients with FGF19-positive HCC, while no responses were observed in FGF19-negative patients.[7]

  • FGF401 (Roblitinib): A selective, reversible-covalent inhibitor of FGFR4. In a Phase I/II study, FGF401, as a single agent, showed objective responses in patients with FGFR4/KLB-positive tumors, including HCC.[8][9]

  • H3B-6527: Another selective FGFR4 inhibitor that has shown anti-tumor activity in preclinical models and is being evaluated in clinical trials.

Table 2: Efficacy of Selective FGFR4 Inhibitors in Preclinical Models

InhibitorModelEfficacyReference(s)
Fisogatinib (BLU-554) Hep3B and LIX-066 xenografts (FGF19-positive)Tumor regression
FGF401 FGF19-driven HCC xenograftsDose-dependent tumor regression/stasis[8]
H3B-6527 Hep3B xenograftGI50 of 8.5 nM in vitro; tumor stasis in vivo

Table 3: Clinical Trial Data for Selective FGFR4 Inhibitors in HCC

InhibitorTrial PhasePatient PopulationOverall Response Rate (ORR)Key Adverse EventsReference(s)
Fisogatinib (BLU-554) Phase IFGF19-positive, advanced HCC17%Diarrhea, nausea, vomiting (mostly Grade 1/2)[7]
FGF401 (Roblitinib) Phase I/IIFGFR4/KLB-positive, advanced solid tumors (including HCC)8 objective responses (1 CR, 7 PR)Diarrhea, increased AST/ALT[8][9]
H3B-6527 Phase IAdvanced HCC and ICC2 partial responses in 17 HCC patientsDiarrhea, nausea, vomiting

The following diagram illustrates the mechanism of action of selective FGFR4 inhibitors.

FGFR4_Inhibitor_MoA Mechanism of Action of Selective FGFR4 Inhibitors cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds FGFR4_kinase FGFR4 Kinase Domain KLB β-Klotho KLB->FGFR4 Co-receptor Downstream_Signaling Downstream Signaling (RAS-MAPK, PI3K-AKT) FGFR4_kinase->Downstream_Signaling Activation Blocked Inhibitor Selective FGFR4 Inhibitor (e.g., Fisogatinib) Inhibitor->FGFR4_kinase Blocks ATP Binding Tumor_Growth Tumor Growth & Survival Downstream_Signaling->Tumor_Growth Inhibition

Caption: Inhibition of FGFR4 signaling by selective small molecules.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the FGF19-FGFR4 axis in HCC.

Immunohistochemistry (IHC) for FGF19 and FGFR4

This protocol outlines the general steps for detecting FGF19 and FGFR4 protein expression in formalin-fixed, paraffin-embedded (FFPE) liver tissue sections.

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 x 10 minutes).

    • Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%; 5 minutes each).

    • Rinse with distilled water.

  • Antigen Retrieval:

    • Immerse slides in a citrate buffer (pH 6.0) or EDTA buffer (pH 8.0).

    • Heat in a microwave, pressure cooker, or water bath according to the antibody manufacturer's recommendations (e.g., microwave at medium-high power for 10-15 minutes).

    • Allow slides to cool to room temperature.

  • Peroxidase Blocking:

    • Incubate slides in 3% hydrogen peroxide in methanol for 10-15 minutes to block endogenous peroxidase activity.

    • Rinse with PBS (3 x 5 minutes).

  • Blocking:

    • Incubate sections with a blocking solution (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Incubate sections with the primary antibody against FGF19 or FGFR4, diluted in antibody diluent, overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Rinse with PBS (3 x 5 minutes).

    • Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) for 1 hour at room temperature.

  • Signal Amplification and Detection:

    • Rinse with PBS (3 x 5 minutes).

    • Incubate with an avidin-biotin-peroxidase complex (ABC) reagent for 30 minutes.

    • Rinse with PBS (3 x 5 minutes).

    • Develop the signal with a DAB (3,3'-diaminobenzidine) substrate kit until the desired brown color intensity is reached.

  • Counterstaining, Dehydration, and Mounting:

    • Counterstain with hematoxylin.

    • Dehydrate through a graded series of ethanol and clear in xylene.

    • Mount with a permanent mounting medium.

Western Blotting for FGFR4 Signaling Pathway Components

This protocol describes the detection of total and phosphorylated FGFR4, ERK, and AKT in HCC cell lysates.

  • Cell Lysis:

    • Wash cultured HCC cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

  • SDS-PAGE and Protein Transfer:

    • Denature protein samples by boiling in Laemmli sample buffer.

    • Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against total FGFR4, phospho-FGFR4, total ERK, phospho-ERK, total AKT, and phospho-AKT overnight at 4°C.

  • Secondary Antibody Incubation and Detection:

    • Wash the membrane with TBST (3 x 10 minutes).

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST (3 x 10 minutes).

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

    • Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

Quantitative Real-Time PCR (qPCR) for FGF19 and FGFR4 mRNA

This protocol details the relative quantification of FGF19 and FGFR4 mRNA levels in liver tissue or HCC cells using a SYBR Green-based assay.

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from tissue or cells using a TRIzol-based method or a commercial kit.

    • Assess RNA quality and quantity using a spectrophotometer.

    • Synthesize first-strand complementary DNA (cDNA) from the total RNA using a reverse transcription kit.

  • qPCR Reaction Setup:

    • Prepare a reaction mixture containing SYBR Green qPCR master mix, forward and reverse primers for the target gene (FGF19 or FGFR4) and a reference gene (e.g., GAPDH or ACTB), and the cDNA template.

    • Set up the reactions in a 96-well qPCR plate.

  • qPCR Cycling and Data Analysis:

    • Perform the qPCR reaction in a real-time PCR cycler with appropriate cycling conditions (denaturation, annealing, and extension).

    • Collect fluorescence data at each cycle.

    • Determine the cycle threshold (Ct) values for the target and reference genes.

    • Calculate the relative gene expression using the 2-ΔΔCt method.

Cell Viability (MTT) Assay for IC50 Determination

This protocol describes the use of the MTT assay to determine the half-maximal inhibitory concentration (IC50) of an FGFR4 inhibitor on HCC cell lines.

  • Cell Seeding:

    • Seed HCC cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment:

    • Prepare a serial dilution of the FGFR4 inhibitor in culture medium.

    • Replace the medium in the wells with the medium containing different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).

    • Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • MTT Incubation:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the inhibitor concentration.

    • Determine the IC50 value from the dose-response curve using non-linear regression analysis.

Generation of an FGF19-Driven HCC Mouse Model

This section describes a common method for generating a transgenic mouse model of HCC driven by FGF19 overexpression.

  • Transgene Construct Generation:

    • Clone the human FGF19 cDNA downstream of a strong, tissue-specific promoter that drives expression in a location from which FGF19 can act as an endocrine factor on the liver (e.g., the myosin light chain promoter for expression in skeletal muscle).

  • Generation of Transgenic Mice:

    • Microinject the linearized transgene construct into the pronuclei of fertilized mouse oocytes.

    • Implant the microinjected oocytes into pseudopregnant female mice.

    • Screen the offspring for the presence of the transgene by PCR analysis of genomic DNA.

  • Model Characterization and Monitoring:

    • Confirm the expression of the FGF19 transgene in the target tissue (e.g., skeletal muscle) by qPCR or Western blotting.

    • Monitor the mice for the development of liver tumors over time (typically 8-12 months).

    • Characterize the liver pathology at different time points through histological analysis (H&E staining) and immunohistochemistry for markers of proliferation (e.g., Ki-67) and HCC (e.g., alpha-fetoprotein).

The following diagram provides a workflow for studying the FGF19-FGFR4 axis in HCC.

Experimental_Workflow Experimental Workflow for FGF19-FGFR4 Axis Research in HCC cluster_clinical Clinical Samples cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies HCC_tissues HCC Patient Tissues (Tumor & Normal Adjacent) IHC Immunohistochemistry (FGF19, FGFR4) HCC_tissues->IHC qPCR_tissue qPCR (FGF19, FGFR4 mRNA) HCC_tissues->qPCR_tissue HCC_cells HCC Cell Lines Western_blot Western Blot (pFGFR4, pERK, pAKT) HCC_cells->Western_blot siRNA siRNA Knockdown (FGF19, FGFR4) HCC_cells->siRNA MTT_assay MTT Assay (IC50) with FGFR4 Inhibitors HCC_cells->MTT_assay Mouse_model FGF19-driven HCC Mouse Model Tumor_growth Monitor Tumor Growth Mouse_model->Tumor_growth Prognosis Correlate with Clinical Outcome IHC->Prognosis qPCR_tissue->Prognosis Inhibitor_treatment Treat with FGFR4 Inhibitors Tumor_growth->Inhibitor_treatment Efficacy_assessment Assess In Vivo Efficacy Inhibitor_treatment->Efficacy_assessment

Caption: A typical experimental workflow for investigating the FGF19-FGFR4 axis.

Conclusion and Future Directions

The FGF19-FGFR4 signaling axis has emerged as a clinically validated oncogenic driver in a distinct molecular subtype of hepatocellular carcinoma. The strong preclinical rationale for targeting this pathway has been borne out in early-phase clinical trials of selective FGFR4 inhibitors, which have demonstrated meaningful clinical activity in biomarker-selected patient populations. This represents a significant step forward in the application of precision medicine to the treatment of HCC.

Future research in this area should focus on several key aspects:

  • Biomarker Refinement: While FGF19 expression is a promising predictive biomarker, further refinement is needed to optimize patient selection. This may include the assessment of FGFR4 and β-Klotho expression levels, as well as the identification of co-occurring genetic alterations that may influence treatment response.

  • Mechanisms of Resistance: Understanding the mechanisms of both primary and acquired resistance to FGFR4 inhibitors is crucial for developing strategies to overcome them. This may involve the investigation of bypass signaling pathways or the emergence of secondary mutations in the FGFR4 kinase domain.

  • Combination Therapies: Exploring the combination of FGFR4 inhibitors with other targeted agents or immunotherapies holds the potential to enhance anti-tumor efficacy and overcome resistance.

  • Expansion to Other Cancers: The role of the FGF19-FGFR4 axis in other malignancies should be further investigated to determine the broader applicability of this therapeutic strategy.

References

Preclinical Toxicology of Irpagratinib: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Irpagratinib (also known as ABSK-011) is an investigational, orally active, and highly selective inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4).[1] Developed by Abbisko Therapeutics, it is currently undergoing clinical evaluation for the treatment of advanced solid tumors, with a particular focus on hepatocellular carcinoma (HCC) where the FGF19-FGFR4 signaling pathway is often dysregulated.[2][3][4][5] This technical guide provides a comprehensive summary of the available preclinical toxicology and safety pharmacology data for this compound, based on publicly accessible information. It is intended to serve as a resource for researchers, scientists, and drug development professionals interested in the non-clinical safety profile of this targeted therapeutic agent.

Mechanism of Action and Signaling Pathway

This compound selectively targets and inhibits the kinase activity of FGFR4. The FGF19-FGFR4 signaling axis plays a crucial role in various cellular processes, and its aberrant activation is implicated in the pathogenesis of certain cancers, particularly HCC.[6][7] this compound's mechanism of action involves the inhibition of FGFR4 autophosphorylation, which in turn blocks downstream signaling cascades responsible for cell proliferation and survival.[1]

FGF19_FGFR4_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binding & Activation RAS_RAF_MAPK RAS-RAF-MAPK Pathway FGFR4->RAS_RAF_MAPK PI3K_AKT PI3K-AKT Pathway FGFR4->PI3K_AKT STAT STAT Pathway FGFR4->STAT PLCg PLCγ Pathway FGFR4->PLCg Proliferation Proliferation RAS_RAF_MAPK->Proliferation Survival Survival PI3K_AKT->Survival STAT->Survival PLCg->Proliferation This compound This compound This compound->FGFR4 Inhibition

Figure 1: Simplified diagram of the FGF19-FGFR4 signaling pathway and the inhibitory action of this compound.

Preclinical Safety Profile

Detailed quantitative data from IND-enabling toxicology studies for this compound are not extensively available in the public domain. The following tables summarize the key findings from available sources, primarily conference abstracts and manufacturer communications.

In Vitro Toxicology

The following table outlines the known in vitro safety pharmacology profile of this compound.

Assay System Finding Reference
Cytochrome P450 (CYP) InhibitionHuman liver microsomesNo inhibitory effect on CYP family members[1]
hERG Channel InhibitionMammalian cell lineNo inhibitory effect observed[1]

Experimental Protocol: In Vitro Safety Pharmacology

While specific protocols for this compound are not publicly detailed, standard methodologies for these assays are generally followed in accordance with regulatory guidelines.

  • CYP Inhibition Assay: A typical protocol involves incubating a panel of human liver microsomes with a range of this compound concentrations and specific CYP probe substrates. The formation of the substrate's metabolite is then measured, usually by LC-MS/MS, to determine the IC50 value of this compound for each CYP isozyme.

  • hERG Inhibition Assay: The effect of this compound on the human ether-à-go-go-related gene (hERG) potassium channel is commonly assessed using automated patch-clamp electrophysiology in a mammalian cell line stably expressing the hERG channel. The concentration-dependent inhibition of the hERG current is measured to determine the IC50 value.

In Vivo Toxicology

Information on in vivo preclinical toxicology studies is limited. The following table provides a high-level summary of the animal species used in pharmacokinetic (PK) and likely toxicology studies.

Study Type Species Key Observations Reference
Pharmacokinetics (PK)MouseHigh exposure observed.[1]
Pharmacokinetics (PK)RatHigh exposure observed.[1]
Pharmacokinetics (PK)DogHigh exposure observed.[1]
Efficacy and Combination StudiesMouseUtilized in cell-derived xenografts, patient-derived xenografts, engineered syngeneic models, and humanized models to evaluate anti-tumor effects in combination with other agents.[8][9]

Experimental Protocol: General Approach for IND-Enabling Toxicology Studies

While specific protocols for this compound are not available, the following represents a general workflow for IND-enabling toxicology studies for a small molecule drug intended for oncology indications, based on regulatory guidelines.

IND_Enabling_Tox_Workflow cluster_preclinical Preclinical Phase cluster_regulatory Regulatory Submission cluster_clinical Clinical Phase Dose_Range_Finding Dose Range-Finding Studies (Rodent & Non-Rodent) Single_Dose_Toxicity Single-Dose Acute Toxicity (Rodent & Non-Rodent) Dose_Range_Finding->Single_Dose_Toxicity Repeat_Dose_Toxicity Repeat-Dose Toxicity (Rodent & Non-Rodent) (e.g., 28-day studies) Dose_Range_Finding->Repeat_Dose_Toxicity IND_Submission Investigational New Drug (IND) Application Single_Dose_Toxicity->IND_Submission Repeat_Dose_Toxicity->IND_Submission Safety_Pharmacology Safety Pharmacology (Core Battery: CNS, CVS, Respiratory) Safety_Pharmacology->IND_Submission Genetic_Toxicology Genetic Toxicology (Ames, in vitro/in vivo micronucleus) Genetic_Toxicology->IND_Submission Phase_1_Trials Phase 1 Clinical Trials (First-in-Human) IND_Submission->Phase_1_Trials

Figure 2: Generalized workflow for IND-enabling preclinical toxicology studies.

Discussion and Conclusion

The publicly available preclinical data for this compound, while limited in detail, suggests a favorable early safety profile. The lack of inhibition of key CYP enzymes and the hERG channel in vitro is a positive finding, reducing the likelihood of certain drug-drug interactions and cardiac-related adverse events. The reported high exposure in multiple animal species (mice, rats, and dogs) indicates that adequate systemic levels were likely achieved in preclinical studies to assess potential toxicities.[1]

It is important to note that the comprehensive preclinical toxicology data package submitted to regulatory authorities for IND approval would contain detailed information on single-dose and repeat-dose toxicity studies in at least two species (one rodent and one non-rodent), as well as a full safety pharmacology and genetic toxicology assessment. This would include quantitative data such as the No-Observed-Adverse-Effect Level (NOAEL) and the Maximum Tolerated Dose (MTD), along with detailed histopathological findings. This information is crucial for establishing a safe starting dose in first-in-human clinical trials.

The manageable safety profile observed in early clinical trials of this compound, both as a monotherapy and in combination with other agents, provides further confidence in its therapeutic potential.[10][11] However, a complete understanding of the preclinical toxicology profile is essential for ongoing and future clinical development, including the design of long-term studies and the monitoring for potential late-onset toxicities. As this compound progresses through clinical trials, it is anticipated that more detailed preclinical and clinical safety data will be published, providing a more complete picture of its toxicological profile.

References

Irpagratinib: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core molecular and mechanistic characteristics of Irpagratinib (ABSK011), a potent and highly selective inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4).

Core Molecular Data

This compound is a small molecule inhibitor with the following key properties:

PropertyValueSource(s)
Molecular Formula C28H32F2N6O5[1][2][3]
Molecular Weight 570.6 g/mol [1]
CAS Number 2230974-62-4[2][4]
Synonyms ABSK011, ABSK-011[2][4]

Mechanism of Action and Signaling Pathway

This compound is an orally bioavailable, selective inhibitor of human FGFR4.[1] Its mechanism of action involves the specific and irreversible binding to the cysteine residue at position 552 (Cys552) within the active site of FGFR4.[1] This covalent modification blocks the autophosphorylation and activation of the receptor's tyrosine kinase activity, which would normally be initiated by the binding of its ligand, Fibroblast Growth Factor 19 (FGF19).[1][5]

The FGF19-FGFR4 signaling axis is a critical pathway in the pathophysiology of certain cancers, particularly hepatocellular carcinoma (HCC), where FGF19 is often overexpressed.[1][6] The inhibition of FGFR4 by this compound effectively blocks downstream signaling cascades, leading to the suppression of tumor cell proliferation.[1][5] The primary downstream pathways affected include the RAS-RAF-MAPK and PI3K-AKT/mTOR pathways.[3]

Irpagratinib_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds pFGFR4 pFGFR4 (Inactive) FRS2 FRS2 FGFR4->FRS2 Activates This compound This compound This compound->FGFR4 Inhibits (Cys552) GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

References

Methodological & Application

Irpagratinib In Vitro Assay Protocols: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Shanghai, China – November 7, 2025 – In the rapidly evolving landscape of targeted cancer therapy, Irpagratinib (ABSK011) has emerged as a promising and highly selective inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4).[1][2][3][4] This document provides detailed application notes and in vitro assay protocols for researchers, scientists, and drug development professionals engaged in the study of this compound and its therapeutic potential, particularly in the context of hepatocellular carcinoma (HCC).[2][3][4]

Introduction to this compound

This compound is an orally active, irreversible small molecule inhibitor of FGFR4.[5] It functions by covalently binding to the cysteine 552 residue within the active site of FGFR4, thereby blocking its autophosphorylation and subsequent activation of downstream signaling pathways.[5] The FGF19-FGFR4 signaling axis is a key driver in a subset of HCCs, making this compound a targeted therapeutic agent for patients with tumors exhibiting FGF19 overexpression.[2][3][4] Preclinical and clinical studies have demonstrated its potent anti-tumor activity.[6][7][8][9]

Mechanism of Action and Signaling Pathway

Upon binding of its ligand, Fibroblast Growth Factor 19 (FGF19), FGFR4 dimerizes and autophosphorylates, initiating a cascade of downstream signaling events. These pathways, including the RAS-RAF-MAPK and PI3K-AKT/mTOR pathways, are crucial for cell proliferation, survival, and differentiation. In FGF19-overexpressing HCC, this pathway is aberrantly activated, driving tumor growth. This compound effectively abrogates this signaling by preventing the initial FGFR4 autophosphorylation step.

FGFR4_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_ras_raf RAS-RAF-MAPK Pathway cluster_pi3k_akt PI3K-AKT/mTOR Pathway FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binding & Dimerization pFGFR4 pFGFR4 (Inactive) FGFR4->pFGFR4 Autophosphorylation This compound This compound This compound->FGFR4 Irreversible Inhibition (Cys552) RAS RAS pFGFR4->RAS PI3K PI3K pFGFR4->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival

FGFR4 Signaling Pathway and Inhibition by this compound.

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activity of this compound.

ParameterValueCell Line(s)Reference
IC50 (FGFR4 Kinase Activity) <10 nMN/A (Biochemical Assay)[5]

Note: Specific IC50 values for this compound in various HCC cell lines are not yet publicly available in the reviewed literature. Researchers are encouraged to determine these values empirically in their cell models of interest.

Experimental Protocols

Detailed protocols for the in vitro characterization of this compound are provided below.

FGFR4 Kinase Inhibition Assay (ADP-Glo™ Format)

This assay quantifies the kinase activity of FGFR4 by measuring the amount of ADP produced during the phosphorylation reaction.

Workflow Diagram:

Kinase_Assay_Workflow A Prepare serial dilutions of this compound B Add FGFR4 enzyme, substrate, and ATP to wells A->B C Incubate at 30°C for 60 minutes B->C D Add ADP-Glo™ Reagent C->D E Incubate at room temperature for 40 minutes D->E F Add Kinase Detection Reagent E->F G Incubate at room temperature for 30 minutes F->G H Measure luminescence G->H

Workflow for the FGFR4 Kinase Inhibition Assay.

Materials:

  • Recombinant human FGFR4 enzyme

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • This compound

  • Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • White, opaque 96-well plates

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of this compound in DMSO, followed by a further dilution in the assay buffer.

  • Kinase Reaction:

    • To each well of a 96-well plate, add 5 µL of the diluted this compound solution.

    • Add 10 µL of a solution containing the FGFR4 enzyme and substrate in assay buffer.

    • Initiate the reaction by adding 10 µL of ATP solution. The final concentrations should be optimized, but typical starting points are 25 ng/µL FGFR4, 0.2 µg/µL substrate, and 50 µM ATP.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.

    • Add 50 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each this compound concentration relative to a DMSO control and determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Cell Viability Assay (CellTiter-Glo® Format)

This assay determines the effect of this compound on the viability of HCC cells by measuring the intracellular ATP levels.

Workflow Diagram:

Cell_Viability_Workflow A Seed HCC cells in a 96-well plate B Allow cells to adhere overnight A->B C Treat cells with serial dilutions of this compound B->C D Incubate for 72 hours C->D E Equilibrate plate to room temperature D->E F Add CellTiter-Glo® Reagent E->F G Mix and incubate F->G H Measure luminescence G->H

Workflow for the Cell Viability Assay.

Materials:

  • HCC cell line with FGF19 overexpression (e.g., Hep3B, Huh7)

  • Complete cell culture medium

  • This compound

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • White, clear-bottom 96-well plates

Procedure:

  • Cell Seeding: Seed the HCC cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Cell Adhesion: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium and add them to the respective wells. Include a DMSO vehicle control.

  • Incubation: Incubate the plate for 72 hours at 37°C.

  • ATP Detection:

    • Equilibrate the plate to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® Reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well.

  • Data Analysis: Calculate the percent viability for each this compound concentration relative to the DMSO control and determine the GI₅₀ (concentration for 50% growth inhibition) value.

Western Blotting for FGFR4 Phosphorylation

This protocol allows for the direct visualization of this compound's inhibitory effect on FGFR4 autophosphorylation in a cellular context.

Workflow Diagram:

Western_Blot_Workflow A Treat HCC cells with this compound B Lyse cells and quantify protein A->B C Perform SDS-PAGE and transfer to membrane B->C D Block membrane and incubate with primary antibodies (p-FGFR4, total FGFR4, β-actin) C->D E Incubate with secondary antibodies D->E F Develop blot and visualize bands E->F

Workflow for Western Blot Analysis.

Materials:

  • HCC cell line with FGF19 overexpression

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-FGFR4 (Tyr642), anti-FGFR4, anti-β-actin

  • HRP-conjugated secondary antibodies

  • ECL chemiluminescence substrate

Procedure:

  • Cell Treatment: Seed HCC cells in 6-well plates and grow to 70-80% confluency. Treat the cells with varying concentrations of this compound for 2-4 hours.

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration using a BCA assay.

  • Electrophoresis and Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-FGFR4) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Apply the ECL substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize the phospho-FGFR4 signal to the total FGFR4 and/or β-actin signal to determine the extent of inhibition.

Conclusion

The protocols outlined in this document provide a comprehensive framework for the in vitro evaluation of this compound. By employing these assays, researchers can effectively characterize the biochemical and cellular activity of this potent FGFR4 inhibitor, contributing to a deeper understanding of its therapeutic potential and mechanism of action. Consistent and rigorous application of these methods will be crucial in advancing the development of this compound and other targeted therapies for HCC.

References

Application Notes and Protocols for Irpagratinib Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Irpagratinib (ABSK011) is an orally active and highly selective inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4).[1] It functions by irreversibly binding to the cysteine 552 residue within the active site of FGFR4, leading to the inhibition of its autophosphorylation and subsequent downstream signaling pathways.[1] This targeted mechanism of action makes this compound a promising therapeutic agent for cancers driven by the aberrant activation of the FGF19-FGFR4 signaling axis, particularly in hepatocellular carcinoma (HCC) where FGF19 overexpression is observed in approximately 30% of patients.[2][3] These application notes provide detailed protocols for key cell-based assays to evaluate the efficacy and mechanism of action of this compound in relevant cancer cell models.

Mechanism of Action

This compound specifically targets FGFR4, a receptor tyrosine kinase. The binding of its ligand, Fibroblast Growth Factor 19 (FGF19), to FGFR4 triggers receptor dimerization and autophosphorylation, activating downstream signaling cascades such as the RAS-RAF-MAPK and PI3K-AKT/mTOR pathways. These pathways are crucial for cell proliferation, survival, and differentiation. In certain cancers, like HCC with FGF19 overexpression, this signaling axis becomes a key oncogenic driver. This compound's irreversible binding to Cys552 in the FGFR4 active site effectively blocks these downstream signals, leading to an anti-tumor effect.[1]

Data Presentation

This compound Potency

While specific cell-based IC50 values for this compound in various hepatocellular carcinoma cell lines are not extensively published in publicly available literature, its high potency against its target has been established.

Assay TypeTargetIC50Reference
Biochemical AssayFGFR4<10 nM[1]

Note for Researchers: The half-maximal inhibitory concentration (IC50) for cell viability should be empirically determined for each cell line of interest using the protocols provided below. This is a critical step in designing further mechanistic studies.

Key Cell-Based Assays & Experimental Protocols

Cell Viability Assay (CellTiter-Glo® Luminescent Assay)

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Materials:

  • Hepatocellular carcinoma cell lines (e.g., Hep3B, Huh-7, JHH-7 - known to have FGF19/FGFR4 pathway activity)

  • Complete cell culture medium (e.g., DMEM or MEM supplemented with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (ABSK011)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Opaque-walled 96-well plates

  • Luminometer

Protocol:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 5,000-10,000 cells per well in 100 µL of complete culture medium in an opaque-walled 96-well plate.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in complete culture medium. A suggested starting range is 1 nM to 10 µM.

    • Add the diluted this compound or vehicle control (e.g., DMSO) to the respective wells. The final DMSO concentration should not exceed 0.1%.

    • Incubate for 72 hours at 37°C in a 5% CO2 incubator.

  • Assay Procedure:

    • Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background luminescence (medium only wells).

    • Normalize the data to the vehicle-treated control wells (representing 100% viability).

    • Plot the normalized data against the logarithm of the this compound concentration and fit a dose-response curve to determine the IC50 value.

Western Blot Analysis of FGFR4 Signaling Pathway

This protocol is used to assess the effect of this compound on the phosphorylation status of FGFR4 and its downstream targets, such as FRS2, AKT, and ERK.

Materials:

  • HCC cells treated with this compound

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-FGFR4, anti-FGFR4, anti-p-FRS2, anti-FRS2, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Protocol:

  • Cell Lysis and Protein Quantification:

    • Treat cells with this compound at various concentrations (e.g., 10 nM, 100 nM, 1 µM) for a specified time (e.g., 2, 6, or 24 hours).

    • Wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Clarify the lysates by centrifugation and collect the supernatant.

    • Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Incubate the membrane with ECL substrate.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Quantify band intensities and normalize to the loading control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • HCC cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Treatment and Harvesting:

    • Seed cells in 6-well plates and treat with this compound (e.g., at IC50 and 2x IC50 concentrations) for 24-48 hours.

    • Harvest both adherent and floating cells.

    • Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within 1 hour of staining.

    • FITC signal (Annexin V) is typically detected in the FL1 channel and PI signal in the FL2 or FL3 channel.

    • Gate on the cell population in a forward scatter versus side scatter plot to exclude debris.

    • Analyze the quadrant statistics to determine the percentage of cells in each population:

      • Annexin V- / PI- : Viable cells

      • Annexin V+ / PI- : Early apoptotic cells

      • Annexin V+ / PI+ : Late apoptotic/necrotic cells

      • Annexin V- / PI+ : Necrotic cells

Cell Cycle Analysis (Propidium Iodide Staining)

This assay measures the DNA content of cells to determine the distribution of the cell population in the different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • HCC cells treated with this compound

  • Cold 70% ethanol

  • PBS

  • Propidium Iodide (PI)/RNase A staining solution

  • Flow cytometer

Protocol:

  • Cell Treatment and Fixation:

    • Seed cells and treat with this compound (e.g., at IC50 and 2x IC50 concentrations) for 24-48 hours.

    • Harvest the cells and wash with PBS.

    • Fix the cells by dropwise addition of cold 70% ethanol while vortexing.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the cell pellet in PI/RNase A staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Use a linear scale for the PI fluorescence channel.

    • Gate out doublets and aggregates using pulse width versus pulse area.

    • Generate a histogram of DNA content and use cell cycle analysis software to quantify the percentage of cells in G0/G1, S, and G2/M phases.

Visualizations

Irpagratinib_Signaling_Pathway FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds FRS2 FRS2 FGFR4->FRS2 Phosphorylates This compound This compound This compound->FGFR4 Irreversibly Inhibits (Cys552) GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: this compound inhibits the FGF19-FGFR4 signaling pathway.

Cell_Viability_Workflow Seed 1. Seed HCC cells in 96-well plate Incubate1 2. Incubate 24h Seed->Incubate1 Treat 3. Treat with this compound (serial dilution) Incubate1->Treat Incubate2 4. Incubate 72h Treat->Incubate2 AddReagent 5. Add CellTiter-Glo® Reagent Incubate2->AddReagent Lyse 6. Lyse cells (2 min shake) AddReagent->Lyse Incubate3 7. Incubate 10 min Lyse->Incubate3 Read 8. Read Luminescence Incubate3->Read Analyze 9. Analyze Data (IC50) Read->Analyze

References

Application Notes: Determination of Irpagratinib IC50

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Irpagratinib (also known as ABSK011) is a potent and highly selective, orally active inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4).[1] It functions by irreversibly modifying the Cys552 residue within the active site of FGFR4, leading to the inhibition of its autophosphorylation and the subsequent blockage of downstream signaling pathways.[1] Dysregulation of the FGF19-FGFR4 signaling axis is a key oncogenic driver in a subset of hepatocellular carcinoma (HCC), making this compound a promising therapeutic agent for HCC patients with FGF19 overexpression.[2] This document provides detailed protocols for determining the half-maximal inhibitory concentration (IC50) of this compound through both biochemical and cell-based assays.

Signaling Pathway and Experimental Workflow

The FGF19-FGFR4 signaling pathway plays a crucial role in cell proliferation and survival. Upon binding of FGF19, FGFR4 dimerizes and autophosphorylates, initiating a cascade of downstream signaling. Key pathways activated include the RAS-RAF-MAPK and PI3K-AKT pathways, which are central to tumor growth and proliferation.

FGF19_FGFR4_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR4 FGFR4 FRS2 FRS2 FGFR4->FRS2 Autophosphorylation & Activation FGF19 FGF19 FGF19->FGFR4 Binds KLB β-Klotho KLB->FGFR4 Co-receptor GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation This compound This compound This compound->FGFR4 Inhibits

Figure 1: this compound Inhibition of the FGF19-FGFR4 Signaling Pathway.

The general workflow for determining the IC50 of this compound involves a biochemical assay to measure direct enzymatic inhibition and a cell-based assay to assess the compound's effect on the viability of cancer cells that are dependent on FGFR4 signaling.

IC50_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cell-Based Assay b1 Prepare Recombinant FGFR4 Enzyme b2 Incubate with this compound (Serial Dilutions) b1->b2 b3 Add Substrate & ATP b2->b3 b4 Measure Kinase Activity (e.g., Caliper Assay) b3->b4 b5 Calculate Biochemical IC50 b4->b5 c1 Culture HCC Cells (e.g., Hep3B, Huh7) c2 Seed Cells in Multi-well Plates c1->c2 c3 Treat with this compound (Serial Dilutions) c2->c3 c4 Incubate for 72h c3->c4 c5 Measure Cell Viability (e.g., CellTiter-Glo) c4->c5 c6 Calculate Cellular EC50/IC50 c5->c6

Figure 2: General workflow for IC50 determination of this compound.

Quantitative Data Summary

The inhibitory activity of this compound has been quantified in both biochemical and cellular assays. The following table summarizes the reported IC50/EC50 values.

Assay TypeTarget/Cell LineIC50/EC50 ValueReference
Biochemical AssayRecombinant FGFR4 Kinase<10 nM[1][3]
Cell-Based AssayHCC Cell Lines with FGF19 Amplification<50 nM[3]

Experimental Protocols

Biochemical IC50 Determination using a Caliper-based Mobility Shift Assay

This protocol describes the determination of this compound's IC50 against recombinant FGFR4 kinase using a microfluidic mobility shift assay.

Materials:

  • Recombinant human FGFR4 enzyme

  • FITC-labeled peptide substrate

  • ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • This compound stock solution (in DMSO)

  • Stop solution (e.g., 100 mM HEPES, pH 7.5, 0.015% Brij-35, 10 mM EDTA)

  • 384-well microtiter plates

  • Caliper Life Sciences LabChip® 3000 or similar microfluidic instrument

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration for the dilution series would be 1 µM.

  • Reaction Setup:

    • Add 50 nL of the diluted this compound or DMSO (for control wells) to the wells of a 384-well plate.

    • Add 4.5 µL of a solution containing the peptide substrate and ATP in kinase reaction buffer to each well.

    • To initiate the reaction, add 4.5 µL of the FGFR4 enzyme solution in kinase reaction buffer to each well.

  • Incubation: Incubate the reaction plate at 30°C for 60 minutes.

  • Reaction Termination: Add 16 µL of stop solution to each well to terminate the kinase reaction.

  • Data Acquisition: Analyze the plate on a Caliper microfluidic mobility shift instrument. The instrument will separate the phosphorylated and unphosphorylated substrate, and the ratio of the two is used to determine the kinase activity.

  • Data Analysis:

    • Calculate the percent inhibition for each this compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Cell-Based IC50 Determination using CellTiter-Glo® Luminescent Cell Viability Assay

This protocol outlines the determination of this compound's IC50 in a hepatocellular carcinoma cell line known to have FGF19/FGFR4 pathway activation, such as Hep3B or Huh7.

Materials:

  • HCC cell line (e.g., Hep3B, Huh7)

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS)

  • This compound stock solution (in DMSO)

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Luminometer

Procedure:

  • Cell Seeding:

    • Harvest and count the HCC cells.

    • Seed the cells into an opaque-walled 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of culture medium.

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in cell culture medium. A typical starting concentration for the dilution series would be 10 µM.

    • Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of this compound or DMSO (for vehicle control).

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Cell Viability Measurement:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.

    • Add 100 µL of the CellTiter-Glo® reagent to each well.

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percent cell viability for each this compound concentration relative to the DMSO-treated control wells.

    • Plot the percent viability against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

References

Application Notes and Protocols for Studying FGF19 Overexpression in HCC with Irpagratinib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Irpagratinib (ABSK011), a potent and highly selective inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4), in preclinical studies of hepatocellular carcinoma (HCC) characterized by Fibroblast Growth Factor 19 (FGF19) overexpression.

Introduction

Hepatocellular carcinoma is a leading cause of cancer-related death worldwide.[1] A significant subset of HCC patients, estimated at approximately 30%, exhibit overexpression of FGF19, which acts as an oncogenic driver by activating the FGFR4 signaling pathway.[1][2] This aberrant signaling promotes tumor cell proliferation and survival, and is associated with a more aggressive disease phenotype and poorer prognosis.[1][2]

This compound is a novel, orally active small molecule inhibitor that selectively and irreversibly binds to FGFR4, effectively blocking the downstream signaling cascade.[3] Preclinical and clinical studies have demonstrated its potent anti-tumor activity in FGF19-driven HCC models and patients.[1][3] These notes provide detailed protocols for key in vitro and in vivo experiments to evaluate the efficacy and mechanism of action of this compound in relevant HCC models.

Mechanism of Action

This compound is a highly selective inhibitor of FGFR4 with a reported IC50 of less than 10 nM.[3] It covalently binds to a specific cysteine residue (Cys552) in the ATP-binding pocket of FGFR4, leading to irreversible inhibition of its kinase activity.[3] This targeted inhibition blocks the autophosphorylation of FGFR4 and subsequent activation of downstream signaling pathways, including the RAS-MAPK and PI3K-AKT pathways, thereby inhibiting tumor cell proliferation and inducing apoptosis in HCC cells with an activated FGF19-FGFR4 axis.

Data Presentation

Table 1: In Vitro Efficacy of this compound
Cell LineFGF19 StatusAssay TypeEndpointThis compound IC50
Huh7OverexpressionCell ViabilityInhibition of Proliferation< 10 nM[3]
Hep3BOverexpressionCell ViabilityInhibition of ProliferationNot explicitly stated, but sensitive
JHH7OverexpressionCell ViabilityInhibition of ProliferationNot explicitly stated, but sensitive
Table 2: In Vivo Efficacy of this compound in HCC Xenograft Models
Model TypeTreatmentDosing RegimenOutcomeReference
Subcutaneous XenograftThis compound (oral)Dose-dependentTumor regression[3]
Cell-derived XenograftThis compoundNot specifiedSynergistic anti-tumor effects with other agents[1]
Patient-derived XenograftThis compoundNot specifiedSynergistic anti-tumor effects with other agents[1]
Table 3: Clinical Efficacy of this compound in FGF19+ HCC
Trial PhaseTreatmentPatient PopulationObjective Response Rate (ORR)Disease Control Rate (DCR)Progression-Free Survival (PFS)
Phase Ib (monotherapy)This compound (BID regimens)Late-line HCC40.7%[1]Not ReportedNot Reported
Phase II (combo w/ Atezolizumab)This compound (220mg BID) + AtezolizumabPreviously treated with ICI50%[2]Not ReportedNot Reported
Phase II (combo w/ Atezolizumab)This compound + AtezolizumabTreatment-naïve50.0%91.7%7.0 months
Phase II (combo w/ Atezolizumab)This compound + AtezolizumabPretreated52.9%70.6%8.3 months

Experimental Protocols

Cell Viability Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound in HCC cell lines with FGF19 overexpression.

Materials:

  • FGF19-overexpressing HCC cell lines (e.g., Huh7, Hep3B, JHH7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (ABSK011)

  • DMSO (for stock solution)

  • 96-well clear-bottom black plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Plate reader with luminescence detection capabilities

Protocol:

  • Cell Seeding:

    • Trypsinize and count HCC cells.

    • Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete culture medium.

    • Incubate overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in complete culture medium to achieve final concentrations ranging from 0.1 nM to 1 µM. Include a vehicle control (DMSO at the same final concentration as the highest this compound dose).

    • Remove the medium from the 96-well plate and add 100 µL of the diluted this compound or vehicle control to the respective wells.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Cell Viability Measurement:

    • Equilibrate the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the luminescence readings of the treated wells to the vehicle control wells.

    • Plot the normalized data against the logarithm of the this compound concentration.

    • Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.

Western Blot Analysis of FGFR4 Signaling

This protocol is for assessing the effect of this compound on the FGF19-FGFR4 signaling pathway.

Materials:

  • FGF19-overexpressing HCC cell lines

  • This compound (ABSK011)

  • Complete cell culture medium

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-FGFR4, anti-FGFR4, anti-p-FRS2, anti-FRS2, anti-p-ERK, anti-ERK, anti-GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Cell Treatment and Lysis:

    • Seed FGF19-overexpressing HCC cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or vehicle control for a specified time (e.g., 2, 6, or 24 hours).

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Apply the ECL substrate and visualize the protein bands using an imaging system.

    • Quantify the band intensities and normalize to a loading control (GAPDH or β-actin).

In Vivo Xenograft Model

This protocol describes the evaluation of this compound's anti-tumor efficacy in a subcutaneous HCC xenograft model.

Materials:

  • FGF19-overexpressing HCC cell line (e.g., Huh7)

  • 6-8 week old female athymic nude mice

  • Matrigel

  • This compound (ABSK011)

  • Vehicle for oral gavage (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[3]

  • Calipers

  • Animal balance

Protocol:

  • Tumor Cell Implantation:

    • Resuspend Huh7 cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^7 cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days.

    • Calculate tumor volume using the formula: (Length x Width^2) / 2.

    • When the average tumor volume reaches 150-200 mm^3, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Drug Administration:

    • Prepare the this compound formulation and the vehicle control.

    • Administer this compound orally (e.g., by gavage) at a predetermined dose (e.g., 10, 30, or 100 mg/kg) once or twice daily.

    • Administer the vehicle control to the control group following the same schedule.

  • Efficacy Evaluation:

    • Measure tumor volumes and body weights 2-3 times per week.

    • Monitor the animals for any signs of toxicity.

    • Continue treatment for a specified period (e.g., 21-28 days) or until the tumors in the control group reach a predetermined size.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).

  • Data Analysis:

    • Plot the mean tumor volume ± SEM for each group over time.

    • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.

    • Perform statistical analysis to determine the significance of the anti-tumor effect.

Visualizations

FGF19_FGFR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds FRS2 FRS2 FGFR4->FRS2 Activates KLB β-Klotho KLB->FGFR4 Co-receptor GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF PI3K PI3K RAS->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation This compound This compound This compound->FGFR4 Inhibits

Caption: FGF19-FGFR4 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cell_culture HCC Cell Culture (FGF19 Overexpression) viability_assay Cell Viability Assay (IC50 Determination) cell_culture->viability_assay western_blot Western Blot (Signaling Pathway Analysis) cell_culture->western_blot xenograft HCC Xenograft Model in Nude Mice viability_assay->xenograft Inform Dosing treatment This compound Treatment western_blot->treatment Confirm Mechanism xenograft->treatment efficacy Tumor Growth Measurement treatment->efficacy

Caption: Experimental workflow for evaluating this compound in HCC models.

Irpagratinib_MOA This compound This compound (ABSK011) FGFR4 FGFR4 Kinase Domain This compound->FGFR4 Binds to ATP Pocket Downstream Downstream Signaling (p-FRS2, p-ERK) This compound->Downstream Inhibits FGFR4->Downstream Phosphorylation ATP ATP ATP->FGFR4 Competes with TumorGrowth Tumor Cell Proliferation & Survival Downstream->TumorGrowth Promotes Downstream->TumorGrowth Inhibits

Caption: Mechanism of action of this compound as an FGFR4 inhibitor.

References

Application Notes and Protocols for Irpagratinib DMSO Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Irpagratinib (also known as ABSK011) is a potent and selective, orally active inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4).[1][2] It functions by irreversibly binding to the cysteine residue at position 552 (Cys552) within the active site of FGFR4, thereby inhibiting its autophosphorylation and downstream signaling pathways. Aberrant activation of the FGFR4 signaling pathway, often driven by overexpression of its ligand, Fibroblast Growth Factor 19 (FGF19), is a key oncogenic driver in a significant portion of hepatocellular carcinoma (HCC) cases.[3][4][5] this compound's targeted mechanism of action makes it a valuable tool for cancer research and a promising therapeutic agent in clinical development for HCC.[4][5]

These application notes provide a detailed protocol for the preparation, storage, and handling of this compound DMSO stock solutions to ensure reproducibility and maintain the integrity of the compound for in vitro studies.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C₂₈H₃₂F₂N₆O₅
Molecular Weight 570.6 g/mol
CAS Number 2230974-62-4[1]
Appearance Solid powder[6]
Purity >99% (typical)[6]

Solubility and Stock Solution Parameters

Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound for in vitro use.

SolventSolubilityRecommended Stock Concentration Range
DMSO 80 mg/mL (140.21 mM)10 mM - 50 mM

Note: Sonication may be required to fully dissolve the compound.[6] It is recommended to use freshly opened, anhydrous DMSO to minimize degradation of the compound.[1]

Experimental Protocols

Preparation of a 10 mM this compound DMSO Stock Solution

This protocol describes the preparation of 1 mL of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Microcentrifuge tubes (1.5 mL or 2 mL)

  • Calibrated micropipettes and sterile tips

  • Analytical balance

  • Vortex mixer

  • (Optional) Sonicator

Procedure:

  • Calculate the required mass of this compound:

    • Molecular Weight (MW) of this compound = 570.6 g/mol

    • Desired Concentration (C) = 10 mM = 0.01 mol/L

    • Desired Volume (V) = 1 mL = 0.001 L

    • Mass (g) = C (mol/L) * V (L) * MW ( g/mol )

    • Mass (mg) = 0.01 mol/L * 0.001 L * 570.6 g/mol * 1000 mg/g = 5.706 mg

  • Weighing the this compound Powder:

    • Tare a clean, dry microcentrifuge tube on the analytical balance.

    • Carefully weigh out approximately 5.71 mg of this compound powder directly into the tared tube. Record the exact weight.

  • Dissolving in DMSO:

    • Using a calibrated micropipette, add the calculated volume of DMSO to the microcentrifuge tube containing the this compound powder. For an exact weight of 5.71 mg, the required volume of DMSO is 1 mL.

    • Close the tube tightly and vortex thoroughly for 1-2 minutes to facilitate dissolution.

  • Ensuring Complete Dissolution:

    • Visually inspect the solution for any undissolved particles.

    • If particles are present, continue vortexing. If necessary, sonicate the tube in a water bath for 5-10 minutes until the solution is clear.[6]

  • Aliquoting and Storage:

    • Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.[1][6]

    • Clearly label each aliquot with the compound name, concentration, date of preparation, and your initials.

Storage and Stability

Proper storage is crucial to maintain the activity of the this compound stock solution.

Storage TemperatureShelf Life
-20°C 1 month
-80°C 6 months - 1 year

For short-term storage (up to one week), aliquots can be kept at 4°C.[6]

Preparation of Working Solutions

For cell-based assays, the DMSO stock solution must be further diluted in cell culture medium to the desired final concentration.

Important Consideration: The final concentration of DMSO in the cell culture medium should be kept low, typically ≤ 0.1% , as higher concentrations can be toxic to cells.[6] A negative control with the same final concentration of DMSO should always be included in experiments.[6]

Example Dilution: To prepare a 10 µM working solution from a 10 mM stock:

  • Perform a 1:1000 dilution (e.g., add 1 µL of 10 mM stock to 999 µL of cell culture medium).

  • Mix thoroughly by gentle pipetting or inversion.

  • This will result in a final DMSO concentration of 0.1%.

Signaling Pathway and Workflow Diagrams

The following diagrams illustrate the FGFR4 signaling pathway targeted by this compound and the experimental workflow for preparing the DMSO stock solution.

FGFR4_Signaling_Pathway FGFR4 Signaling Pathway Inhibition by this compound cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds and Activates RAS RAS FGFR4->RAS Autophosphorylation and Downstream Signaling PI3K PI3K FGFR4->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Proliferation Cell_Proliferation ERK->Cell_Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Survival Cell_Survival mTOR->Cell_Survival This compound This compound This compound->FGFR4 Inhibits

Caption: Inhibition of the FGFR4 signaling pathway by this compound.

Stock_Solution_Workflow This compound DMSO Stock Solution Preparation Workflow Start Start Calculate_Mass Calculate required mass of this compound Start->Calculate_Mass Weigh_Powder Weigh this compound powder on an analytical balance Calculate_Mass->Weigh_Powder Add_DMSO Add anhydrous DMSO to the powder Weigh_Powder->Add_DMSO Dissolve Vortex and/or sonicate until fully dissolved Add_DMSO->Dissolve Aliquot Aliquot into single-use tubes Dissolve->Aliquot Store Store at -20°C (short-term) or -80°C (long-term) Aliquot->Store End End Store->End

Caption: Workflow for preparing this compound DMSO stock solution.

References

Application Notes and Protocols: Detection of pFGFR4 Inhibition by Irpagratinib via Western Blot

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the detection and semi-quantification of phosphorylated Fibroblast Growth Factor Receptor 4 (pFGFR4) in cell lysates following treatment with Irpagratinib, a selective FGFR4 inhibitor. This compound has been shown to inhibit FGFR4 autophosphorylation, and this protocol offers a robust method to assess its efficacy and mechanism of action in a laboratory setting.[1][2][3][4][5] The protocol covers cell culture and treatment, lysate preparation with essential protease and phosphatase inhibitors, protein quantification, SDS-PAGE, immunoblotting, and detection. Additionally, this document includes structured tables for easy comparison of key reagents and experimental parameters, alongside diagrams illustrating the experimental workflow and the targeted signaling pathway.

Introduction

The Fibroblast Growth Factor (FGF) signaling pathway plays a crucial role in various cellular processes, including proliferation, differentiation, and migration.[6][7][8] The FGF Receptor 4 (FGFR4) is a receptor tyrosine kinase that, when dysregulated, can be a driver in tumorigenesis, particularly in hepatocellular carcinoma (HCC).[4][5][9] this compound (ABSK011) is a potent and selective inhibitor of FGFR4 that covalently binds to the Cys552 residue in the FGFR4 active site, leading to the inhibition of its autophosphorylation and downstream signaling.[1] Western blotting is a fundamental technique to analyze the phosphorylation status of proteins like FGFR4, providing a direct measure of inhibitor activity.[10] This protocol is optimized for the reliable detection of changes in pFGFR4 levels upon this compound treatment.

Data Presentation

Table 1: Reagents and Materials

Reagent/MaterialRecommended Product/SpecificationPurpose
Cell LineHepG2, Huh-7 or other FGFR4-expressing cell linesIn vitro model for FGFR4 signaling
This compound (ABSK011)MedChemExpress (HY-136335) or similarSelective FGFR4 inhibitor
Cell Lysis BufferRIPA Buffer or similar, supplemented with inhibitorsSolubilize cellular proteins
Protease Inhibitor CocktailCell Signaling Technology (#5872) or similarPrevent protein degradation
Phosphatase Inhibitor CocktailCell Signaling Technology (#5870) or similarPreserve protein phosphorylation state[11][12][13][14][15]
Protein AssayBCA Protein Assay Kit (Thermo Scientific, 23227) or similarDetermine protein concentration for equal loading
Primary Antibody (pFGFR4)Anti-Phospho-FGFR4 (Tyr642) (Thermo Fisher, PA5-37576)[16][17] or Phospho-FGF Receptor (Tyr653/654) (CST, #3471)[18]Detects phosphorylated FGFR4
Primary Antibody (Total FGFR4)FGF Receptor 4 Antibody (CST, #2894)[6] or Human FGFR4 Antibody (R&D Systems, MAB6852)[19]Detects total FGFR4 protein for normalization
Loading Control AntibodyGAPDH, β-actin, or β-tubulin antibody[20][21][22]Ensures equal protein loading across lanes
Secondary AntibodyHRP-conjugated anti-rabbit or anti-mouse IgGBinds to the primary antibody for detection
Detection ReagentEnhanced Chemiluminescence (ECL) SubstrateGenerates signal for visualization
Blocking Buffer5% (w/v) Bovine Serum Albumin (BSA) in TBSTPrevents non-specific antibody binding[10][23]

Table 2: Western Blot Key Experimental Parameters

ParameterRecommended SettingNotes
Cell Seeding Density1-2 x 10^6 cells per 60 mm dishAdjust based on cell line proliferation rate
This compound Concentration0.1 - 100 nM (titration recommended)IC50 is <10 nM[1][3]
Treatment Duration2 - 24 hours (time-course recommended)Optimize based on expected kinetics of dephosphorylation
Lysis Buffer Volume100 - 200 µL per 60 mm dishEnsure complete cell lysis
Protein Loading Amount20 - 40 µg per laneEnsure signal is within the linear range of detection[20]
Gel Percentage8-10% SDS-PAGE gelAppropriate for FGFR4 (~90-110 kDa)
Primary Antibody Dilution1:1000 (or as recommended by manufacturer)Optimize for best signal-to-noise ratio
Secondary Antibody Dilution1:2000 - 1:10000Optimize for best signal-to-noise ratio
Blocking Time1 hour at room temperatureMinimize background
Primary Antibody IncubationOvernight at 4°CEnhances signal

Experimental Protocols

Cell Culture and this compound Treatment
  • Seed FGFR4-expressing cells (e.g., HepG2) in appropriate growth medium and culture until they reach 70-80% confluency.

  • Prepare a stock solution of this compound in DMSO.

  • Dilute the this compound stock solution in cell culture medium to the desired final concentrations. Include a vehicle control (DMSO-treated) group.

  • Remove the growth medium from the cells and replace it with the this compound-containing or vehicle control medium.

  • Incubate the cells for the desired treatment duration (e.g., 2, 6, or 24 hours).

Cell Lysis and Protein Quantification
  • After treatment, place the cell culture dishes on ice.

  • Aspirate the medium and wash the cells once with ice-cold Phosphate Buffered Saline (PBS).

  • Add ice-cold cell lysis buffer (e.g., RIPA buffer) supplemented with freshly added protease and phosphatase inhibitor cocktails.[13][14][24] The use of phosphatase inhibitors is critical to preserve the phosphorylation state of FGFR4.[11][12][23]

  • Scrape the adherent cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant (protein extract) to a new pre-chilled tube.

  • Determine the protein concentration of each sample using a BCA protein assay.

SDS-PAGE and Western Blotting
  • Normalize the protein concentration of all samples with lysis buffer.

  • Add 4x Laemmli sample buffer to each protein sample to a final concentration of 1x and boil at 95-100°C for 5 minutes.

  • Load equal amounts of protein (20-40 µg) into the wells of an SDS-polyacrylamide gel. Include a molecular weight marker.

  • Run the gel until the dye front reaches the bottom.

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. Avoid using milk for blocking as it contains phosphoproteins that can increase background.[10][23]

  • Incubate the membrane with the primary antibody against pFGFR4, diluted in 5% BSA/TBST, overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 5 minutes each with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in 5% BSA/TBST, for 1 hour at room temperature.

  • Wash the membrane three times for 5 minutes each with TBST.

  • Prepare the ECL detection reagent according to the manufacturer's instructions and apply it to the membrane.

  • Capture the chemiluminescent signal using an imaging system.

Stripping and Re-probing (Optional)
  • To detect total FGFR4 and a loading control on the same membrane, the blot can be stripped after initial imaging.

  • Wash the membrane in a mild stripping buffer.

  • Block the membrane again for 1 hour at room temperature.

  • Incubate with the primary antibody for total FGFR4 or the loading control antibody (e.g., GAPDH, β-actin).

  • Repeat the washing, secondary antibody incubation, and detection steps as described above.

Mandatory Visualizations

G cluster_0 Cell Culture & Treatment cluster_1 Sample Preparation cluster_2 Immunoblotting cluster_3 Analysis A Seed FGFR4-Expressing Cells B Treat with this compound (and Vehicle Control) A->B C Cell Lysis with Protease/Phosphatase Inhibitors B->C D Protein Quantification (BCA Assay) C->D E SDS-PAGE D->E F Protein Transfer to Membrane E->F G Blocking (5% BSA) F->G H Primary Antibody Incubation (anti-pFGFR4) G->H I Secondary Antibody Incubation H->I J Detection (ECL) I->J K Image Acquisition J->K L Densitometry Analysis K->L M Normalization to Total FGFR4 and Loading Control L->M

Caption: Experimental workflow for Western blot analysis of pFGFR4.

G FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds & Activates pFGFR4 pFGFR4 (Active) FGFR4->pFGFR4 Autophosphorylation Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) pFGFR4->Downstream Activates Proliferation Cell Proliferation & Survival Downstream->Proliferation This compound This compound This compound->pFGFR4 Inhibits

Caption: this compound inhibits FGFR4 autophosphorylation and signaling.

References

Application Notes and Protocols: Immunohistochemistry for FGF19 in Tumors for Irpagratinib Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview and detailed protocols for the detection of Fibroblast Growth Factor 19 (FGF19) in tumor tissues using immunohistochemistry (IHC). This information is particularly relevant for studies involving Irpagratinib (ABSK011), a selective inhibitor of the Fibroblast Growth Factor Receptor 4 (FGFR4).

Fibroblast Growth Factor 19 (FGF19) is a hormone-like protein that primarily signals through FGFR4.[1] The aberrant activation of the FGF19-FGFR4 signaling pathway has been identified as a key oncogenic driver in a subset of solid tumors, most notably hepatocellular carcinoma (HCC).[1][2] Overexpression of FGF19, often due to gene amplification, leads to constitutive activation of FGFR4 and downstream signaling cascades that promote tumor cell proliferation, survival, and migration.[2]

This compound is a potent and selective small-molecule inhibitor of FGFR4.[3] Clinical studies have demonstrated promising anti-tumor activity of this compound in patients with advanced HCC harboring FGF19 overexpression.[4][5] Therefore, the accurate detection of FGF19 protein expression in tumor tissue by immunohistochemistry is a critical biomarker strategy for patient selection in clinical trials and for the potential clinical application of this compound.[3][5] Approximately 30% of HCC patients are estimated to have FGF19 overexpression.[3]

This document provides a detailed protocol for FGF19 IHC on formalin-fixed, paraffin-embedded (FFPE) tumor tissues, a summary of the FGF19-FGFR4 signaling pathway, and a workflow for the application of this assay in this compound studies.

Data Presentation

Table 1: Key Reagents and Conditions for FGF19 Immunohistochemistry
ParameterSpecificationNotes
Primary Antibody Rabbit Monoclonal Anti-FGF19A validated clone, such as SP268, is recommended for clinical trial applications.[6]
Antibody Dilution To be optimizedStart with the manufacturer's recommended dilution and perform a titration series.
Antigen Retrieval Heat-Induced Epitope Retrieval (HIER)Citrate buffer (pH 6.0) is commonly used.
Detection System Polymer-based HRP detection systemProvides high sensitivity.
Chromogen DAB (3,3'-Diaminobenzidine)Results in a brown precipitate at the site of the target antigen.
Control Tissues Human gallbladder or intestineKnown to express FGF19 and can serve as a positive control.
Positivity Cutoff ≥1% of tumor cells with cytoplasmic stainingBased on concordance with FGF19 mRNA expression in clinical studies of FGFR4 inhibitors.[6]
Table 2: Immunohistochemical Scoring of FGF19 Expression
ScoreStaining IntensityPercentage of Positive Tumor Cells
0No staining<1%
1+Weak≥1%
2+Moderate≥1%
3+Strong≥1%

Interpretation:

  • FGF19-Positive: Any tumor with ≥1% of viable tumor cells showing discernible cytoplasmic staining at any intensity (1+, 2+, or 3+).

  • FGF19-Negative: Tumors with <1% of viable tumor cells showing staining.

Experimental Protocols

Protocol: FGF19 Immunohistochemistry on Formalin-Fixed, Paraffin-Embedded (FFPE) Tissues

1. Specimen Handling and Preparation:

  • Tissues should be fixed in 10% neutral buffered formalin for 24-48 hours and then processed for paraffin embedding.

  • Cut 4-5 µm thick sections and mount on positively charged slides.

  • Dry slides overnight at 37°C or for 1 hour at 60°C.

2. Deparaffinization and Rehydration:

  • Immerse slides in Xylene: 2 changes for 5 minutes each.

  • Immerse slides in 100% Ethanol: 2 changes for 3 minutes each.

  • Immerse slides in 95% Ethanol: 2 changes for 3 minutes each.

  • Immerse slides in 70% Ethanol: 2 changes for 3 minutes each.

  • Rinse slides in deionized water.

3. Antigen Retrieval:

  • Perform Heat-Induced Epitope Retrieval (HIER) by immersing slides in a staining dish filled with 10 mM Sodium Citrate buffer (pH 6.0).

  • Heat the solution to 95-100°C in a water bath or steamer for 20-30 minutes.

  • Allow the slides to cool in the buffer for 20 minutes at room temperature.

  • Rinse slides with wash buffer (e.g., PBS or TBS).

4. Peroxidase Blocking:

  • Incubate sections with 3% hydrogen peroxide for 10-15 minutes at room temperature to block endogenous peroxidase activity.

  • Rinse slides with wash buffer.

5. Protein Blocking:

  • Incubate sections with a protein blocking solution (e.g., 5% normal goat serum in wash buffer) for 30-60 minutes at room temperature to reduce non-specific antibody binding.

6. Primary Antibody Incubation:

  • Dilute the primary anti-FGF19 antibody (e.g., rabbit monoclonal clone SP268) in antibody diluent to its optimal concentration.[6]

  • Incubate the sections with the diluted primary antibody overnight at 4°C in a humidified chamber.

7. Detection System:

  • Rinse slides with wash buffer.

  • Apply a polymer-based horseradish peroxidase (HRP)-conjugated secondary antibody according to the manufacturer's instructions. Incubate for 30-60 minutes at room temperature.

  • Rinse slides with wash buffer.

8. Chromogen Application:

  • Apply DAB chromogen solution and incubate for 5-10 minutes, or until the desired brown staining intensity is observed.

  • Rinse slides with deionized water.

9. Counterstaining:

  • Counterstain with Hematoxylin for 1-2 minutes.

  • "Blue" the sections in running tap water or a bluing reagent.

10. Dehydration and Mounting:

  • Dehydrate the sections through graded alcohols and clear in xylene.

  • Coverslip the slides using a permanent mounting medium.

11. Quality Control:

  • A positive tissue control (e.g., human gallbladder or intestine) should be included in each staining run to confirm the validity of the assay.

  • A negative control, where the primary antibody is omitted, should also be included to assess non-specific staining.

Visualizations

FGF19_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF19 FGF19 KLB β-Klotho FGF19->KLB FGFR4 FGFR4 KLB->FGFR4 Forms Complex FRS2 FRS2 FGFR4->FRS2 Dimerization & Autophosphorylation GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation This compound This compound This compound->FGFR4 Inhibits

Caption: FGF19-FGFR4 Signaling Pathway and this compound's Mechanism of Action.

IHC_Workflow start FFPE Tumor Tissue Block sectioning Sectioning (4-5 µm) start->sectioning deparaffinization Deparaffinization & Rehydration sectioning->deparaffinization antigen_retrieval Antigen Retrieval (HIER) deparaffinization->antigen_retrieval blocking Peroxidase & Protein Blocking antigen_retrieval->blocking primary_ab Primary Antibody Incubation (Anti-FGF19) blocking->primary_ab detection Secondary Antibody & Detection System primary_ab->detection chromogen Chromogen Application (DAB) detection->chromogen counterstain Counterstaining (Hematoxylin) chromogen->counterstain dehydration Dehydration & Mounting counterstain->dehydration analysis Pathological Analysis & Scoring dehydration->analysis

Caption: Experimental Workflow for FGF19 Immunohistochemistry.

Patient_Selection_Logic patient_population Patient with Advanced Tumor (e.g., Hepatocellular Carcinoma) tumor_biopsy Tumor Biopsy (FFPE) patient_population->tumor_biopsy fgf19_ihc FGF19 Immunohistochemistry Assay tumor_biopsy->fgf19_ihc scoring Scoring: ≥1% Tumor Cells Staining? fgf19_ihc->scoring positive FGF19-Positive scoring->positive Yes negative FGF19-Negative scoring->negative No eligible Eligible for this compound Study positive->eligible ineligible Not Eligible for this compound Study negative->ineligible

Caption: Logical Workflow for Patient Selection in this compound Studies.

References

Application Notes and Protocols: Irpagratinib in Combination with Atezolizumab for Advanced Hepatocellular Carcinoma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed overview of the combination therapy protocol involving Irpagratinib (ABSK011), a selective Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitor, and Atezolizumab (Tecentriq), a programmed death-ligand 1 (PD-L1) inhibitor. This combination is under investigation for the treatment of advanced hepatocellular carcinoma (HCC), particularly in patients with Fibroblast Growth Factor 19 (FGF19) overexpression.[1][2] Dysregulation of the FGF19-FGFR4 signaling pathway is a key oncogenic driver in approximately 30% of HCC cases.[2][3][4] This document outlines the mechanisms of action for each agent, summarizes clinical trial data, and provides detailed experimental protocols based on recent clinical studies.

Mechanism of Action

This compound (FGFR4 Inhibition)

This compound is an orally active, highly selective, and irreversible inhibitor of FGFR4.[5][6] It specifically binds to the cysteine residue at position 552 (Cys552) within the active site of FGFR4. This covalent modification blocks the receptor's autophosphorylation and subsequent activation of downstream signaling pathways that are crucial for tumor cell proliferation, survival, and differentiation.[5] The primary ligand for FGFR4, FGF19, is often overexpressed in a subset of HCC tumors, making the FGF19-FGFR4 axis a targeted therapeutic strategy.[7] By inhibiting FGFR4, this compound effectively suppresses the oncogenic signals driving tumor growth in this patient population.[5]

Irpagratinib_MoA cluster_membrane Cell Membrane cluster_downstream Downstream Signaling FGFR4 FGFR4 RAS_RAF RAS-RAF-MAPK FGFR4->RAS_RAF PI3K_AKT PI3K-AKT/mTOR FGFR4->PI3K_AKT PLCG PLCγ-PKC FGFR4->PLCG JAK_STAT JAK-STAT FGFR4->JAK_STAT FGF19 FGF19 Ligand FGF19->FGFR4 Binds This compound This compound This compound->FGFR4 Irreversibly Inhibits Proliferation Tumor Cell Proliferation & Survival RAS_RAF->Proliferation PI3K_AKT->Proliferation PLCG->Proliferation JAK_STAT->Proliferation

Caption: this compound blocks the FGF19-FGFR4 signaling pathway.
Atezolizumab (PD-L1 Checkpoint Inhibition)

Atezolizumab is a fully humanized IgG1 monoclonal antibody that targets PD-L1, a transmembrane protein expressed on tumor cells and tumor-infiltrating immune cells.[8][9] In the tumor microenvironment, PD-L1 binds to its receptors, Programmed Death-1 (PD-1) and B7.1 (CD80), which are expressed on activated T-cells.[8][10] This interaction delivers an inhibitory signal that suppresses T-cell activation, proliferation, and cytotoxic activity, allowing cancer cells to evade immune destruction.[9][11][12] Atezolizumab physically blocks the binding of PD-L1 to both PD-1 and B7.1, thereby restoring the anti-tumor T-cell response.[8][13]

Atezolizumab_MoA cluster_cells T_Cell Cytotoxic T-Cell Tumor_Cell Tumor Cell PD1 PD-1 Receptor PDL1 PD-L1 PD1->PDL1 Interaction T_Cell_Activation T-Cell Inactivation (Immune Evasion) PDL1->T_Cell_Activation Leads to Atezolizumab Atezolizumab Atezolizumab->PDL1 Blocks T_Cell_Reactivation T-Cell Reactivation (Tumor Cell Killing) Atezolizumab->T_Cell_Reactivation Enables

Caption: Atezolizumab restores T-cell activity by blocking PD-L1.
Rationale for Combination Therapy

The combination of this compound and Atezolizumab provides a dual-pronged attack on HCC. This compound directly targets the intrinsic oncogenic signaling pathway driven by FGFR4 in FGF19-overexpressing tumors, while Atezolizumab enhances the host's systemic anti-tumor immune response. This complementary approach aims to achieve a more profound and durable clinical response than either agent alone.

Experimental Protocols (Based on Phase II ABSK-011-201 Study)

The following protocols are based on the design of the Phase 2 clinical trial (NCT05441475) evaluating this compound plus Atezolizumab in patients with advanced HCC.[1]

Study Design
  • Type: Phase 2, open-label, multicenter study.[1][14]

  • Parts: The study consists of two parts:

    • Part A (Dose Escalation): To determine the safety, tolerability, and recommended Phase 2 dose (RP2D) of this compound in combination with Atezolizumab.[1]

    • Part B (Dose Expansion): To evaluate the efficacy and safety of the combination at the RP2D in specific patient cohorts.[1]

Clinical_Trial_Workflow Screening Patient Screening (Advanced / Unresectable HCC) FGF19_Test Biomarker Testing (FGF19 Overexpression) Screening->FGF19_Test Eligibility Eligibility Criteria Met? (ECOG 0-1, Child-Pugh A/B) FGF19_Test->Eligibility Stratify Patient Stratification Eligibility->Stratify Yes End End of Treatment Eligibility->End No Naive Treatment-Naive Stratify->Naive Pretreated ICI Pretreated Stratify->Pretreated Treatment Treatment Cycle (21 days) This compound (Oral, BID) + Atezolizumab (IV, Q3W) Naive->Treatment Pretreated->Treatment Assessment Tumor Assessment (RECIST 1.1) Treatment->Assessment Continue Continue Treatment (If no progression or unacceptable toxicity) Assessment->Continue Continue->Treatment Yes Continue->End No

References

Application Notes and Protocols for Irpagratinib Clinical Trial Design in Advanced Hepatocellular Carcinoma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Irpagratinib (ABSK-011) is a highly selective, orally active small molecule inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4).[1] In hepatocellular carcinoma (HCC), aberrant activation of the FGF19-FGFR4 signaling pathway is a key oncogenic driver in a significant subset of patients.[2][3] Approximately 30% of HCC patients exhibit overexpression of FGF19, which is associated with a more aggressive tumor phenotype and a poorer prognosis.[4][5][6] this compound is being developed as a targeted therapy for patients with advanced HCC characterized by FGF19 overexpression.[4][5] This document provides a detailed overview of the clinical trial design for this compound in this patient population, supported by preclinical data and relevant experimental protocols.

Mechanism of Action

This compound selectively and irreversibly binds to the cysteine residue Cys552 in the active site of FGFR4, inhibiting its autophosphorylation and subsequent activation of downstream signaling pathways.[1] The FGF19-FGFR4 signaling cascade plays a crucial role in cell proliferation, survival, and migration. Key downstream pathways affected by this compound's inhibition of FGFR4 include the RAS/RAF/MAPK and PI3K/AKT pathways. By blocking these pathways, this compound aims to suppress tumor growth and induce apoptosis in HCC cells dependent on FGF19-FGFR4 signaling.

FGF19-FGFR4 Signaling Pathway

FGF19_FGFR4_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 KLB β-Klotho KLB->FGFR4 p_FGFR4 p-FGFR4 FGFR4->p_FGFR4 Autophosphorylation This compound This compound This compound->p_FGFR4 Inhibition FRS2 FRS2 p_FGFR4->FRS2 PI3K PI3K p_FGFR4->PI3K GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT Apoptosis Apoptosis AKT->Apoptosis Preclinical_to_Clinical cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Development Target Target Identification (FGF19-FGFR4 in HCC) InVitro In Vitro Studies (IC50, Signaling) Target->InVitro InVivo In Vivo Studies (Xenograft Models) InVitro->InVivo Tox Toxicology Studies InVivo->Tox Phase1 Phase I (Safety & Dosing) Tox->Phase1 Phase2 Phase II (Efficacy & Combination) Phase1->Phase2 Registrational Registrational Trial (Pivotal Efficacy) Phase2->Registrational Approval Regulatory Approval Registrational->Approval Clinical_Trial_Logic PatientPool Advanced HCC Patients BiomarkerScreening Biomarker Screening (FGF19 Overexpression) PatientPool->BiomarkerScreening FGF19_pos FGF19 Positive BiomarkerScreening->FGF19_pos Yes FGF19_neg FGF19 Negative (Screen Failure) BiomarkerScreening->FGF19_neg No PriorTx Prior Treatment with ICI and mTKI FGF19_pos->PriorTx Eligible Eligible for Registrational Trial PriorTx->Eligible Yes Randomization Randomization (2:1) Eligible->Randomization ArmA This compound + BSC Randomization->ArmA ArmB Placebo + BSC Randomization->ArmB Endpoints Efficacy & Safety Endpoints ArmA->Endpoints ArmB->Endpoints

References

Troubleshooting & Optimization

Irpagratinib Off-Target Effects: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the off-target effects of irpagratinib (ABSK011).

Frequently Asked Questions (FAQs)

Q1: What is the known selectivity profile of this compound?

Q2: I am observing a phenotype in my cell-based assay that doesn't seem to be related to FGFR4 inhibition. Could this be an off-target effect?

While this compound is highly selective, it is crucial to experimentally verify whether an unexpected phenotype is a result of off-target effects. Here are some steps to consider:

  • Dose-Response Analysis: Establish if the unexpected phenotype is dose-dependent and correlate it with the IC50 for FGFR4 inhibition. A significant separation between the potency for the on-target and the unexpected effect may suggest an off-target mechanism.

  • Use of a Structurally Unrelated FGFR4 Inhibitor: If available, use a different selective FGFR4 inhibitor with a distinct chemical scaffold. If the unexpected phenotype is not replicated, it strengthens the possibility of an this compound-specific off-target effect.

  • Rescue Experiments: Attempt to rescue the phenotype by activating downstream components of the FGFR4 signaling pathway. If the phenotype persists, it is less likely to be mediated by on-target FGFR4 inhibition.

  • Target Engagement Assays: Employ techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound is engaging with FGFR4 at the concentrations where the unexpected phenotype is observed.

Q3: What are the known on-target toxicities of this compound that might manifest in my in vivo or cellular models?

Certain adverse effects observed in clinical studies are considered on-target toxicities resulting from the inhibition of the FGF19/FGFR4 signaling pathway. These include:

  • Diarrhea: This is an expected on-target toxicity related to the enhancement of bile-acid secretion following FGFR4 inhibition.[1]

  • Hyperphosphatemia: This is another commonly reported on-target adverse effect.[7]

Recognizing these on-target effects is crucial to avoid misinterpreting them as off-target liabilities in preclinical models.

Troubleshooting Guides

Issue: Unexpected Cell Viability Changes in Cancer Cell Lines Lacking FGF19/FGFR4 Pathway Activation

  • Problem: You observe a decrease in cell viability in a cell line that does not have an amplified FGF19/FGFR4 signaling pathway when treated with this compound.

  • Possible Cause: This could potentially be an off-target effect.

  • Troubleshooting Steps:

    • Confirm Absence of On-Target Activity: Verify the lack of FGF19 expression and FGFR4 amplification/mutation in your cell line using qPCR, western blotting, or sequencing.

    • Perform a Kinase Panel Screen: To identify potential off-target kinases, consider running a broad kinase panel screening with this compound.

    • Proteomic Profiling: Utilize techniques like phosphoproteomics to identify signaling pathways that are unexpectedly altered by this compound treatment in these cells.

Issue: Discrepancy Between in vitro Potency and Cellular Activity

  • Problem: The concentration of this compound required to achieve a cellular effect is significantly higher than its biochemical IC50 for FGFR4.

  • Possible Cause: This could be due to poor cell permeability, active efflux from the cells, or the involvement of an off-target with lower affinity.

  • Troubleshooting Steps:

    • Assess Cell Permeability: Use standard assays to determine the intracellular concentration of this compound.

    • Investigate Drug Efflux Pumps: Test for the expression and activity of ABC transporters in your cell model and determine if their inhibition enhances this compound's potency.

    • Off-Target Hypothesis Generation: If permeability and efflux are not the issue, consider the possibility of a lower-affinity off-target being responsible for the cellular phenotype at higher concentrations.

Quantitative Data Summary

The following tables summarize the treatment-related adverse events (TRAEs) observed in clinical trials of this compound, which can help researchers anticipate potential on-target and off-target effects in their models.

Table 1: Most Common Treatment-Related Adverse Events (TRAEs) with this compound Monotherapy (>20% Incidence)

Adverse EventIncidence
ALT Elevation>20%
Diarrhea>20%
AST Elevation>20%
Hyperphosphatemia>20%
Bilirubin Elevation>20%
Alkaline Phosphatase Elevation>20%
Platelet Decrease>20%
Total Bile Acid Elevation>20%
Source:[7]

Table 2: Grade 3-4 Treatment-Related Adverse Events (>5% Incidence) with this compound Monotherapy

Adverse EventIncidence
AST Elevation>5%
ALT Elevation>5%
Diarrhea>5%
Source:[7]

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling

This protocol provides a general framework for assessing the selectivity of this compound against a broad panel of kinases.

  • Objective: To identify potential off-target kinase interactions of this compound.

  • Methodology:

    • Select a commercial kinase profiling service that offers a broad panel of purified, active kinases (e.g., >250 kinases).

    • Provide the service provider with a sample of this compound at a specified concentration (a high concentration, e.g., 1 µM, is often used for initial screening to maximize the chances of detecting off-target interactions).

    • The service will typically perform radiometric, fluorescence-based, or luminescence-based assays to measure the enzymatic activity of each kinase in the presence of this compound.

    • The results are usually reported as the percentage of inhibition of each kinase's activity compared to a vehicle control.

  • Data Analysis:

    • Identify any kinases that are significantly inhibited by this compound.

    • For any identified "hits," perform follow-up dose-response studies to determine the IC50 values.

    • Compare the IC50 values for the off-target kinases to the IC50 for FGFR4 to quantify the selectivity.

Protocol 2: Cellular Thermal Shift Assay (CETSA®)

This protocol outlines a method to verify the engagement of this compound with its target (FGFR4) and potential off-targets in a cellular context.

  • Objective: To confirm target engagement and identify potential off-target binding in intact cells.

  • Methodology:

    • Treat cultured cells with this compound at various concentrations or with a vehicle control.

    • After incubation, heat the cell lysates to a range of temperatures.

    • Cool the samples and separate the soluble protein fraction from the precipitated proteins by centrifugation.

    • Analyze the amount of soluble target protein (and potential off-targets) remaining at each temperature using techniques like Western blotting or mass spectrometry.

  • Data Analysis:

    • Binding of this compound to a protein is expected to increase its thermal stability, resulting in more of the protein remaining in the soluble fraction at higher temperatures.

    • Plot the amount of soluble protein as a function of temperature for both the this compound-treated and vehicle-treated samples. A shift in the melting curve indicates target engagement.

Visualizations

FGFR4_Signaling_Pathway FGFR4 Signaling Pathway Inhibition by this compound cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds FRS2 FRS2 FGFR4->FRS2 Autophosphorylation & Recruitment STAT3 STAT3 FGFR4->STAT3 This compound This compound This compound->FGFR4 Irreversibly Inhibits (Cys552) GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT3->Proliferation Off_Target_Investigation_Workflow Experimental Workflow for Off-Target Effect Investigation Start Unexpected Experimental Phenotype Observed DoseResponse Perform Dose-Response Curve Analysis Start->DoseResponse CompareIC50 Compare EC50 of Phenotype to On-Target IC50 DoseResponse->CompareIC50 OffTargetHypothesis Hypothesize Off-Target Effect CompareIC50->OffTargetHypothesis Potencies differ significantly OnTargetEffect Conclude On-Target Effect CompareIC50->OnTargetEffect Potencies are comparable OrthogonalInhibitor Test with Structurally Unrelated Inhibitor Profiling Proceed with Off-Target Identification Assays OrthogonalInhibitor->Profiling Phenotype not replicated RescueExperiment Perform Pathway Rescue Experiment RescueExperiment->Profiling Phenotype not rescued OffTargetHypothesis->OrthogonalInhibitor OffTargetHypothesis->RescueExperiment KinasePanel Kinase Panel Screening Profiling->KinasePanel CETSA Cellular Thermal Shift Assay (CETSA) Profiling->CETSA Proteomics (Phospho)proteomics Profiling->Proteomics

References

Technical Support Center: Overcoming Irpagratinib Resistance in Hepatocellular Carcinoma (HCC) Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Irpagratinib in hepatocellular carcinoma (HCC) cell lines.

Frequently Asked Questions (FAQs)

Q1: My HCC cell line, initially sensitive to this compound, is now showing signs of resistance. What are the common underlying mechanisms?

A1: Acquired resistance to FGFR4 inhibitors like this compound in HCC cell lines typically arises from two primary mechanisms:

  • On-Target Mutations: The development of mutations within the FGFR4 kinase domain itself can prevent this compound from binding effectively. A common site for these "gatekeeper" mutations is the V550 residue.[1][2][3]

  • Bypass Signaling Pathway Activation: Cancer cells can develop resistance by activating alternative signaling pathways to bypass their dependency on FGFR4. The most frequently observed mechanism is the upregulation of the Epidermal Growth Factor Receptor (EGFR) pathway, which subsequently activates downstream pro-survival signals like MAPK and PI3K/AKT.[4][5][6]

Q2: What is a "gatekeeper" mutation and how does it affect this compound binding?

A2: A gatekeeper residue is an amino acid in the ATP-binding pocket of a kinase that controls access to a deeper hydrophobic pocket. In FGFR4, this is the Valine at position 550 (V550).[1][2] A mutation at this site, for example, from Valine to a bulkier amino acid like Methionine (V550M), can physically block this compound from settling into its binding site, thereby rendering the drug ineffective.[1][7]

Q3: Besides EGFR, are there other bypass pathways implicated in resistance to FGFR4 inhibitors?

A3: Yes, while EGFR activation is a primary bypass mechanism, resistance to FGFR inhibitors can also be mediated by the activation of other receptor tyrosine kinases (e.g., MET, ERBB3) or the loss of tumor suppressors like PTEN, which leads to heightened PI3K/AKT signaling.[2] Furthermore, redundancy in the FGFR family itself, such as the co-expression of FGFR3, can contribute to innate resistance to highly selective FGFR4 inhibitors.[8]

Q4: My HCC cell line shows innate (de novo) resistance to this compound despite having FGF19 overexpression. What could be the reason?

A4: Innate resistance to selective FGFR4 inhibitors can occur if the HCC cells are not solely dependent on the FGF19-FGFR4 signaling axis for their survival. One potential reason is FGFR redundancy, where other FGFR family members, like FGFR3, are co-expressed and can also contribute to tumor cell proliferation and survival.[8] In such cases, a selective FGFR4 inhibitor may not be sufficient to block overall FGF signaling.

Troubleshooting Guides

Issue 1: Decreased Cell Viability in Response to this compound is Diminishing Over Time

Your long-term HCC cell culture is becoming less sensitive to this compound, as evidenced by increasing IC50 values.

  • Possible Cause 1: Bypass Pathway Activation. The cells may have upregulated a compensatory signaling pathway, most commonly the EGFR-MAPK/AKT pathway.[5][6]

    • Troubleshooting Step 1 (Verification): Perform a Western blot analysis on lysates from both your resistant cells and the original sensitive parental cells. Probe for phosphorylated (i.e., activated) forms of EGFR, ERK (p-ERK), and AKT (p-AKT). A significant increase in the levels of these phosphoproteins in the resistant line would confirm this mechanism.

    • Troubleshooting Step 2 (Solution): Attempt to re-sensitize the cells to this compound by co-treating them with an EGFR inhibitor (e.g., Gefitinib, Afatinib). Perform a dose-response matrix experiment to identify synergistic concentrations. The combination should restore the growth-inhibitory effects.[4][9]

  • Possible Cause 2: Development of On-Target Mutations. A sub-population of cells with an FGFR4 gatekeeper mutation may have been selected for during culture.[2]

    • Troubleshooting Step 1 (Verification): Extract genomic DNA from the resistant cell population and perform Sanger sequencing or next-generation sequencing (NGS) of the FGFR4 kinase domain to identify mutations around the V550 residue.

    • Troubleshooting Step 2 (Solution): If a gatekeeper mutation is confirmed, this compound will likely remain ineffective. Test a next-generation or pan-FGFR inhibitor that is designed to be effective against such mutations (e.g., LY2874455, Erdafitinib). These inhibitors often bind in a way that avoids the steric hindrance caused by the mutated gatekeeper residue.

Issue 2: Inconsistent Results in this compound Efficacy Studies

You are observing high variability in the anti-proliferative effect of this compound across different HCC cell line models, even those reported to be FGF19-driven.

  • Possible Cause: FGFR Family Redundancy. The cell lines may have varying expression levels of other FGFR family members (e.g., FGFR3), which can compensate for the inhibition of FGFR4.[3]

    • Troubleshooting Step 1 (Verification): Use qPCR or Western blotting to profile the expression of FGFR1, FGFR2, FGFR3, and FGFR4 across your panel of HCC cell lines. High co-expression of FGFR3 with FGFR4 may correlate with reduced sensitivity to this compound.

    • Troubleshooting Step 2 (Solution): For cell lines with significant expression of multiple FGFRs, compare the efficacy of this compound with a pan-FGFR inhibitor. A pan-FGFR inhibitor should show more consistent and potent activity in these models.[8]

Data Presentation

Table 1: Representative IC50 Values in a Hypothetical Model of Acquired this compound Resistance in Huh7 HCC Cells.

This table illustrates the expected shift in drug sensitivity when resistance is driven by EGFR pathway activation and how it can be reversed with combination therapy.

Cell Line / ConditionTreatmentIC50 (this compound)Fold Change in Resistance
Huh7 (Parental)This compound15 nM-
Huh7-IR (this compound Resistant)This compound350 nM23.3x
Huh7-IR (this compound Resistant)This compound + Gefitinib (20 nM)25 nM1.7x

Note: These are hypothetical values for illustrative purposes based on phenomena described for FGFR4 inhibitors.[5]

Experimental Protocols

Protocol 1: Generation of this compound-Resistant HCC Cell Lines

This protocol describes a general method for developing drug-resistant cell lines through continuous, long-term exposure to the drug.[5]

  • Determine Initial IC50: Culture the parental HCC cell line (e.g., Huh7) and perform a dose-response assay (e.g., MTT or CellTiter-Glo) to determine the initial IC50 of this compound.

  • Initial Exposure: Begin culturing the parental cells in media containing this compound at a concentration equal to the IC50.

  • Monitor Cell Growth: Initially, a large percentage of cells will die. Allow the surviving cells to repopulate the flask. This may take several passages.

  • Dose Escalation: Once the cells are growing steadily at the starting concentration, double the concentration of this compound in the culture medium.

  • Repeat and Select: Continue this process of monitoring and dose escalation for 3-6 months. The goal is to establish a cell line that can proliferate in the presence of a high concentration of this compound (e.g., >1 µM).

  • Characterization: Once a resistant population is established, confirm the shift in IC50 compared to the parental line. Characterize the underlying resistance mechanism (see Troubleshooting Guides).

  • Culture Maintenance: Maintain the resistant cell line in media containing a maintenance dose of this compound (e.g., the IC50 of the resistant line) to ensure the resistance phenotype is not lost.

Protocol 2: Western Blot for Bypass Pathway Activation
  • Cell Lysis: Grow parental and this compound-resistant HCC cells to 80% confluency. Wash with ice-cold PBS and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample and load onto a 4-12% Bis-Tris polyacrylamide gel. Run the gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST).

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting p-EGFR (Tyr1068), EGFR, p-AKT (Ser473), AKT, p-ERK1/2 (Thr202/Tyr204), ERK1/2, and a loading control (e.g., GAPDH or β-Actin).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts. Compare the ratios between the resistant and parental cell lines.

Visualizations

cluster_0 Standard FGF19-FGFR4 Signaling cluster_1 This compound Action FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds RAS RAS-RAF-MEK FGFR4->RAS PI3K PI3K-AKT FGFR4->PI3K ERK ERK RAS->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PI3K->Proliferation This compound This compound FGFR4_inhibited FGFR4 This compound->FGFR4_inhibited Inhibits Apoptosis Apoptosis FGFR4_inhibited->Apoptosis

Caption: this compound selectively inhibits FGFR4 signaling.

cluster_0 Resistance Mechanism 1: On-Target Mutation cluster_1 Resistance Mechanism 2: EGFR Bypass Activation This compound This compound FGFR4_mut FGFR4 (V550M Gatekeeper Mutation) This compound->FGFR4_mut Binding Failed Proliferation_mut Proliferation Continues FGFR4_mut->Proliferation_mut Irpagratinib_bypass This compound FGFR4_inhibited FGFR4 (Inhibited) Irpagratinib_bypass->FGFR4_inhibited EGF EGF EGFR EGFR (Upregulated) EGF->EGFR PI3K_AKT PI3K-AKT EGFR->PI3K_AKT MAPK RAS-MAPK EGFR->MAPK Proliferation_bypass Proliferation Restored PI3K_AKT->Proliferation_bypass MAPK->Proliferation_bypass

Caption: Key mechanisms of acquired resistance to this compound.

start HCC Cells Show This compound Resistance western Perform Western Blot for p-EGFR, p-AKT, p-ERK start->western sequence Sequence FGFR4 Kinase Domain start->sequence check_pathway Bypass Pathway Activated? western->check_pathway check_mutation Gatekeeper Mutation Found? sequence->check_mutation check_pathway->check_mutation  No combo_tx SOLUTION: Co-treat with EGFR Inhibitor check_pathway->combo_tx  Yes pan_fgfr_tx SOLUTION: Switch to Pan-FGFR or Next-Gen Inhibitor check_mutation->pan_fgfr_tx  Yes other_mech Investigate Other Mechanisms (e.g., FGFR Redundancy) check_mutation->other_mech  No

Caption: Troubleshooting workflow for this compound resistance.

References

Technical Support Center: Irpagratinib Dose-Response Curve Optimization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Irpagratinib dose-response curve experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an orally active and highly selective inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4).[1][2] It functions by irreversibly binding to the cysteine 552 residue within the active site of FGFR4.[2][3] This covalent modification blocks the autophosphorylation of FGFR4 and prevents the activation of downstream signaling pathways, ultimately inhibiting the proliferation of tumor cells that overexpress FGF19 and FGFR4.[2][3]

Q2: What is the reported IC50 value for this compound?

A2: The half-maximal inhibitory concentration (IC50) for this compound is reported to be less than 10 nM for FGFR4.[1][2] The specific IC50 can vary depending on the cell line and assay conditions used.

Q3: In which cancer type is this compound primarily being investigated?

A3: this compound is primarily being investigated for the treatment of hepatocellular carcinoma (HCC) in patients with FGF19 overexpression.[4][5][6][7] Dysregulation of the FGF19-FGFR4 signaling pathway is observed in approximately 30% of HCC cases and is associated with a poorer prognosis.[5][8]

Q4: What are the key downstream signaling pathways affected by this compound?

A4: By inhibiting FGFR4, this compound blocks the activation of several downstream signaling pathways that are crucial for cell proliferation, survival, and migration. These include the RAS-RAF-MAPK, PI3K-AKT/mTOR, STATs, and PLCγ/PKC pathways.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
High variability between replicate wells in cell viability assays. - Uneven cell seeding. - Edge effects in the microplate. - Inconsistent drug dilution and addition.- Ensure a single-cell suspension before seeding and mix gently after seeding. - Avoid using the outer wells of the microplate, or fill them with sterile PBS to maintain humidity. - Prepare a serial dilution of this compound and use a multichannel pipette for consistent addition to the assay plate.
IC50 value is significantly higher than expected. - Low expression of FGFR4 in the chosen cell line. - Drug instability or degradation. - Sub-optimal assay incubation time.- Confirm FGFR4 expression in your cell line using Western blot or qPCR. - Prepare fresh stock solutions of this compound and avoid repeated freeze-thaw cycles. - Perform a time-course experiment to determine the optimal incubation time for observing a dose-dependent effect.
Inconsistent inhibition of FGFR4 phosphorylation in Western blots. - Insufficient drug concentration or incubation time. - Poor antibody quality. - Issues with protein extraction or quantification.- Titrate this compound concentration and incubation time to ensure target engagement. - Use a validated phospho-FGFR4 antibody and include appropriate positive and negative controls. - Ensure complete cell lysis and accurate protein quantification before loading the gel.
This compound shows low efficacy in in vivo xenograft models. - Poor drug bioavailability. - Inappropriate animal model. - Insufficient dose or dosing frequency.- Refer to established protocols for formulating this compound for oral administration to ensure adequate exposure. - Utilize cell-derived or patient-derived xenograft models with confirmed FGF19 and FGFR4 overexpression. - Conduct a dose-ranging study to determine the optimal dose and schedule for tumor growth inhibition.

Quantitative Data

Clinical Efficacy of this compound in Hepatocellular Carcinoma (HCC)

Clinical Trial PhaseTreatment RegimenPatient PopulationDoseObjective Response Rate (ORR)Disease Control Rate (DCR)
Phase 2This compound + AtezolizumabFGF19+ HCC220 mg BID50%Not Reported
Phase 1bThis compound MonotherapyFGF19 overexpressed late-line HCCBID regimens40.7%Not Reported
Phase 1 (Updated)This compound MonotherapyPre-treated FGF19+ HCC220 mg BID36.8%78.9%
Phase 1 (Updated)This compound MonotherapyPre-treated (ICI and mTKI) FGF19+ HCC220 mg BID44.8%79.3%

Experimental Protocols

Cell Viability Assay for IC50 Determination (General Protocol)

This protocol provides a general framework for determining the IC50 of this compound in a relevant cancer cell line with FGF19 and FGFR4 overexpression.

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and resuspend cells in fresh culture medium.

    • Perform a cell count and seed cells into a 96-well plate at a predetermined optimal density.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Drug Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform a serial dilution of the this compound stock solution in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the 96-well plate and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

    • Incubate the plate for 48-72 hours.

  • Cell Viability Assessment (e.g., using MTT assay):

    • Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

    • Add solubilization solution to dissolve the formazan crystals.

    • Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance readings to the vehicle control.

    • Plot the normalized values against the logarithm of the this compound concentration.

    • Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC50 value.

Western Blot for FGFR4 Signaling Pathway Analysis

This protocol outlines the general steps to assess the effect of this compound on the FGFR4 signaling pathway.

  • Cell Treatment and Lysis:

    • Seed cells in a 6-well plate and grow to ~80% confluency.

    • Treat cells with varying concentrations of this compound for a predetermined time.

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against phospho-FGFR4, total FGFR4, phospho-ERK, total ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

FGFR4_Signaling_Pathway This compound Mechanism of Action cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds RAS RAS FGFR4->RAS PI3K PI3K FGFR4->PI3K This compound This compound This compound->FGFR4 Inhibits (Cys552) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Proliferation Cell Proliferation & Survival ERK->Cell_Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Cell_Proliferation

Caption: this compound inhibits the FGF19-induced FGFR4 signaling pathway.

Dose_Response_Workflow Dose-Response Curve Experimental Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Culture (FGFR4+) Cell_Seeding Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Drug_Dilution This compound Serial Dilution Drug_Treatment Treat with this compound (24-72h) Drug_Dilution->Drug_Treatment Cell_Seeding->Drug_Treatment Viability_Assay Cell Viability Assay (e.g., MTT) Drug_Treatment->Viability_Assay Data_Acquisition Read Absorbance Viability_Assay->Data_Acquisition Data_Normalization Normalize to Vehicle Control Data_Acquisition->Data_Normalization Curve_Fitting Non-linear Regression (4PL) Data_Normalization->Curve_Fitting IC50_Determination Determine IC50 Curve_Fitting->IC50_Determination

Caption: A typical workflow for generating an this compound dose-response curve.

References

Troubleshooting Irpagratinib solubility issues in vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges with Irpagratinib, particularly concerning its solubility in in vitro applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound (also known as ABSK011) is an orally active, highly selective and potent inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4)[1]. Its mechanism of action involves the irreversible modification of the Cys552 residue within the active site of FGFR4[2]. This covalent binding blocks the autophosphorylation of FGFR4 and inhibits its signaling to downstream pathways, such as the Ras-Raf-MAPK and PI3K-AKT pathways, which are involved in cell proliferation and survival[1][2].

Q2: What is the solubility of this compound in common laboratory solvents?

A2: this compound exhibits good solubility in Dimethyl Sulfoxide (DMSO). For aqueous-based assays, it is sparingly soluble and typically requires a co-solvent system for optimal dissolution. It is recommended to prepare a high-concentration stock solution in DMSO and then dilute it into the aqueous assay medium.

Q3: What is the recommended method for preparing this compound stock solutions?

A3: For in vitro experiments, it is recommended to first prepare a high-concentration stock solution of this compound in 100% DMSO. For example, a stock solution of 10 mM can be prepared. This stock solution should be stored at -20°C or -80°C to maintain its stability. When preparing working solutions, the DMSO stock should be serially diluted in the appropriate cell culture medium or assay buffer. It is crucial to ensure the final concentration of DMSO in the assay is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Q4: I am observing precipitation of this compound upon dilution of the DMSO stock into my aqueous buffer. What can I do?

A4: Precipitation upon dilution is a common issue with poorly soluble compounds. Here are a few troubleshooting steps:

  • Increase the volume of the aqueous buffer: Perform the dilution in a larger volume of the final buffer to lower the immediate concentration of this compound.

  • Use a pre-warmed buffer: Warming the aqueous buffer to 37°C before adding the DMSO stock can sometimes improve solubility.

  • Vortex while diluting: Add the DMSO stock to the aqueous buffer while vortexing to ensure rapid and uniform mixing.

  • Consider a co-solvent system: For certain assays, a co-solvent system similar to that used for in vivo studies might be adapted. One such formulation includes 10% DMSO, 40% PEG300, and 5% Tween-80 in saline[1]. However, the compatibility of this vehicle with your specific cell type or assay must be validated.

Q5: What are the expected IC50 or EC50 values for this compound in in vitro assays?

A5: The potency of this compound can vary depending on the assay format and the cell line used. In biochemical assays, the IC50 for FGFR4 is less than 10 nM. In cell-based assays with hepatocellular carcinoma (HCC) cell lines that have FGF19 amplification and FGFR4 overexpression, the EC50 for growth inhibition is typically below 50 nM[2].

Troubleshooting Guide: In Vitro Solubility Issues

This guide provides a systematic approach to addressing common solubility problems encountered with this compound during in vitro experiments.

Problem 1: Visible Precipitate in the Stock Solution (DMSO)
Potential Cause Troubleshooting Step Expected Outcome
Concentration exceeds solubility limit While this compound has high solubility in DMSO (80 mg/mL), improper initial weighing or solvent volume can lead to oversaturation.Ensure accurate weighing and dissolve in the correct volume of DMSO.
Low-quality DMSO DMSO can absorb water over time, which will decrease its solvating power for hydrophobic compounds.Use a fresh, unopened bottle of anhydrous, high-purity DMSO.
Incomplete dissolution The compound may not have fully dissolved initially.Gently warm the solution to 37°C and/or sonicate for a short period to aid dissolution.
Problem 2: Precipitate Formation When Diluting into Aqueous Media
Potential Cause Troubleshooting Step Expected Outcome
"Salting out" effect High salt concentrations in the aqueous buffer can reduce the solubility of organic molecules.If possible, reduce the salt concentration of your buffer or perform a buffer exchange after dilution.
pH-dependent solubility The charge state of this compound may change with pH, affecting its solubility.Test the solubility of this compound in buffers with slightly different pH values (e.g., pH 7.2, 7.4, 7.6) to find the optimal condition for your assay.
Slow dissolution kinetics The compound may be slow to dissolve in the aqueous environment after being introduced from a DMSO stock.After dilution, allow the solution to equilibrate at the assay temperature (e.g., 37°C) for a short period with gentle agitation before adding to cells.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical and Solubility Data for this compound

PropertyValueSource
Molecular Weight 570.6 g/mol PubChem
XLogP3 2.9PubChem
Solubility in DMSO 80 mg/mL (140.21 mM)TargetMol
Solubility in Vehicle 3.3 mg/mL (5.78 mM) in 10% DMSO, 40% PEG300, 5% Tween 80, 45% SalineTargetMol

Table 2: In Vitro Potency of this compound

Assay TypeTarget/Cell LinePotencySource
Biochemical Assay FGFR4IC50 < 10 nM[2]
Cell Growth Inhibition HCC cell lines with FGF19 amplificationEC50 < 50 nM[2]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions
  • Materials:

    • This compound powder

    • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

    • Appropriate cell culture medium or assay buffer

  • Procedure for 10 mM Stock Solution:

    • Tare a sterile microcentrifuge tube on an analytical balance.

    • Carefully weigh out a small amount of this compound powder (e.g., 1 mg).

    • Calculate the volume of DMSO required to make a 10 mM solution. (For 1 mg of this compound with a MW of 570.6 g/mol , the volume of DMSO would be approximately 175.3 µL).

    • Add the calculated volume of DMSO to the tube containing the this compound powder.

    • Vortex the tube until the powder is completely dissolved. Gentle warming to 37°C or brief sonication may be used to aid dissolution.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

  • Procedure for Working Solutions:

    • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

    • Perform serial dilutions of the stock solution in your cell culture medium or assay buffer to achieve the desired final concentrations for your experiment.

    • It is critical to add the DMSO stock to the aqueous medium while vortexing to ensure rapid mixing and minimize precipitation.

    • Ensure the final DMSO concentration in your assay does not exceed 0.1%. Include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Protocol 2: Cell Viability Assay (MTT Assay)
  • Cell Seeding:

    • Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. The optimal seeding density should be determined empirically for each cell line.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of this compound in cell culture medium from your DMSO stock solution.

    • Remove the old medium from the wells and replace it with the medium containing the different concentrations of this compound. Include wells with vehicle control (DMSO-containing medium) and untreated cells.

    • Incubate the plate for the desired treatment duration (e.g., 72 hours).

  • MTT Assay:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.

    • After the incubation, add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

    • Gently pipette up and down to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only).

    • Normalize the absorbance values of the treated wells to the vehicle control wells.

    • Plot the normalized values against the log of the this compound concentration and fit the data to a dose-response curve to determine the EC50 value.

Visualizations

FGFR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds KLB β-Klotho KLB->FGFR4 Co-receptor FRS2 FRS2 FGFR4->FRS2 Phosphorylates GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation This compound This compound This compound->FGFR4 Inhibits

Caption: FGFR4 Signaling Pathway and Inhibition by this compound.

Troubleshooting_Workflow Start Start: Solubility Issue with this compound CheckStock Is the precipitate in the 100% DMSO stock solution? Start->CheckStock CheckDilution Is the precipitate forming upon dilution into aqueous buffer? CheckStock->CheckDilution No UseFreshDMSO Use fresh, anhydrous DMSO. Warm/sonicate to dissolve. CheckStock->UseFreshDMSO Yes ModifyDilution Modify dilution protocol: - Pre-warm buffer - Vortex during addition - Increase buffer volume CheckDilution->ModifyDilution Yes UseFreshDMSO->CheckDilution ConsiderCoSolvent Consider a co-solvent system (e.g., with PEG300, Tween-80). Validate for your assay. ModifyDilution->ConsiderCoSolvent Still precipitates End Proceed with Experiment ModifyDilution->End Resolved ConsiderCoSolvent->End

Caption: Troubleshooting Workflow for this compound Solubility Issues.

References

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the selective FGFR4 inhibitor, Irpagratinib, in preclinical models. The information provided is based on published data for selective FGFR4 inhibitors and general best practices for preclinical toxicology studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an orally active, highly selective inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4). It works by irreversibly binding to the cysteine residue at position 552 (Cys552) within the active site of FGFR4. This covalent modification blocks the autophosphorylation of the receptor, thereby inhibiting downstream signaling pathways that are crucial for the proliferation and survival of tumor cells, particularly in cancers with FGF19 overexpression, such as hepatocellular carcinoma (HCC).

Q2: What are the expected on-target adverse events of this compound in preclinical models?

A2: Based on its mechanism of action and data from other selective FGFR4 inhibitors, the primary on-target adverse events are expected to be gastrointestinal. Inhibition of the FGF19-FGFR4 signaling axis in the gastrointestinal tract can disrupt bile acid homeostasis, leading to increased bile acid synthesis and subsequent diarrhea. Elevated liver enzymes (ALT, AST) have also been reported in clinical studies with FGFR4 inhibitors and should be monitored in preclinical models. Unlike pan-FGFR inhibitors, highly selective FGFR4 inhibitors like this compound are not expected to cause significant hyperphosphatemia, which is primarily an on-target effect of FGFR1 inhibition.

Q3: What preclinical species are suitable for toxicology studies with this compound?

A3: Rodent models, such as mice and rats, are commonly used for initial toxicology and efficacy studies. For certain assessments, larger animal models like dogs may be used. The choice of species should be based on the specific research question and the metabolic profile of this compound in that species.

Q4: How should this compound be formulated for oral administration in preclinical models?

A4: The formulation for oral gavage in preclinical models will depend on the physicochemical properties of the this compound compound being used. It is crucial to consult the supplier's instructions for appropriate solvents and vehicles. Common vehicles for oral administration in rodents include corn oil, carboxymethylcellulose (CMC), or other specialized formulations. Ensure the final formulation is homogenous and stable for the duration of the study.

Troubleshooting Guides for Common Adverse Events

Gastrointestinal Toxicity: Diarrhea

Issue: Animals exhibiting signs of diarrhea (e.g., loose, unformed stools, perianal staining).

Troubleshooting Steps:

  • Assess and Grade Severity:

    • Implement a daily scoring system to objectively assess fecal consistency. A common scoring system is outlined in the table below.

    • Monitor for associated clinical signs such as weight loss, dehydration (skin tenting), and changes in activity levels.

  • Supportive Care:

    • Ensure ad libitum access to drinking water to prevent dehydration.

    • For moderate to severe diarrhea, consider providing supplemental hydration with subcutaneous injections of sterile saline or lactated Ringer's solution.

    • Provide a highly palatable and digestible diet to encourage food intake.

  • Dose Modification:

    • If diarrhea is severe (e.g., Grade 3 or higher) and accompanied by significant weight loss (>15-20%), consider a dose reduction or temporary interruption of this compound administration.

    • Consult with the study director or veterinarian to determine the appropriate course of action based on the study protocol.

Data Presentation: Diarrhea Scoring in Mice

GradeScoreDescription of Feces
Normal0Well-formed, solid pellets
Mild1Soft, formed pellets
Moderate2Very soft, unformed stools
Severe3Watery, liquid stools

Experimental Protocol: Monitoring for Gastrointestinal Toxicity

  • Daily Clinical Observations:

    • Observe each animal daily for clinical signs of gastrointestinal distress, including changes in fecal consistency, perianal staining, abdominal bloating, and changes in posture or behavior.

    • Record daily body weights.

    • Record daily food and water consumption, if feasible.

  • Fecal Scoring:

    • At each observation, score the feces of each animal based on the Diarrhea Scoring table.

  • Necropsy and Histopathology:

    • At the end of the study, or if an animal is euthanized due to severe toxicity, perform a gross examination of the gastrointestinal tract.

    • Collect sections of the small and large intestine for histopathological analysis to assess for any drug-related changes, such as inflammation, mucosal damage, or changes in villus architecture.

Hepatotoxicity: Elevated Liver Enzymes

Issue: Elevated levels of alanine aminotransferase (ALT) and/or aspartate aminotransferase (AST) in serum/plasma.

Troubleshooting Steps:

  • Confirm Findings:

    • Repeat blood analysis to confirm the elevation in liver enzymes.

    • Review blood collection and handling procedures to rule out hemolysis or other pre-analytical errors.

  • Dose Modification:

    • For significant elevations in liver enzymes (e.g., >3-5 times the upper limit of normal), a dose reduction or interruption of this compound may be warranted. The specific threshold for dose modification should be defined in the study protocol.

  • Further Investigation:

    • At necropsy, carefully examine the liver for any gross abnormalities.

    • Collect liver tissue for histopathological evaluation to identify any signs of hepatocellular injury, inflammation, or other drug-related pathology.

    • Consider measuring other markers of liver function, such as bilirubin and alkaline phosphatase.

Data Presentation: General Guidelines for Clinical Pathology Monitoring in Rodents

ParameterBaselineDuring TreatmentStudy Termination
Hematology
CBC with differentialYesWeekly/Bi-weeklyYes
Clinical Chemistry
ALT, ASTYesWeekly/Bi-weeklyYes
BilirubinYesAs neededYes
Alkaline PhosphataseYesAs neededYes
Serum PhosphateYesWeekly/Bi-weeklyYes
BUN, CreatinineYesAs neededYes

Experimental Protocol: Monitoring for Hepatotoxicity

  • Blood Collection:

    • Collect blood samples (e.g., via submandibular or saphenous vein) at baseline, at regular intervals during the treatment period (e.g., weekly or bi-weekly), and at study termination.

    • Follow institutional guidelines for maximum blood collection volumes to avoid undue stress on the animals.

  • Sample Processing:

    • Process blood samples to obtain serum or plasma for clinical chemistry analysis.

  • Biochemical Analysis:

    • Analyze samples for key liver enzymes (ALT, AST) and other relevant parameters as outlined in the table above.

  • Histopathology:

    • At necropsy, collect liver tissue and fix in 10% neutral buffered formalin for routine histopathological processing and examination.

Visualizations

Signaling Pathway

Irpagratinib_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) FGFR4->Downstream Activates Proliferation Tumor Cell Proliferation & Survival Downstream->Proliferation Promotes This compound This compound This compound->FGFR4 Inhibits (Covalently binds Cys552)

Caption: Mechanism of action of this compound.

Experimental Workflow

Preclinical_Toxicity_Workflow cluster_study_setup Study Setup cluster_monitoring In-Life Monitoring cluster_analysis End-of-Study Analysis Animal_Model Select Animal Model (e.g., Mice with HCC xenografts) Dosing Determine this compound Dose & Formulation Animal_Model->Dosing Daily_Obs Daily Clinical Observations (Body weight, Diarrhea Score) Dosing->Daily_Obs Blood_Sampling Periodic Blood Sampling (Hematology, Clinical Chemistry) Daily_Obs->Blood_Sampling Necropsy Necropsy & Gross Pathology Blood_Sampling->Necropsy Histopathology Histopathology (GI Tract, Liver, etc.) Necropsy->Histopathology

Caption: General experimental workflow for preclinical toxicity assessment.

Troubleshooting Logic

Adverse_Event_Troubleshooting Observe_AE Adverse Event Observed (e.g., Diarrhea, Weight Loss) Assess_Severity Assess & Grade Severity Observe_AE->Assess_Severity Mild Mild (Grade 1) Assess_Severity->Mild Low Severity Moderate_Severe Moderate/Severe (Grade 2-3) Assess_Severity->Moderate_Severe High Severity Continue_Monitoring Continue Close Monitoring Mild->Continue_Monitoring Supportive_Care Provide Supportive Care (e.g., Hydration) Moderate_Severe->Supportive_Care Dose_Modification Consider Dose Modification (Reduction or Interruption) Supportive_Care->Dose_Modification Dose_Modification->Continue_Monitoring

Caption: Troubleshooting logic for managing adverse events.

Technical Support Center: Optimizing Irpagratinib Dosage for Synergistic Effects

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Irpagratinib Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing this compound dosage for synergistic effects in preclinical and clinical research. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to support your study design and execution.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an orally bioavailable, highly selective, and irreversible inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4).[1] Deregulation of the FGF19-FGFR4 signaling pathway is a key driver in a subset of hepatocellular carcinomas (HCC).[2][3] this compound covalently binds to a specific cysteine residue within the ATP-binding pocket of FGFR4, leading to the inhibition of its kinase activity. This blocks downstream signaling pathways, such as the RAS-RAF-MAPK and PI3K-AKT/mTOR pathways, which are crucial for tumor cell proliferation, survival, and migration.

Q2: In which cancer types and patient populations is this compound most effective?

A2: this compound has shown the most promise in patients with advanced hepatocellular carcinoma (HCC) whose tumors have an overexpression of FGF19, the primary ligand for FGFR4.[4][5][6] Clinical studies have demonstrated that patients with FGF19-overexpressing HCC have a higher objective response rate (ORR) to this compound treatment.[7][8]

Q3: What are the most promising synergistic partners for this compound?

A3: Preclinical and clinical studies have shown that this compound has synergistic anti-tumor effects when combined with various therapeutic agents.[2][3] These include:

  • Immune checkpoint inhibitors: (e.g., atezolizumab, other anti-PD-(L)1 antibodies)

  • Multi-kinase inhibitors: (e.g., lenvatinib)

  • Anti-angiogenic agents: (e.g., bevacizumab)

  • Other targeted therapies: (e.g., SHP2 inhibitors, EGFR antagonists)[2][3]

Q4: What are the recommended starting doses for this compound in preclinical and clinical combination studies?

A4: Specific preclinical dosages are not widely published and should be determined empirically. However, clinical trial data can provide a starting point for dose-ranging studies. In a phase 2 study of this compound in combination with atezolizumab, dosages of 160mg and 220mg administered twice daily (BID) were evaluated.[5] A dose of 220mg BID was shown to have a notable objective response rate in FGF19+ HCC patients.[7][8][9] For preclinical in vivo studies, the dosage will depend on the animal model and the specific combination being tested.

Data Presentation

Clinical Trial Efficacy of this compound and a Combination Partner
Clinical Trial PhaseTreatment RegimenPatient PopulationObjective Response Rate (ORR)
Phase 1bThis compound Monotherapy (BID regimens)FGF19-overexpressing late-line HCC40.7%[2][3]
Phase 2This compound (220mg BID) + AtezolizumabFGF19+ HCC (previously received ICI)50%[7][8][9]
Phase 1This compound + AtezolizumabFGF19-overexpressing HCC55.6%[2]

Note: Preclinical quantitative synergy data, such as Combination Index (CI) values and IC50 values for this compound in specific HCC cell lines, are not publicly available in the reviewed literature. Researchers should determine these values empirically for their specific experimental systems.

Experimental Protocols

In Vitro Synergy Assay Protocol

This protocol outlines a general workflow for assessing the synergistic effects of this compound in combination with another therapeutic agent in HCC cell lines.

1. Cell Line Selection and Culture:

  • Select a panel of HCC cell lines with known FGF19 and FGFR4 expression levels.

  • Culture the cells in their recommended media and conditions.

2. Single-Agent Dose-Response Curves:

  • Plate the cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound and the combination drug as single agents for 72 hours.

  • Determine the half-maximal inhibitory concentration (IC50) for each drug using a cell viability assay (e.g., CellTiter-Glo®).

3. Combination Drug Treatment:

  • Based on the single-agent IC50 values, design a matrix of combination drug concentrations. A common approach is to use a fixed ratio of the two drugs based on their IC50s (e.g., 1:1, 1:2, 2:1).

  • Treat the cells with the drug combinations for 72 hours.

4. Data Analysis and Synergy Calculation:

  • Measure cell viability for each combination treatment.

  • Calculate the Combination Index (CI) using the Chou-Talalay method. Software such as CompuSyn can be used for this analysis.

    • CI < 1: Synergism

    • CI = 1: Additive effect

    • CI > 1: Antagonism

In Vivo Xenograft Model Protocol

This protocol provides a general outline for evaluating the synergistic efficacy of this compound in a mouse xenograft model of HCC.

1. Cell Line Implantation:

  • Subcutaneously implant a suitable HCC cell line (with known FGF19/FGFR4 status) into the flank of immunocompromised mice.

  • Allow the tumors to reach a predetermined size (e.g., 100-150 mm³).

2. Treatment Groups:

  • Randomize the mice into the following treatment groups:

    • Vehicle control

    • This compound alone

    • Combination drug alone

    • This compound + combination drug

3. Dosing and Administration:

  • Based on preliminary tolerability studies, determine the appropriate doses for this compound and the combination drug.

  • Administer the drugs via the appropriate route (e.g., oral gavage for this compound) and schedule.

4. Tumor Growth Monitoring and Analysis:

  • Measure tumor volume and body weight regularly.

  • At the end of the study, euthanize the mice and collect the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

  • Compare tumor growth inhibition between the different treatment groups to assess synergy.

Mandatory Visualizations

FGF19_FGFR4_Signaling_Pathway cluster_receptor Cell Membrane FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds KLB Klotho-β FGFR4->KLB Co-receptor RAS RAS FGFR4->RAS Activates PI3K PI3K FGFR4->PI3K Activates This compound This compound This compound->FGFR4 Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: FGF19-FGFR4 signaling pathway and the inhibitory action of this compound.

synergy_workflow start Start: Select HCC Cell Lines single_agent Determine IC50 of Single Agents (this compound & Combination Drug) start->single_agent combo_design Design Combination Matrix (e.g., fixed IC50 ratio) single_agent->combo_design treatment Treat Cells with Drug Combinations combo_design->treatment viability Measure Cell Viability (72h) treatment->viability ci_calc Calculate Combination Index (CI) (Chou-Talalay Method) viability->ci_calc synergy_eval Evaluate Synergy (CI < 1: Synergy) ci_calc->synergy_eval invivo Proceed to In Vivo Xenograft Model synergy_eval->invivo Synergistic end End: Optimized Combination invivo->end

Caption: Experimental workflow for assessing this compound synergy in vitro.

troubleshooting_guide cluster_no_synergy Troubleshooting: Lack of Synergy cluster_high_toxicity Troubleshooting: High Toxicity cluster_inconsistent Troubleshooting: Inconsistent Results issue Observed Issue no_synergy Lack of Synergy (CI ≈ 1 or > 1) issue->no_synergy high_toxicity High In Vivo Toxicity issue->high_toxicity inconsistent Inconsistent Results issue->inconsistent ns1 Possible Cause: Incorrect IC50 values no_synergy->ns1 ns2 Possible Cause: Suboptimal combination ratio no_synergy->ns2 ns3 Possible Cause: Cell line resistance no_synergy->ns3 ht1 Possible Cause: Overlapping toxicities high_toxicity->ht1 ht2 Possible Cause: Suboptimal dosing schedule high_toxicity->ht2 ir1 Possible Cause: Reagent variability inconsistent->ir1 ir2 Possible Cause: Cell culture inconsistencies inconsistent->ir2 ns_sol1 Solution: Re-determine IC50 for each cell line and drug batch ns1->ns_sol1 ns_sol2 Solution: Test multiple fixed ratios (e.g., 1:2, 2:1, 1:5, 5:1) ns2->ns_sol2 ns_sol3 Solution: Verify FGFR4 and FGF19 expression; Consider alternative cell lines ns3->ns_sol3 ht_sol1 Solution: Reduce the dose of one or both drugs ht1->ht_sol1 ht_sol2 Solution: Consider intermittent dosing or sequential administration ht2->ht_sol2 ir_sol1 Solution: Use fresh drug dilutions for each experiment; Validate reagent quality ir1->ir_sol1 ir_sol2 Solution: Monitor cell passage number; Ensure consistent cell density ir2->ir_sol2

Caption: Troubleshooting guide for this compound combination experiments.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Lack of Synergy in Vitro Incorrect IC50 values used for combination design.Re-determine the IC50 for this compound and the combination drug for each cell line and drug batch.
Suboptimal combination ratio.Test a wider range of fixed-ratio combinations (e.g., 1:3, 3:1, 1:10, 10:1) to identify the optimal synergistic ratio.
Cell line is resistant to the mechanism of action.Confirm FGFR4 expression and FGF19 overexpression in your cell line model. Consider screening a broader panel of HCC cell lines.
High Toxicity in Vivo Overlapping toxicities of the combined agents.Reduce the dose of one or both drugs in the combination. A dose de-escalation study may be necessary.
Suboptimal dosing schedule.Explore alternative dosing schedules, such as intermittent dosing (e.g., 5 days on, 2 days off) or sequential administration of the two drugs.
Inconsistent or Irreproducible Results Variability in drug preparation.Prepare fresh drug dilutions from stock solutions for each experiment. Ensure complete solubilization of this compound.
Inconsistent cell culture conditions.Maintain a consistent cell passage number and ensure a uniform cell seeding density. Regularly test for mycoplasma contamination.
Assay variability.Include appropriate positive and negative controls in every experiment. Ensure proper mixing and incubation times for viability assays.
Unexpected Antagonism Negative drug-drug interaction.Review the known mechanisms of both drugs to identify potential antagonistic interactions at the molecular level. Consider a different combination partner.
Off-target effects at high concentrations.Ensure that the concentrations used in the combination studies are clinically relevant and within the selective range for FGFR4 inhibition by this compound.

References

Irpagratinib stability in different buffer solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Irpagratinib. This resource provides researchers, scientists, and drug development professionals with essential information regarding the stability and handling of this compound in various experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound powder?

This compound powder should be stored under dry, dark conditions. For short-term storage (days to weeks), a temperature of 0 - 4°C is recommended. For long-term storage (months to years), it is best to store the powder at -20°C.[1] If stored properly, the shelf life is greater than two years.[1]

Q2: How should I prepare and store a stock solution of this compound?

It is recommended to prepare a concentrated stock solution in Dimethyl Sulfoxide (DMSO).[2] Solubility in DMSO can reach up to 100 mg/mL (175.26 mM), though sonication may be required to fully dissolve the compound.[3]

Once prepared, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at:

  • -80°C: Use within 6 months.[4]

  • -20°C: Use within 1 month.[4]

Q3: What is the stability of this compound in common aqueous buffers like PBS or Tris?

Currently, there is no publicly available, detailed stability data for this compound in specific aqueous laboratory buffers such as PBS or Tris-HCl at various pH values. The stability in these conditions can be influenced by factors like pH, buffer composition, and temperature. For critical experiments, it is highly recommended that researchers perform a stability assessment for their specific buffer system and experimental conditions. A general protocol for such an assessment is provided in the "Experimental Protocols" section below.

Q4: What are the suggested formulations for in vivo experiments?

For in vivo studies, working solutions should be prepared fresh on the same day of use.[4] If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[4] Two common formulations are:

Formulation ComponentsRatioFinal Concentration
DMSO / PEG300 / Tween-80 / Saline10% / 40% / 5% / 45%2.5 mg/mL (4.38 mM)[4] or 3.3 mg/mL (5.78 mM)[2]
DMSO / (20% SBE-β-CD in Saline)10% / 90%2.5 mg/mL (4.38 mM)[4]

Note: The provided formulations are for reference. They may need to be modified based on specific experimental requirements.[2]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Precipitation during solution preparation or upon storage. Low solubility in the chosen solvent system; temperature fluctuations.Use gentle heating or sonication to aid dissolution.[4] For in vivo formulations, always prepare the solution fresh before each use.[4] For stock solutions, ensure the storage temperature is consistent and avoid repeated freeze-thaw cycles by creating aliquots.[2]
Inconsistent experimental results. Degradation of this compound in the working solution.Prepare fresh working solutions for each experiment, especially for aqueous-based buffers.[4] Verify the stability of this compound in your specific experimental buffer and conditions (see protocol below).
Difficulty dissolving the compound. The compound may require energy to dissolve fully.Use of an ultrasonic bath is recommended to ensure complete dissolution, particularly for high-concentration stock solutions.[3]

Experimental Protocols

Protocol: Assessing this compound Stability in a Novel Buffer Solution

This protocol outlines a general method using High-Performance Liquid Chromatography (HPLC) to assess the stability of this compound in a specific aqueous buffer. HPLC is a standard method for determining the potency and purity of small molecules.[5]

Objective: To determine the percentage of intact this compound remaining in a specific buffer solution over time at relevant experimental temperatures.

Materials:

  • This compound powder

  • DMSO (anhydrous)

  • The specific aqueous buffer to be tested (e.g., PBS, pH 7.4)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Temperature-controlled incubator or water bath

Procedure:

  • Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

  • Prepare the Test Solution: Dilute the this compound stock solution with your chosen buffer to a final working concentration (e.g., 10 µM). Note: The final DMSO concentration should be kept low (typically ≤0.1%) to minimize its effect on the experiment and stability.[2]

  • Time Point Zero (T=0) Analysis: Immediately after preparation, analyze an aliquot of the test solution by HPLC. This will serve as the baseline (100%) reference.

  • Incubation: Aliquot the remaining test solution into several vials and incubate them at the desired experimental temperature(s) (e.g., 4°C, 25°C, 37°C).

  • Time Point Analysis: At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), remove one aliquot from each temperature condition and analyze it by HPLC.

  • Data Analysis:

    • For each time point, calculate the peak area of the intact this compound.

    • Determine the percentage of this compound remaining compared to the T=0 sample using the formula: (Peak Area at T=x / Peak Area at T=0) * 100.

    • Plot the percentage of remaining this compound against time for each temperature to visualize the stability profile.

Visualizations

Signaling Pathway

This compound is a selective, irreversible inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4).[6] It acts by blocking the autophosphorylation of FGFR4, thereby inhibiting downstream signaling pathways involved in cell proliferation and survival.[4][6]

Irpagratinib_Pathway cluster_membrane Cell Membrane FGFR4 FGFR4 Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) FGFR4->Downstream Phosphorylates FGF19 FGF19 Ligand FGF19->FGFR4 Binds & Activates This compound This compound This compound->FGFR4 Irreversibly Inhibits (at Cys552) Proliferation Tumor Cell Proliferation & Survival Downstream->Proliferation Promotes Stability_Workflow prep_stock 1. Prepare Stock Solution (this compound in DMSO) prep_test 2. Prepare Test Solution (Dilute stock in target buffer) prep_stock->prep_test t0 3. Analyze T=0 Sample (HPLC Baseline) prep_test->t0 incubate 4. Incubate Aliquots (e.g., 4°C, 25°C, 37°C) prep_test->incubate analyze 6. Calculate % Remaining vs. T=0 t0->analyze tx 5. Analyze at Time Points (e.g., 2, 4, 8, 24h via HPLC) incubate->tx tx->analyze report 7. Determine Stability Profile analyze->report

References

Technical Support Center: Irpagratinib Treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the cell line sensitivity to Irpagratinib (ABSK011) treatment.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound (also known as ABSK011) is an orally active and highly selective small molecule inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4)[1][2]. Its mechanism of action involves the irreversible modification of the Cys552 residue within the active site of FGFR4[3]. This covalent binding blocks the autophosphorylation of FGFR4 and subsequently inhibits the activation of its downstream signaling pathways[3]. This targeted inhibition is particularly effective in tumors where the FGF19-FGFR4 signaling axis is aberrantly activated, such as in a subset of hepatocellular carcinomas (HCC)[1][3].

Q2: Which cell lines are sensitive to this compound treatment?

A2: Cell line sensitivity to this compound is primarily linked to the overexpression of Fibroblast Growth Factor 19 (FGF19) and the dependence on FGFR4 signaling for proliferation and survival. While specific IC50 values for this compound across a wide range of cell lines are not publicly available in comprehensive tables, hepatocellular carcinoma (HCC) cell lines with high FGF19 expression, such as Huh7 and Hep3B, are expected to be sensitive[4]. The general potency of this compound against FGFR4 is reported to be an IC50 of less than 10 nM[3].

Q3: What is the key signaling pathway targeted by this compound?

A3: this compound targets the FGF19-FGFR4 signaling pathway. In sensitive cancer cells, the binding of FGF19 to FGFR4 triggers the receptor's dimerization and autophosphorylation. This activation leads to the recruitment of adaptor proteins and the subsequent activation of downstream oncogenic pathways, including the RAS-RAF-MAPK and PI3K-AKT/mTOR pathways. These pathways are crucial for cell proliferation, survival, and differentiation. By inhibiting FGFR4, this compound effectively shuts down these downstream signals.

Q4: How can I determine if my cell line of interest is a good candidate for this compound treatment?

A4: A good candidate cell line for this compound treatment would typically exhibit high expression of FGF19 and FGFR4. You can assess the expression levels of FGF19 and FGFR4 in your cell line using techniques such as quantitative PCR (qPCR) for mRNA levels or Western blotting and ELISA for protein levels. Cell lines with a known dependence on the FGF19-FGFR4 signaling pathway for their growth are ideal candidates.

Q5: Are there known mechanisms of resistance to this compound?

A5: Yes, resistance to FGFR4 inhibitors like this compound can develop. Two potential mechanisms of resistance in HCC cell lines have been identified:

  • Activation of bypass signaling pathways: The activation of the Epidermal Growth Factor Receptor (EGFR) signaling pathway can mediate both acquired and intrinsic resistance to FGFR4 inhibitors. This bypass mechanism allows cancer cells to continue proliferating despite the inhibition of FGFR4[5].

  • FGFR redundancy: The co-expression of other FGFR family members, such as FGFR3, can limit the efficacy of selective FGFR4 inhibitors. In such cases, other FGFRs can compensate for the inhibition of FGFR4, promoting cell survival[6].

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No significant decrease in cell viability after this compound treatment. 1. Low or absent FGF19/FGFR4 expression: The cell line may not be dependent on the FGF19-FGFR4 signaling pathway for survival.- Confirm FGF19 and FGFR4 expression levels using qPCR or Western blot.- Select a cell line known to have high FGF19/FGFR4 expression for positive control experiments.
2. Drug inactivity: The this compound compound may have degraded.- Ensure proper storage of this compound stock solutions (e.g., at -20°C or -80°C).- Prepare fresh dilutions for each experiment.
3. Suboptimal drug concentration or treatment duration: The concentration of this compound may be too low, or the incubation time too short to induce a significant effect.- Perform a dose-response experiment with a wide range of concentrations (e.g., 0.1 nM to 10 µM) to determine the IC50 value for your specific cell line.- Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration.
High variability between replicate wells in a cell viability assay. 1. Uneven cell seeding: Inconsistent number of cells plated in each well.- Ensure thorough mixing of the cell suspension before and during plating.- Use a multichannel pipette for more consistent dispensing.
2. Edge effects in the microplate: Evaporation from the outer wells of the plate can lead to increased drug concentration and affect cell growth.- Avoid using the outermost wells of the microplate for experimental samples.- Fill the outer wells with sterile PBS or media to maintain humidity.
3. Incomplete dissolution of formazan crystals (in MTT assay): This can lead to inaccurate absorbance readings.- Ensure complete solubilization of the formazan crystals by thorough mixing and allowing sufficient incubation time with the solubilization buffer.
Cells initially respond to this compound but then resume proliferation. 1. Development of acquired resistance: Cells may have activated bypass signaling pathways.- Analyze treated cells for the activation of alternative signaling pathways, such as the EGFR pathway (e.g., by checking for phosphorylated EGFR).- Consider combination therapy with an inhibitor of the identified bypass pathway (e.g., an EGFR inhibitor).
2. Presence of a resistant subpopulation: The initial cell population may have contained a small number of resistant cells that were selected for during treatment.- Perform single-cell cloning to isolate and characterize the resistant population.- Analyze the genomic or proteomic profile of the resistant clones to identify potential resistance mechanisms.

Data Presentation

Table 1: Summary of Cell Line Sensitivity to FGFR4 Inhibition

Cell LineCancer TypeFGF19 Expression StatusExpected Sensitivity to this compoundReference
Huh7Hepatocellular CarcinomaHighSensitive[4]
Hep3BHepatocellular CarcinomaHighSensitive[4]
JHH-7Hepatocellular CarcinomaHighSensitiveNot directly for this compound, but used in FGFR4 inhibitor studies

Note: This table provides expected sensitivity based on FGF19 expression and use in FGFR4 inhibitor studies. Specific IC50 values for this compound in these cell lines are not yet widely published. Researchers should experimentally determine the IC50 for their specific cell line and experimental conditions.

Experimental Protocols

Protocol: Determining Cell Viability using MTT Assay

This protocol outlines the steps to assess the effect of this compound on the viability of adherent hepatocellular carcinoma cell lines.

Materials:

  • HCC cell lines (e.g., Huh7, Hep3B)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (ABSK011)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 96-well flat-bottom microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: a. Culture HCC cells to ~80% confluency. b. Harvest cells using Trypsin-EDTA and resuspend in complete culture medium. c. Count the cells and adjust the concentration to the desired seeding density (e.g., 5,000-10,000 cells/well). d. Seed 100 µL of the cell suspension into each well of a 96-well plate. e. Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • This compound Treatment: a. Prepare a stock solution of this compound in DMSO (e.g., 10 mM). b. On the day of treatment, prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO at the same final concentration as the highest this compound dose). c. Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control. d. Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Assay: a. After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well. b. Incubate the plate for 3-4 hours at 37°C in a 5% CO2 incubator, allowing the viable cells to metabolize the MTT into formazan crystals. c. Carefully remove the medium from each well without disturbing the formazan crystals. d. Add 150 µL of MTT solubilization solution to each well to dissolve the formazan crystals. e. Gently mix the contents of the wells on an orbital shaker for 15-20 minutes to ensure complete dissolution.

  • Data Acquisition: a. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. b. Use a reference wavelength of 630 nm to subtract background absorbance.

  • Data Analysis: a. Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells. b. Calculate the percentage of cell viability for each treatment group relative to the vehicle control group (which is set to 100% viability). c. Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve. d. Determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%) from the dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizations

FGF19_FGFR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_downstream_effects Downstream Effects FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds FRS2 FRS2 FGFR4->FRS2 Activates PLCg PLCγ FGFR4->PLCg STAT STAT FGFR4->STAT GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Survival Cell Survival ERK->Survival AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation mTOR->Survival This compound This compound This compound->FGFR4 Inhibits Differentiation Differentiation

Caption: FGF19-FGFR4 Signaling Pathway and this compound Inhibition.

Experimental_Workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment This compound Treatment cluster_assay MTT Viability Assay cluster_analysis Data Analysis start Culture HCC Cells seed Seed Cells in 96-well Plate start->seed treat Treat with this compound (Dose-response) seed->treat incubate Incubate (e.g., 48-72h) treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (3-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read Read Absorbance (570nm) solubilize->read analyze Calculate % Viability & Determine IC50 read->analyze

Caption: Workflow for Determining Cell Line Sensitivity to this compound.

References

Technical Support Center: FGF19 Biomarker Validation for Irpagratinib Trials

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Fibroblast Growth Factor 19 (FGF19) as a biomarker in clinical trials for Irpagratinib (ABSK011).

Frequently Asked Questions (FAQs)

Q1: What is the rationale for using FGF19 as a biomarker for this compound?

This compound is a highly selective and potent oral inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4)[1]. The FGF19-FGFR4 signaling pathway is a key driver in a subset of hepatocellular carcinomas (HCC)[2][3]. FGF19 is the specific ligand for FGFR4, and its overexpression, observed in approximately 30% of HCC patients, leads to the activation of this oncogenic pathway[4][5][6][7]. This activation promotes tumor cell proliferation and survival[3]. By selecting patients with FGF19 overexpression, this compound treatment can be targeted to the population most likely to respond to FGFR4 inhibition. Clinical data has demonstrated promising anti-tumor activity of this compound in FGF19-positive HCC patients[2][8].

Q2: What methods are used to determine FGF19 status in patients for this compound trials?

The primary method for determining FGF19 status in clinical trials for this compound and other FGFR4 inhibitors is immunohistochemistry (IHC) to detect protein overexpression[9][10]. Other methods that have been explored include quantitative reverse transcription PCR (qRT-PCR) to measure mRNA expression and fluorescence in situ hybridization (FISH) to detect FGF19 gene amplification[11][12]. While FGF19 gene amplification can drive overexpression, it is not always the underlying cause[12]. Therefore, IHC is often the preferred method for patient selection as it directly measures the protein target.

Q3: What are the expected response rates to this compound in FGF19-positive patients?

Multiple clinical trials have demonstrated the efficacy of this compound, both as a monotherapy and in combination with other agents, in FGF19-positive HCC patients. The objective response rates (ORR) have been notable. For instance, in a phase 1 trial, this compound monotherapy showed a 22% ORR in patients with high FGF19 expression[13]. In combination with the PD-L1 inhibitor atezolizumab, the ORR has been reported to be as high as 50% in FGF19-positive HCC patients[4][7][8][14].

Quantitative Data Summary

The following tables summarize the clinical trial data for this compound in FGF19-positive HCC patients.

Table 1: this compound Monotherapy in FGF19-Positive HCC

Clinical Trial PhaseDosing CohortObjective Response Rate (ORR)Reference
Phase 1160mg BID33.3% (2/6)[13]
Phase 1High FGF19 Expression22% (4/18)[13]
Phase 1b (BID cohorts)Prior Therapies40.7%[2][15]

Table 2: this compound in Combination with Atezolizumab in FGF19-Positive HCC

| Clinical Trial Phase | Patient Population | Objective Response Rate (ORR) | Confirmed ORR | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Phase 2 (ABSK011-201) | Treatment-Naïve | 50.0% | 33.3% | 91.7% | 7.0 months |[4][7] | | Phase 2 (ABSK011-201) | Pretreated | 52.9% | 41.2% | 70.6% | 8.3 months |[4][7] | | Phase 2 (220mg BID cohort) | FGF19+ HCC | 50% (5/10) | Not Reported | Not Reported | Not Reported |[8][16] |

Experimental Protocols

Detailed Methodology: FGF19 Immunohistochemistry (IHC) Protocol

This protocol provides a general framework for FGF19 IHC on formalin-fixed, paraffin-embedded (FFPE) tissue sections. Optimization of specific antibody concentrations, incubation times, and antigen retrieval methods is crucial.

  • Specimen Preparation:

    • Cut FFPE tissue sections at 3-5 µm and mount on positively charged slides.

    • Dry slides overnight at 37°C or for 1 hour at 60°C.

  • Deparaffinization and Rehydration:

    • Immerse slides in three changes of xylene for 5 minutes each.

    • Rehydrate through a series of graded alcohols: two changes of 100% ethanol for 3 minutes each, followed by 95%, 80%, and 70% ethanol for 3 minutes each.

    • Rinse with distilled water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval (HIER). Immerse slides in a retrieval solution (e.g., citrate buffer, pH 6.0, or EDTA buffer, pH 8.0).

    • Heat the solution to 95-100°C for 20-30 minutes using a steamer, water bath, or pressure cooker.

    • Allow slides to cool in the buffer for 20 minutes at room temperature.

    • Rinse with a wash buffer (e.g., PBS or TBS).

  • Blocking Endogenous Peroxidase:

    • Incubate sections with 3% hydrogen peroxide in methanol for 10-15 minutes to block endogenous peroxidase activity.

    • Rinse with wash buffer.

  • Blocking Non-Specific Binding:

    • Incubate sections with a protein block (e.g., 5% normal goat serum in wash buffer) for 30-60 minutes at room temperature to prevent non-specific antibody binding[17].

  • Primary Antibody Incubation:

    • Dilute the primary anti-FGF19 antibody to its optimal concentration in antibody diluent.

    • Incubate the sections with the primary antibody overnight at 4°C in a humidified chamber.

  • Detection System:

    • Rinse slides with wash buffer.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody according to the manufacturer's instructions.

    • Rinse with wash buffer.

  • Chromogen Application:

    • Apply a chromogen substrate solution, such as 3,3'-Diaminobenzidine (DAB), and incubate until the desired stain intensity develops.

    • Monitor the reaction under a microscope.

  • Counterstaining:

    • Rinse with distilled water.

    • Counterstain with hematoxylin to visualize cell nuclei.

    • Differentiate in acid alcohol and "blue" in running tap water or a bluing agent.

  • Dehydration and Mounting:

    • Dehydrate sections through graded alcohols and clear in xylene.

    • Coverslip with a permanent mounting medium.

Troubleshooting Guides

Troubleshooting Common IHC Issues for FGF19 Staining

IssuePossible CauseRecommended Solution
No Staining or Weak Staining Inactive primary or secondary antibody.Use a new batch of antibody. Ensure proper storage conditions. Run positive controls.[18]
Inadequate antigen retrieval.Optimize antigen retrieval method (heat, enzyme), buffer pH, and incubation time.[17]
Low primary antibody concentration.Increase the primary antibody concentration or incubation time.[18]
Tissue dried out during the procedure.Keep slides in a humidified chamber during incubations.[18]
High Background Staining Non-specific binding of primary or secondary antibody.Increase the concentration and duration of the blocking step. Use a secondary antibody that has been pre-adsorbed against the species of the sample tissue.[19]
Endogenous peroxidase activity not fully blocked.Increase the duration or concentration of the hydrogen peroxide block.[18]
High concentration of primary or secondary antibody.Titrate the antibodies to their optimal concentrations.[19]
Non-Specific Staining Cross-reactivity of the primary antibody.Use a monoclonal antibody if a polyclonal antibody is being used.[19]
Presence of endogenous biotin (if using a biotin-based detection system).Use an avidin-biotin blocking kit.[19]

Visualizations

FGF19_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF19 FGF19 FGFR4_KLB FGFR4 Klotho-β FGF19->FGFR4_KLB Binds FRS2 FRS2 FGFR4_KLB->FRS2 Activates GRB2_SOS GRB2/SOS FRS2->GRB2_SOS Recruits RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation This compound This compound This compound->FGFR4_KLB Inhibits

Caption: FGF19-FGFR4 signaling pathway and the mechanism of action of this compound.

IHC_Workflow Start FFPE Tissue Block Sectioning Microtome Sectioning (3-5 µm) Start->Sectioning Mounting Mount on Charged Slides Sectioning->Mounting Deparaffinization Deparaffinization in Xylene Mounting->Deparaffinization Rehydration Rehydration in Graded Alcohols Deparaffinization->Rehydration AntigenRetrieval Antigen Retrieval (HIER) Rehydration->AntigenRetrieval Blocking_Peroxidase Endogenous Peroxidase Block AntigenRetrieval->Blocking_Peroxidase Blocking_Nonspecific Non-specific Binding Block Blocking_Peroxidase->Blocking_Nonspecific PrimaryAb Primary Antibody (anti-FGF19) Incubation Blocking_Nonspecific->PrimaryAb SecondaryAb Secondary Antibody (HRP-conjugated) Incubation PrimaryAb->SecondaryAb Chromogen Chromogen (DAB) Application SecondaryAb->Chromogen Counterstain Counterstaining (Hematoxylin) Chromogen->Counterstain Dehydration_Mounting Dehydration and Mounting Counterstain->Dehydration_Mounting Analysis Pathological Analysis & Scoring Dehydration_Mounting->Analysis

Caption: Experimental workflow for FGF19 immunohistochemistry (IHC).

Troubleshooting_Tree Start IHC Staining Issue Weak_No_Stain Weak or No Staining? Start->Weak_No_Stain Evaluate High_Background High Background? Weak_No_Stain->High_Background No Sol_Weak_1 Check Antibody Activity (Positive Controls) Weak_No_Stain->Sol_Weak_1 Yes Non_Specific Non-Specific Staining? High_Background->Non_Specific No Sol_High_1 Optimize Blocking Step (Concentration, Duration) High_Background->Sol_High_1 Yes Sol_NonSpecific_1 Use Monoclonal Primary Ab Non_Specific->Sol_NonSpecific_1 Yes Sol_Weak_2 Optimize Antigen Retrieval (Buffer, Time, Temp) Sol_Weak_1->Sol_Weak_2 Sol_Weak_3 Increase Antibody Concentration or Incubation Time Sol_Weak_2->Sol_Weak_3 Sol_High_2 Titrate Primary/Secondary Antibody Concentrations Sol_High_1->Sol_High_2 Sol_NonSpecific_2 Use Avidin/Biotin Block (if applicable) Sol_NonSpecific_1->Sol_NonSpecific_2

Caption: Troubleshooting decision tree for FGF19 IHC.

References

Validation & Comparative

A New Frontier in Hepatocellular Carcinoma: Evaluating the Synergy of Irpagratinib and PD-1/PD-L1 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the combination of targeted therapy and immunotherapy is a promising strategy in oncology. This guide provides a comparative analysis of the efficacy of irpagratinib, a selective fibroblast growth factor receptor 4 (FGFR4) inhibitor, in combination with programmed cell death protein-1 (PD-1) or its ligand (PD-L1) inhibitors for the treatment of advanced hepatocellular carcinoma (HCC).

The landscape of advanced hepatocellular carcinoma (HCC) treatment is rapidly evolving, with combination therapies at the forefront of innovation. This guide delves into the efficacy and mechanisms of this compound when combined with PD-1/PD-L1 inhibitors, offering a comparison with existing therapeutic alternatives. Dysregulation of the FGF19-FGFR4 signaling pathway is a key driver in a subset of HCC, making it a prime target for therapy.[1] this compound (ABSK011) is a highly selective and potent FGFR4 inhibitor that has shown significant anti-tumor activity in preclinical and clinical settings.[2]

Clinical Efficacy of this compound in Combination with Atezolizumab

A key clinical study evaluating this combination is the Phase II ABSK-011-201 trial (NCT05441475), which investigates the safety and efficacy of this compound plus the PD-L1 inhibitor atezolizumab in patients with advanced HCC, particularly those with FGF19 overexpression.

Key Clinical Trial Findings

Updated results from the ABSK-011-201 trial, presented at the 2025 ESMO Gastrointestinal Cancers Congress, have demonstrated encouraging anti-tumor activity and a manageable safety profile for the this compound and atezolizumab combination in both treatment-naive and previously treated patients with FGF19-overexpressing advanced HCC.[3][4][5]

The combination has shown the potential for deep and durable responses.[3] Notably, in a cohort of patients who had previously received immune checkpoint inhibitor therapy, the combination of 220mg this compound twice daily with atezolizumab achieved a 50% objective response rate (ORR).[6][7]

Here is a summary of the efficacy data from the dose-expansion part of the trial:

Patient PopulationMetricResult
Treatment-Naive (n=12/15 response-evaluable) Overall Response Rate (ORR) 50.0%
Confirmed ORR 33.3%
Disease Control Rate (DCR) 91.7%
Median Progression-Free Survival (PFS) 7.0 months (95% CI, 2.8-not evaluable)
Previously Treated (n=17/18 response-evaluable) Overall Response Rate (ORR) 52.9%
Confirmed ORR 41.2%
Disease Control Rate (DCR) 70.6%
Median Progression-Free Survival (PFS) 8.3 months (95% CI, 1.6-not evaluable)

Data from the Phase 2 ABSK-011-201 trial presented at the 2025 ESMO Gastrointestinal Cancers Congress.[3]

Comparison with Alternative Therapies

The current standard of care for first-line treatment of unresectable HCC is often a combination of atezolizumab and bevacizumab. For patients who progress on first-line immunotherapy, subsequent treatment options typically include multi-kinase inhibitors (MKIs) such as sorafenib, lenvatinib, regorafenib, and cabozantinib. The this compound-atezolizumab combination offers a promising alternative, particularly for the subset of patients with FGF19-overexpressing tumors.

TherapyMechanism of ActionReported Efficacy (Second-line setting)
This compound + Atezolizumab Selective FGFR4 inhibitor + PD-L1 inhibitorORR: 52.9% (in previously treated FGF19+ HCC)
Sorafenib Multi-kinase inhibitor (VEGFR, PDGFR, RAF)Modest survival benefit
Lenvatinib Multi-kinase inhibitor (VEGFR, FGFR, PDGFR, KIT, RET)Non-inferior to sorafenib in first-line
Regorafenib Multi-kinase inhibitor (VEGFR, TIE2, PDGFR, FGFR)Improved survival after sorafenib failure
Cabozantinib Multi-kinase inhibitor (MET, VEGFR, AXL)Improved survival after sorafenib failure

Underlying Mechanism and Preclinical Evidence

The synergy between this compound and PD-1/PD-L1 inhibitors is believed to stem from the modulation of the tumor microenvironment. Preclinical studies suggest that inhibiting the FGF19-FGFR4 signaling pathway can have immunomodulatory effects, potentially enhancing the efficacy of immune checkpoint blockade.

A preclinical study using HCC models demonstrated that this compound exhibits broad synergistic and combinatory anti-tumor effects with various therapeutic agents, including anti-PD-(L)1 agents.[2] The combination of this compound with agents like atezolizumab and bevacizumab resulted in more profound anti-tumor effects than single-agent treatments in cell-derived xenografts, patient-derived xenografts, and humanized models.[2]

FGF19_FGFR4_Signaling_Pathway FGF19-FGFR4 Signaling Pathway in HCC cluster_cell Hepatocyte cluster_downstream Downstream Signaling FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway FGFR4->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway FGFR4->PI3K_AKT_mTOR STAT3 STAT3 Pathway FGFR4->STAT3 KLB β-Klotho KLB->FGFR4 Co-receptor Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation STAT3->Proliferation This compound This compound This compound->FGFR4 Inhibits

FGF19-FGFR4 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Phase II ABSK-011-201 Clinical Trial (NCT05441475)

This is an open-label, multi-center Phase II study.

  • Part A (Dose Escalation): Enrolled patients with advanced or unresectable HCC. Patients received atezolizumab at 1200 mg every 3 weeks plus escalating doses of this compound (180 mg daily, 320 mg daily, 160 mg twice daily, or 220 mg twice daily).[3]

  • Part B (Dose Expansion): Enrolled patients with FGF19-overexpressing advanced or unresectable HCC who were either treatment-naive or had received one prior line of systemic therapy.[3] Patients were required to have an ECOG performance status of 0 or 1 and Child-Pugh class A or B (score 5-7) disease.[3]

Preclinical Synergy Studies
  • Models: A range of preclinical models were utilized, including cell-derived xenografts, patient-derived xenografts, engineered syngeneic models, and humanized models.[2]

  • Methodology: The combination effects of this compound with various therapeutic agents, including atezolizumab, were evaluated. The primary endpoint was the inhibition of tumor progression compared to single-agent treatments.[2]

Experimental_Workflow Preclinical & Clinical Evaluation Workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Trials cluster_endpoints Key Endpoints in_vitro In Vitro Studies (Cell Lines) in_vivo In Vivo Animal Models (Xenografts, Syngeneic Models) in_vitro->in_vivo Promising Results phase1 Phase I (Safety & Dosage) in_vivo->phase1 Translational Research phase2 Phase II (ABSK-011-201) (Efficacy & Safety) phase1->phase2 Favorable Safety Profile phase3 Phase III (Pivotal Trial) phase2->phase3 Positive Efficacy Data orr Objective Response Rate (ORR) phase2->orr pfs Progression-Free Survival (PFS) phase2->pfs safety Safety & Tolerability phase2->safety

Workflow for the evaluation of this compound and atezolizumab combination.

Potential Mechanisms of Resistance

While the combination shows promise, understanding potential resistance mechanisms is crucial for long-term patient benefit. Resistance to atezolizumab in combination with bevacizumab has been associated with a high ratio of regulatory T cells (Tregs) to effector T cells and the expression of oncofetal genes like GPC3 and AFP.[8] Although specific resistance mechanisms to the this compound-atezolizumab combination are yet to be fully elucidated, it is plausible that similar pathways involving the tumor immune microenvironment could play a role. Further research into acquired resistance mechanisms will be vital for developing subsequent lines of therapy.

Conclusion

The combination of this compound with PD-1/PD-L1 inhibitors, specifically atezolizumab, represents a promising therapeutic strategy for patients with advanced hepatocellular carcinoma, particularly those with FGF19 overexpression. The clinical data from the Phase II ABSK-011-201 trial demonstrates significant efficacy in a patient population with a high unmet medical need. The favorable safety profile further supports its potential as a valuable addition to the HCC treatment armamentarium. Ongoing and future studies will be critical to further define its role in the evolving landscape of HCC therapy and to understand the mechanisms of synergy and potential resistance.

References

Irpagratinib: A Synergistic Partner in Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Irpagratinib (ABSK011), a highly selective inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4), is demonstrating significant promise not only as a monotherapy but also as a potent synergistic partner with other targeted therapies and immunotherapies in the treatment of hepatocellular carcinoma (HCC) and potentially other solid tumors. Preclinical and emerging clinical data highlight its ability to enhance anti-tumor effects when combined with various agents, offering new avenues for therapeutic strategies.

Executive Summary

Current research indicates that this compound exhibits broad synergistic anti-tumor effects when combined with several classes of targeted therapies. In preclinical HCC models, synergistic activity has been observed with the multi-kinase inhibitor lenvatinib, the immune checkpoint inhibitor atezolizumab in combination with the anti-angiogenic agent bevacizumab, anti-PD-(L)1 antibodies, SHP2 inhibitors, and EGFR antagonists.

Clinically, the combination of this compound with atezolizumab has shown encouraging results in patients with FGF19-overexpressing HCC. The Phase 2 ABSK-011-201 study demonstrated an objective response rate (ORR) of over 50% in both treatment-naïve and previously treated patient populations, with a manageable safety profile. These findings suggest that targeting the FGF19-FGFR4 signaling pathway with this compound can sensitize tumors to immunotherapy, leading to deeper and more durable responses.

This guide provides a comparative overview of the synergistic effects of this compound with other targeted therapies, supported by available experimental data and detailed methodologies for key experiments.

Preclinical Synergistic Effects of this compound

An array of preclinical studies has explored the synergistic potential of this compound in combination with various targeted and immune-oncology agents in HCC models. These studies have consistently shown that combination approaches lead to more profound anti-tumor effects, including tumor regression and inhibition of tumor progression, compared to single-agent treatments.[1]

Table 1: Summary of Preclinical Synergistic Combinations with this compound in HCC Models

Combination AgentTherapeutic ClassPreclinical Model TypesObserved Synergistic Effect
LenvatinibMulti-kinase inhibitorCell-derived xenografts, Patient-derived xenograftsEnhanced tumor growth inhibition
Atezolizumab + BevacizumabAnti-PD-L1 + Anti-VEGFEngineered syngeneic models, Humanized modelsSignificant tumor regression
Anti-PD-(L)1 AntibodiesImmune Checkpoint InhibitorEngineered syngeneic models, Humanized modelsIncreased anti-tumor immunity
SHP2 InhibitorsPTPN11/SHP2 Phosphatase InhibitorCell-derived xenografts, Patient-derived xenograftsMore profound tumor growth inhibition
EGFR AntagonistsEpidermal Growth Factor Receptor InhibitorCell-derived xenografts, Patient-derived xenograftsEnhanced anti-proliferative effect

Note: Specific quantitative data on tumor growth inhibition (TGI) percentages and combination index (CI) values from these preclinical studies are not yet publicly available in full-text publications. The information is based on published conference abstracts.

Clinical Efficacy of this compound in Combination Therapy

The most robust clinical data for this compound in a synergistic combination comes from the Phase 2 ABSK-011-201 trial (NCT05441475), which evaluated this compound plus the anti-PD-L1 antibody atezolizumab in patients with advanced HCC with FGF19 overexpression.

Table 2: Efficacy of this compound in Combination with Atezolizumab in FGF19+ Advanced HCC (ABSK-011-201 Study)

Patient PopulationObjective Response Rate (ORR)Confirmed ORRDisease Control Rate (DCR)Median Progression-Free Survival (PFS)
Treatment-Naïve (n=12/15)50.0%33.3%91.7%7.0 months
Pretreated with ICI (n=17/18)52.9%41.2%70.6%8.3 months

Data presented at the 2025 ESMO Gastrointestinal Cancers Congress.[2][3]

These results are particularly noteworthy as they demonstrate a significant clinical benefit in both first-line and previously treated patients, a population with high unmet medical need. The manageable safety profile of this combination further supports its therapeutic potential.[2][3]

Building on these promising results, a Phase 2 clinical trial (IAPETUS, NCT07010497) is planned to evaluate a triplet combination of this compound, atezolizumab, and bevacizumab in patients with advanced or unresectable HCC harboring FGF19 overexpression.

Signaling Pathways and Mechanisms of Synergy

The synergistic effects of this compound with other targeted therapies are believed to stem from the complementary mechanisms of action that target multiple oncogenic pathways.

This compound and Immune Checkpoint Inhibitors (e.g., Atezolizumab)

This compound's inhibition of the FGF19-FGFR4 pathway can modulate the tumor microenvironment, making it more susceptible to immune-mediated killing. This "hotting up" of the tumor microenvironment can enhance the efficacy of immune checkpoint inhibitors like atezolizumab, which work by restoring the anti-tumor activity of T cells.

FGF19_FGFR4_PDL1_Synergy cluster_tumor_cell Tumor Cell cluster_t_cell T Cell FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Tumor_Growth Tumor Growth & Survival FGFR4->Tumor_Growth PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Binds to T_Cell T Cell T_Cell_Inactivation T Cell Inactivation PD1->T_Cell_Inactivation This compound This compound This compound->FGFR4 Inhibits Atezolizumab Atezolizumab Atezolizumab->PDL1 Blocks

Fig. 1: this compound and Atezolizumab Synergy

Experimental Protocols

Detailed experimental protocols for the preclinical studies cited in conference abstracts are not yet publicly available. However, the following are representative methodologies for assessing synergistic effects in cancer research.

In Vitro Synergy Assessment (Combination Index)

Objective: To determine if the combination of two drugs results in a synergistic, additive, or antagonistic effect on cancer cell viability.

Methodology:

  • Cell Culture: Culture human HCC cell lines (e.g., Hep3B, Huh7) in appropriate media and conditions.

  • Drug Preparation: Prepare stock solutions of this compound and the combination agent (e.g., lenvatinib) in a suitable solvent like DMSO.

  • Dose-Response Matrix: Seed cells in 96-well plates and treat with a range of concentrations of each drug individually and in combination at a constant ratio.

  • Viability Assay: After a set incubation period (e.g., 72 hours), assess cell viability using an appropriate method, such as the CellTiter-Glo® Luminescent Cell Viability Assay.

  • Data Analysis: Calculate the Combination Index (CI) using the Chou-Talalay method with software like CompuSyn. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.[4][5][6]

in_vitro_synergy_workflow start Start: Culture HCC Cells drug_prep Prepare Drug Solutions (this compound & Combination Agent) start->drug_prep seeding Seed Cells in 96-well Plates drug_prep->seeding treatment Treat with Single Agents & Combinations (Dose-Response Matrix) seeding->treatment incubation Incubate for 72 hours treatment->incubation viability_assay Perform Cell Viability Assay (e.g., CellTiter-Glo) incubation->viability_assay data_analysis Analyze Data: Calculate Combination Index (CI) viability_assay->data_analysis end End: Determine Synergy, Additivity, or Antagonism data_analysis->end

Fig. 2: In Vitro Synergy Workflow
In Vivo Tumor Growth Inhibition Study

Objective: To evaluate the in vivo efficacy of this compound in combination with another targeted therapy in a xenograft mouse model.

Methodology:

  • Animal Model: Use immunodeficient mice (e.g., BALB/c nude or NOD-SCID).

  • Tumor Implantation: Subcutaneously implant human HCC cells with FGF19 overexpression into the flanks of the mice.

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a specified volume (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound alone, combination agent alone, this compound + combination agent).

  • Drug Administration: Administer the drugs according to a predetermined schedule and route (e.g., oral gavage for this compound).

  • Monitoring: Measure tumor volume and body weight regularly (e.g., twice weekly).

  • Endpoint: At the end of the study (due to tumor size limits or a set time point), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control. Statistical analysis is performed to determine the significance of the combination therapy compared to monotherapies.[7][8]

in_vivo_tgi_workflow start Start: Implant HCC Xenograft in Immunodeficient Mice tumor_growth Monitor Tumor Growth start->tumor_growth randomization Randomize Mice into Treatment Groups tumor_growth->randomization treatment Administer Vehicle, Single Agents, and Combination Therapy randomization->treatment monitoring Measure Tumor Volume & Body Weight Regularly treatment->monitoring endpoint Study Endpoint: Euthanize Mice & Excise Tumors monitoring->endpoint data_analysis Analyze Data: Calculate Tumor Growth Inhibition (TGI) endpoint->data_analysis end End: Evaluate In Vivo Synergy data_analysis->end

Fig. 3: In Vivo TGI Workflow

Conclusion and Future Directions

The available evidence strongly suggests that this compound has the potential to be a cornerstone of combination therapies for FGF19-driven cancers, particularly HCC. Its synergistic effects with a range of other targeted and immunotherapeutic agents open up numerous possibilities for novel treatment regimens that could lead to improved patient outcomes.

Future research should focus on elucidating the precise molecular mechanisms underlying these synergistic interactions. The ongoing and planned clinical trials will be crucial in validating the preclinical findings and establishing the clinical utility of this compound-based combination therapies. The identification of predictive biomarkers beyond FGF19 overexpression will also be essential for optimizing patient selection and personalizing treatment strategies.

References

Validating Irpagratinib's In Vivo Target Engagement: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals invested in the landscape of targeted cancer therapies, particularly for hepatocellular carcinoma (HCC), understanding the in vivo target engagement of novel inhibitors is paramount. This guide provides a comparative analysis of Irpagratinib (ABSK011), a selective FGFR4 inhibitor, against other alternatives, supported by available preclinical and clinical data. The focus is on the experimental validation of how effectively these compounds engage their intended target, the Fibroblast Growth Factor Receptor 4 (FGFR4), in a living system.

This compound is an orally active, highly selective, and irreversible inhibitor of FGFR4.[1][2] It is currently under investigation primarily for the treatment of HCC in patients with an overexpression of FGF19, the ligand for FGFR4.[3][4] The core mechanism of this compound involves its covalent binding to the cysteine 552 residue within the active site of FGFR4, which blocks the receptor's autophosphorylation and subsequent downstream signaling.[2] This targeted action is crucial for its anti-tumor activity in HCC models driven by the FGF19-FGFR4 signaling axis.[5][6]

Comparative Analysis of In Vivo Target Engagement

To provide a clear comparison, this guide summarizes the available data on the in vivo target engagement and anti-tumor efficacy of this compound and its key competitors, Roblitinib (FGF401) and Fisogatinib (BLU-554).

FeatureThis compound (ABSK011)Roblitinib (FGF401)Fisogatinib (BLU-554)
Mechanism of Action Irreversible covalent inhibitor of FGFR4[2]Reversible covalent inhibitor of FGFR4[7]Selective, potent oral inhibitor of FGFR4[8]
In Vivo Model Subcutaneous xenograft tumor model (HCC)[2]Xenograft animal models (HCC)[7]Xenograft and patient-derived xenograft (PDX) models (HCC)[8]
Target Engagement Metric Dose-dependent inhibition of tumor growth[2]Consistent PK/PD relationship with dose-dependent inhibition of phospho-FGFR4 over total FGFR4 in tumors[7]Dose-dependent tumor regression in FGF19-positive xenograft models[8]
Reported In Vivo Efficacy Induced tumor regression in a subcutaneous xenograft tumor model[2]Robustly induces regression/stasis in a dose-dependent manner in cell-line derived and patient-derived HCC xenografts[1]Elicited clinical responses in patients with tumor FGF19 overexpression in advanced HCC[9]
Clinical ORR (FGF19+ HCC) Monotherapy: 22% (Phase I)[10]Data not yet mature in combination studies[11]17% (Phase I)[8]

Signaling Pathway and Experimental Workflow

The FGF19-FGFR4 signaling pathway plays a critical role in the development and progression of certain cancers, particularly HCC. The following diagrams illustrate this pathway and a typical experimental workflow for validating in vivo target engagement.

FGF19_FGFR4_Signaling_Pathway FGF19-FGFR4 Signaling Pathway FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds FGFR4->FGFR4 FRS2 FRS2 FGFR4->FRS2 Recruits & Phosphorylates GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Proliferation Cell Proliferation, Survival, Differentiation ERK->Cell_Proliferation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Cell_Proliferation This compound This compound This compound->FGFR4 Inhibits In_Vivo_Target_Engagement_Workflow In Vivo Target Engagement Validation Workflow cluster_preclinical Preclinical Model cluster_treatment Treatment cluster_analysis Analysis Xenograft Establishment of HCC Xenograft Model (FGF19-positive) Treatment Treatment with this compound or Vehicle Control Xenograft->Treatment Tumor_Collection Tumor Tissue Collection at Defined Timepoints Treatment->Tumor_Collection Western_Blot Western Blot for p-FGFR4 and Total FGFR4 Tumor_Collection->Western_Blot IHC Immunohistochemistry for p-FGFR4 Tumor_Collection->IHC

References

Comparative Analysis of Irpagratinib in the Treatment of Advanced Hepatocellular Carcinoma

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the clinical trial outcomes of Irpagratinib versus standard-of-care therapies in advanced hepatocellular carcinoma (HCC).

This guide provides a comprehensive comparative analysis of the clinical trial outcomes for this compound, a novel selective Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitor, against established first- and second-line treatments for advanced hepatocellular carcinoma (HCC). The data presented is intended to offer an objective overview for researchers, scientists, and drug development professionals, facilitating informed decision-making and future research directions.

Introduction to this compound and its Mechanism of Action

This compound (formerly ABSK011) is an investigational, orally administered small molecule inhibitor that selectively targets FGFR4.[1] The FGF19-FGFR4 signaling pathway is implicated in the pathogenesis of a subset of HCC, with approximately 30% of patients exhibiting FGF19 overexpression, which is associated with a more aggressive disease course and poorer prognosis.[2] this compound is designed to inhibit this pathway, thereby impeding tumor growth and proliferation in this molecularly defined patient population.[1] Recent clinical trials have explored its efficacy and safety both as a monotherapy and in combination with other systemic agents.

First-Line Treatment of Advanced Hepatocellular Carcinoma: A Comparative Overview

The current standard of care for first-line treatment of advanced HCC has evolved from tyrosine kinase inhibitors (TKIs) to immunotherapy-based combinations. This section compares the clinical trial outcomes of this compound in combination with atezolizumab with established first-line therapies.

Efficacy of First-Line Therapies
Treatment RegimenClinical TrialPatient PopulationMedian Overall Survival (OS)Median Progression-Free Survival (PFS)Objective Response Rate (ORR)
This compound + Atezolizumab ABSK-011-201 (Phase 2)Treatment-Naive, FGF19+Not Reached7.0 months50.0%
Atezolizumab + Bevacizumab IMbrave150 (Phase 3)Treatment-Naive19.2 months6.9 months30%
Lenvatinib REFLECT (Phase 3)Treatment-Naive13.6 months7.4 months24.1%
Sorafenib SHARP (Phase 3)Treatment-Naive10.7 months5.5 months2%
Safety and Tolerability of First-Line Therapies
Treatment RegimenCommon Grade ≥3 Adverse Events
This compound + Atezolizumab Increased ALT (13.3%), Increased AST (13.3%), Decreased white blood cell count (6.7%), Decreased platelet count (6.7%), Increased blood bilirubin (6.7%)[3]
Atezolizumab + Bevacizumab Hypertension (15.2%), Increased AST (7.8%), Increased ALT (6.1%), Proteinuria (3.0%)[4]
Lenvatinib Hypertension (23%), Diarrhea (8%), Decreased appetite (5%), Decreased platelet count (5%), Palmar-plantar erythrodysesthesia (3%)[5]
Sorafenib Hand-foot skin reaction (8%), Diarrhea (8%), Fatigue (5%)[6]

Second-Line Treatment of Advanced Hepatocellular Carcinoma: A Comparative Overview

For patients who progress on first-line therapy, several treatment options are available. This section compares the outcomes of this compound in a pre-treated population with established second-line therapies.

Efficacy of Second-Line Therapies
Treatment RegimenClinical TrialPatient PopulationMedian Overall Survival (OS)Median Progression-Free Survival (PFS)Objective Response Rate (ORR)
This compound + Atezolizumab ABSK-011-201 (Phase 2)ICI-Exposed, FGF19+Not Reached8.3 months52.9%
Regorafenib RESORCE (Phase 3)Sorafenib-Pretreated10.6 months3.1 months11%
Cabozantinib CELESTIAL (Phase 3)Sorafenib-Pretreated10.2 months5.2 months4%
Ramucirumab REACH-2 (Phase 3)Sorafenib-Pretreated, AFP ≥400 ng/mL8.5 months2.8 months4.6%
Safety and Tolerability of Second-Line Therapies
Treatment RegimenCommon Grade ≥3 Adverse Events
This compound + Atezolizumab Increased ALT (11.1%), Increased blood bilirubin (11.1%), Increased AST (5.6%), Diarrhea (5.6%), Decreased white blood cell count (5.6%)[3]
Regorafenib Hypertension (15.2%), Hand-foot skin reaction (12.6%), Fatigue (9.1%), Diarrhea (3.2%)[7]
Cabozantinib Palmar-plantar erythrodysesthesia (13%), Hypertension (16%), Diarrhea (10%), Increased AST (12%), Fatigue (10%)[8]
Ramucirumab Hypertension (12.2%), Hyponatremia (5.6%)[9]

Experimental Protocols of Key Clinical Trials

A summary of the methodologies for the pivotal clinical trials discussed in this guide is provided below.

Clinical TrialPhaseDesignPatient PopulationKey Endpoints
ABSK-011-201 (this compound + Atezolizumab) 2Open-labelAdvanced HCC with FGF19 overexpression, treatment-naive or ICI-exposed.ORR, PFS, DOR, DCR, OS, Safety
IMbrave150 (Atezolizumab + Bevacizumab) 3Randomized, open-labelUnresectable HCC, no prior systemic therapy, Child-Pugh class A.[10][11]OS, PFS, ORR, DOR, Safety[11]
REFLECT (Lenvatinib) 3Randomized, open-label, non-inferiorityUnresectable HCC, no prior systemic therapy, Child-Pugh class A.[12][13]OS (non-inferiority), PFS, TTP, ORR, Safety[14]
SHARP (Sorafenib) 3Randomized, double-blind, placebo-controlledAdvanced HCC, no prior systemic therapy, Child-Pugh class A.[6][15]OS, Time to symptomatic progression, TTP, DCR, Safety
RESORCE (Regorafenib) 3Randomized, double-blind, placebo-controlledHCC with progression on sorafenib, Child-Pugh class A.[16][17]OS, PFS, TTP, ORR, DCR, Safety[17]
CELESTIAL (Cabozantinib) 3Randomized, double-blind, placebo-controlledAdvanced HCC with progression on up to two prior systemic therapies (including sorafenib), Child-Pugh class A.[8]OS, PFS, ORR, Safety[18]
REACH-2 (Ramucirumab) 3Randomized, double-blind, placebo-controlledAdvanced HCC with progression on sorafenib and AFP ≥400 ng/mL, Child-Pugh class A.[9][19]OS, PFS, ORR, Time to progression, Safety[19]

Visualizing Key Pathways and Workflows

FGF19-FGFR4 Signaling Pathway

The following diagram illustrates the FGF19-FGFR4 signaling pathway, the target of this compound. Overexpression of FGF19 leads to the activation of FGFR4, which in turn stimulates downstream pathways promoting cell proliferation and survival.

FGF19_FGFR4_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds to RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway FGFR4->RAS_RAF_MEK_ERK Activates PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway FGFR4->PI3K_AKT_mTOR Activates This compound This compound This compound->FGFR4 Inhibits Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation

Caption: Simplified FGF19-FGFR4 signaling pathway targeted by this compound.
Clinical Trial Workflow for Advanced HCC

The diagram below outlines a generalized workflow for a clinical trial investigating a new systemic therapy for advanced HCC, from patient screening to data analysis.

Clinical_Trial_Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization Screening->Randomization Treatment Treatment Arm (e.g., this compound + Atezolizumab) Randomization->Treatment Control Control Arm (Standard of Care) Randomization->Control Follow_up Treatment & Follow-up (Tumor Assessments, Safety Monitoring) Treatment->Follow_up Control->Follow_up Progression Disease Progression or Unacceptable Toxicity Follow_up->Progression Data_Analysis Data Collection & Analysis (Efficacy & Safety Endpoints) Follow_up->Data_Analysis Progression->Data_Analysis

References

A Head-to-Head Battle: Unraveling the Kinase Selectivity of Leading FGFR Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the comparative kinase selectivity of pemigatinib, infigratinib, erdafitinib, and futibatinib, providing researchers, scientists, and drug development professionals with essential data to inform their therapeutic strategies. This guide scrutinizes their on-target potency and off-target profiles, supported by experimental data and detailed methodologies.

The landscape of targeted cancer therapy has been significantly shaped by the development of Fibroblast Growth Factor Receptor (FGFR) inhibitors. These small molecules have shown remarkable efficacy in tumors harboring FGFR gene alterations. However, their clinical utility is not solely defined by their on-target potency but also by their kinase selectivity—the ability to inhibit the intended target while sparing other kinases. Poor selectivity can lead to off-target toxicities, limiting therapeutic windows and impacting patient outcomes. This guide provides a head-to-head comparison of the kinase selectivity of four prominent FGFR inhibitors: pemigatinib, infigratinib, erdafitinib, and futibatinib.

On-Target Potency: A Comparative Analysis

All four inhibitors demonstrate potent inhibition of the primary FGFR isoforms (FGFR1, 2, and 3), which are frequently implicated in oncogenesis. However, subtle differences in their half-maximal inhibitory concentrations (IC50) exist, reflecting variations in their chemical structures and binding modes.

Pemigatinib exhibits potent and selective inhibition of FGFR1, 2, and 3 with IC50 values of 0.4 nM, 0.5 nM, and 1.0 nM, respectively.[1][2][3] Its activity against FGFR4 is weaker, with an IC50 of 30 nM.[1][2][3]

Infigratinib is a selective inhibitor of FGFR1, 2, and 3, with IC50 values of 1.1 nM, 1.0 nM, and 2.0 nM, respectively.[4] Similar to pemigatinib, it shows lower potency against FGFR4, with an IC50 of 61 nM.[4]

Erdafitinib is a pan-FGFR inhibitor, potently targeting all four FGFR family members with IC50 values of 1.2 nM for FGFR1, 2.5 nM for FGFR2, 3.0 nM for FGFR3, and 5.7 nM for FGFR4.[5][6][7]

Futibatinib , an irreversible inhibitor, demonstrates potent and nearly equipotent inhibition of FGFR1, 2, 3, and 4, with IC50 values of 1.8 nM, 1.6 nM, and 3.7 nM for FGFR1, FGFR3, and FGFR4 respectively.[8]

Off-Target Profile: The Selectivity Spectrum

A crucial aspect of any kinase inhibitor is its off-target activity. Unintended inhibition of other kinases, such as Vascular Endothelial Growth Factor Receptor (VEGFR), can lead to significant side effects. The selectivity of these four FGFR inhibitors against a panel of other kinases varies, highlighting their distinct pharmacological profiles.

A key off-target kinase for FGFR inhibitors is VEGFR2 (also known as KDR). Inhibition of VEGFR2 is associated with toxicities such as hypertension and proteinuria.

  • Pemigatinib shows significantly less activity against VEGFR2, with a reported IC50 of 182 nM, indicating a high degree of selectivity for FGFRs over VEGFR2.[1][3]

  • Infigratinib also demonstrates good selectivity, being over 40-fold more selective for FGFR1/2/3 compared to VEGFR2.[9]

  • Erdafitinib inhibits VEGFR2 with an IC50 of 36.8 nM, making it approximately 30-fold less potent against VEGFR2 compared to FGFR1.[5][6]

  • Futibatinib exhibits high selectivity, with a KINOMEscan screen of 387 kinases showing that besides FGFRs, only MAPK12 and INSR were inhibited by more than 50% at a concentration of 100 nM.[8]

The following table summarizes the reported IC50 values for each inhibitor against the FGFR family and the key off-target kinase, VEGFR2.

KinasePemigatinib IC50 (nM)Infigratinib IC50 (nM)Erdafitinib IC50 (nM)Futibatinib IC50 (nM)
FGFR1 0.4[1][2][3]1.1[4]1.2[5][6][7]1.8[8]
FGFR2 0.5[1][2][3]1.0[4]2.5[5][6][7]N/A
FGFR3 1.0[1][2][3]2.0[4]3.0[5][6][7]1.6[8]
FGFR4 30[1][2][3]61[4]5.7[5][6][7]3.7[8]
VEGFR2 182[1][3]>40-fold selective vs FGFR1-3[9]36.8[5][6]Highly selective[8]

Visualizing the FGFR Signaling Pathway

The following diagram illustrates the canonical FGFR signaling pathway, which, upon aberrant activation, drives tumorigenesis. FGFR inhibitors act by blocking the ATP-binding pocket of the kinase domain, thereby inhibiting downstream signaling cascades.

FGFR_Signaling_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Binds GRB2 GRB2 FGFR->GRB2 Recruits PLCg PLCγ FGFR->PLCg Activates PI3K PI3K FGFR->PI3K Activates SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC Ca Ca²⁺ Release IP3->Ca PKC->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor FGFR Inhibitor Inhibitor->FGFR Inhibits

Caption: Canonical FGFR signaling pathway and the point of intervention for FGFR inhibitors.

Experimental Protocols for Kinase Selectivity Assays

The determination of kinase selectivity is paramount in the preclinical evaluation of any kinase inhibitor. Two widely accepted methods for this are broad-panel kinase screening assays like KINOMEscan™ and in-solution assays such as LanthaScreen™.

KINOMEscan™ Assay Workflow

The KINOMEscan™ platform utilizes a competition binding assay to quantify the interaction between a test compound and a large panel of kinases.

KINOMEscan_Workflow Start Start: Test Compound & Kinase Panel Step1 Immobilized Kinase on Solid Support Start->Step1 Step2 Incubate Kinase with Test Compound and Active-Site Directed Ligand Step1->Step2 Step3 Wash to Remove Unbound Components Step2->Step3 Step4 Quantify Bound Ligand (e.g., via qPCR of DNA tag) Step3->Step4 End End: Determine Percent Inhibition and Kd Step4->End

Caption: A simplified workflow of the KINOMEscan™ assay for kinase inhibitor profiling.

Detailed Methodology for KINOMEscan™ Assay:

  • Kinase Immobilization: A panel of desired kinases is individually immobilized on a solid support (e.g., beads).

  • Competition Binding: The immobilized kinase is incubated in the presence of the test compound and a proprietary, active-site directed ligand that is tagged (e.g., with DNA). The test compound and the tagged ligand compete for binding to the kinase's active site.

  • Washing: Unbound compounds and ligands are removed through a series of wash steps.

  • Quantification: The amount of the tagged ligand that remains bound to the kinase is quantified, typically through quantitative PCR (qPCR) of the DNA tag.

  • Data Analysis: The amount of bound ligand is inversely proportional to the affinity of the test compound for the kinase. The results are often expressed as a percentage of the control (DMSO vehicle) and can be used to calculate the dissociation constant (Kd).

LanthaScreen™ TR-FRET Assay Workflow

The LanthaScreen™ assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based method to measure kinase activity and inhibition.

LanthaScreen_Workflow Start Start: Kinase, Substrate, ATP, and Test Compound Step1 Kinase Reaction: Kinase phosphorylates fluorescently labeled substrate Start->Step1 Step2 Detection: Add Terbium-labeled anti-phosphosubstrate antibody Step1->Step2 Step3 TR-FRET Measurement: Excitation of Terbium leads to FRET to the substrate's fluorophore if phosphorylated Step2->Step3 End End: Calculate IC50 value Step3->End

Caption: Overview of the LanthaScreen™ TR-FRET kinase assay workflow.

Detailed Methodology for LanthaScreen™ Kinase Activity Assay:

  • Reaction Setup: A reaction mixture is prepared containing the kinase, a fluorescently labeled substrate, ATP, and the test compound at various concentrations.

  • Kinase Reaction: The mixture is incubated to allow the kinase to phosphorylate the substrate. The extent of phosphorylation is dependent on the inhibitory activity of the test compound.

  • Detection: A solution containing a Terbium (Tb)-labeled antibody that specifically recognizes the phosphorylated form of the substrate is added to the reaction.

  • TR-FRET Measurement: The reaction plate is read on a microplate reader capable of TR-FRET measurements. If the substrate is phosphorylated, the Tb-labeled antibody binds to it, bringing the Terbium donor and the substrate's acceptor fluorophore into close proximity, resulting in a FRET signal.

  • Data Analysis: The TR-FRET signal is proportional to the amount of phosphorylated substrate. The data is used to generate dose-response curves and calculate the IC50 value for the test compound.

Conclusion

The selection of an appropriate FGFR inhibitor for a specific therapeutic application requires a nuanced understanding of its kinase selectivity profile. While all four inhibitors discussed—pemigatinib, infigratinib, erdafitinib, and futibatinib—are highly potent against their primary FGFR targets, they exhibit distinct off-target profiles. Pemigatinib and futibatinib appear to offer a higher degree of selectivity against VEGFR2, which may translate to a more favorable safety profile in the clinic. Erdafitinib's pan-FGFR activity might be advantageous in certain contexts but comes with a greater potential for off-target effects. The choice of inhibitor should, therefore, be guided by the specific FGFR alterations present in the tumor, the desired therapeutic window, and the potential for managing off-target toxicities. The experimental methodologies outlined provide a robust framework for the continued evaluation and comparison of existing and novel FGFR inhibitors.

References

Irpagratinib Efficacy: A Comparative Analysis in FGF19-Positive versus FGF19-Negative Tumors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the efficacy of Irpagratinib, a selective fibroblast growth factor receptor 4 (FGFR4) inhibitor, in tumors with and without the overexpression of its ligand, Fibroblast Growth Factor 19 (FGF19). The available clinical data exclusively focuses on FGF19-positive patient populations, particularly in Hepatocellular Carcinoma (HCC), as this compound is specifically designed to target the FGF19-FGFR4 signaling axis. While direct comparative studies in FGF19-negative tumors are not available, this guide will present the robust efficacy data in the targeted patient group and provide a mechanistic explanation for the presumed lack of efficacy in FGF19-negative settings.

Executive Summary

This compound has demonstrated significant anti-tumor activity in clinical trials involving patients with advanced HCC characterized by FGF19 overexpression. As a highly selective inhibitor of FGFR4, its mechanism of action is intrinsically linked to the presence of the FGF19 ligand. In FGF19-positive tumors, this compound effectively blocks the oncogenic signaling cascade driven by the FGF19-FGFR4 axis. In contrast, in tumors lacking FGF19 overexpression, this signaling pathway is not a primary driver of tumor growth, and therefore, this compound is not expected to have a therapeutic effect. The development and clinical evaluation of this compound have been precisely focused on the biomarker-selected population of FGF19-positive HCC.

Data Presentation: Efficacy of this compound in FGF19-Positive Hepatocellular Carcinoma

The following tables summarize the clinical efficacy of this compound as a monotherapy and in combination with the anti-PD-L1 antibody, atezolizumab, in patients with FGF19-positive advanced HCC.

Table 1: this compound Monotherapy in Pre-treated FGF19+ aHCC
Efficacy EndpointResultStudy
Objective Response Rate (ORR) 44.8% (in patients who received prior ICI and mTKI therapy)ABSK-011-101 (Phase 1)[1][2]
36.8% (in all evaluable pre-treated patients)ABSK-011-101 (Phase 1)[1][2]
40.7% (in patients with prior therapies)First-in-human study[3][4][5][6]
Disease Control Rate (DCR) 79.3% (in patients who received prior ICI and mTKI therapy)ABSK-011-101 (Phase 1)[1][2]
78.9% (in all evaluable pre-treated patients)ABSK-011-101 (Phase 1)[1][2]
Median Duration of Response (mDoR) 7.4 monthsABSK-011-101 (Phase 1)[1][2]
Median Progression-Free Survival (mPFS) 5.5 monthsABSK-011-101 (Phase 1)[1][2]

aHCC: advanced Hepatocellular Carcinoma; ICI: Immune Checkpoint Inhibitor; mTKI: multi-targeted Tyrosine Kinase Inhibitor

Table 2: this compound in Combination with Atezolizumab in FGF19+ aHCC
Efficacy EndpointTreatment-Naive PatientsPre-treated Patients (ICI-exposed)Study
Overall Response Rate (ORR) 50.0%52.9%ABSK-011-201 (Phase 2)[7][8][9]
Confirmed ORR 33.3%41.2%ABSK-011-201 (Phase 2)[7][8]
Disease Control Rate (DCR) 91.7%70.6%ABSK-011-201 (Phase 2)[7][8]
Median Progression-Free Survival (mPFS) 7.0 months8.3 monthsABSK-011-201 (Phase 2)[7][8]
Median Duration of Response (mDoR) Not ReachedNot ReachedABSK-011-201 (Phase 2)[7][8]

Signaling Pathway and Mechanism of Action

The antitumor activity of this compound is dependent on the FGF19-FGFR4 signaling pathway. In approximately 30% of HCC patients, overexpression of FGF19 leads to the activation of FGFR4, which promotes tumor cell proliferation and survival.[10][11][12] this compound selectively binds to and inhibits the kinase activity of FGFR4, thereby blocking this oncogenic signaling.

FGF19_FGFR4_pathway cluster_cell Hepatocyte cluster_downstream Downstream Signaling cluster_effects Cellular Effects FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds KLB β-Klotho KLB->FGFR4 Co-receptor RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway FGFR4->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway FGFR4->PI3K_AKT STAT3 JAK-STAT Pathway FGFR4->STAT3 This compound This compound This compound->FGFR4 Inhibits Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Cell Survival PI3K_AKT->Survival STAT3->Proliferation

Caption: FGF19-FGFR4 Signaling Pathway Inhibition by this compound.

Experimental Protocols

The clinical efficacy data presented is primarily from the ABSK-011-101 (Phase 1) and ABSK-011-201 (Phase 2) studies. A registrational study, ABSK-011-205, is also underway.

ABSK-011-201 (Phase 2) Study Design
  • Study Type: A multi-center, open-label, Phase 2 study.

  • Patient Population: Patients with advanced or unresectable HCC with FGF19 overexpression. The trial included both treatment-naive and previously treated (ICI-exposed) cohorts.[7][13]

  • Intervention: this compound administered orally in combination with intravenous atezolizumab.[9]

  • Dosage: this compound 220mg BID plus atezolizumab 1200mg every 3 weeks.[9]

  • Primary Endpoint: Overall Response Rate (ORR).[8]

  • FGF19 Overexpression Determination: While specific cutoff values are not detailed in the provided search results, patient selection was based on the "biomarker selection of FGF19".[1] This typically involves immunohistochemistry (IHC) or RNA expression analysis of tumor tissue.

experimental_workflow cluster_screening Patient Screening cluster_enrollment Trial Enrollment cluster_treatment Treatment and Evaluation Patient Advanced HCC Patient Biopsy Tumor Biopsy Patient->Biopsy FGF19_test FGF19 Expression Analysis (IHC/RNA) Biopsy->FGF19_test FGF19_pos FGF19 Positive FGF19_test->FGF19_pos Overexpression FGF19_neg FGF19 Negative FGF19_test->FGF19_neg Negative/Low Enroll Enroll in ABSK-011-201 FGF19_pos->Enroll Screen_fail Screen Failure FGF19_neg->Screen_fail Treatment This compound + Atezolizumab Enroll->Treatment Evaluation Tumor Response Evaluation (RECIST) Treatment->Evaluation Efficacy Efficacy Endpoints (ORR, PFS, etc.) Evaluation->Efficacy

Caption: Clinical Trial Workflow for this compound Studies.

Comparison in FGF19-Negative Tumors

There is no clinical or preclinical data available from the provided search results to suggest that this compound has any efficacy in FGF19-negative tumors. The targeted nature of the drug, which specifically inhibits FGFR4, a receptor activated by FGF19, provides a strong rationale for this observation.

Mechanistic Rationale for Lack of Efficacy in FGF19-Negative Tumors:

  • Absence of an Oncogenic Driver: In FGF19-negative tumors, the FGF19-FGFR4 signaling pathway is not aberrantly activated and is therefore not a driver of tumor growth. Targeting a non-active pathway would not be expected to produce an anti-tumor effect.

  • High Selectivity of this compound: this compound is a highly selective inhibitor of FGFR4.[10][12][14] Its therapeutic effect is contingent on the inhibition of this specific receptor. In the absence of the FGF19 ligand to activate FGFR4, the target of this compound is essentially dormant in the context of oncogenic signaling.

Conclusion

This compound is a precision medicine that has demonstrated promising efficacy in a biomarker-selected population of HCC patients with FGF19 overexpression. The available data from clinical trials consistently show meaningful objective response rates, disease control, and durability of response in this patient group, both as a monotherapy and in combination with immunotherapy. Conversely, there is no evidence to support the use of this compound in FGF19-negative tumors, and a strong mechanistic rationale explains the presumed lack of efficacy in this population. Future research and clinical development of this compound will likely continue to focus on the FGF19-positive patient population where it has shown a clear therapeutic benefit.

References

A Meta-Analysis of Irpagratinib Clinical Trial Data: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Irpagratinib (ABSK011) is an investigational, orally administered, highly selective inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4). It is being developed as a targeted therapy for patients with advanced hepatocellular carcinoma (HCC) whose tumors exhibit overexpression of Fibroblast Growth Factor 19 (FGF19), a key ligand for FGFR4.[1][2] Dysregulation of the FGF19-FGFR4 signaling pathway is implicated in the pathogenesis of a subset of HCC, making it a promising therapeutic target.[2][3] This guide provides a meta-analysis of available clinical trial data on this compound and compares its performance with other approved systemic therapies for advanced HCC.

Mechanism of Action

This compound selectively and irreversibly binds to the FGFR4 kinase, inhibiting its autophosphorylation and downstream signaling.[3] This targeted inhibition is designed to block the oncogenic signaling cascade driven by the FGF19-FGFR4 axis, which is known to promote tumor cell proliferation and survival in HCC with FGF19 overexpression.[2] Preclinical studies have demonstrated that this compound exhibits synergistic anti-tumor effects when combined with other therapeutic agents, including immune checkpoint inhibitors and other targeted therapies.[3]

This compound Clinical Trial Data

This compound has been evaluated as both a monotherapy and in combination with the anti-PD-L1 antibody atezolizumab in patients with advanced HCC.

Monotherapy

In a Phase 1 study (ABSK-011-101), this compound monotherapy was evaluated in patients with advanced solid tumors, including a cohort of heavily pre-treated HCC patients with FGF19 overexpression. The updated results presented at ESMO 2024 demonstrated a manageable safety profile and promising anti-tumor activity.[4][5]

Combination Therapy with Atezolizumab

A Phase 2 study (ABSK-011-201) is evaluating this compound in combination with atezolizumab in patients with FGF19-overexpressing advanced HCC, in both treatment-naïve and previously treated populations.[6][7] Updated findings from this trial have shown encouraging efficacy and a manageable safety profile.[7][8][9][10][11]

Efficacy of this compound in Advanced HCC

The following table summarizes the key efficacy data from clinical trials of this compound in patients with FGF19-overexpressing advanced HCC.

Clinical TrialTreatment SettingNORRDCRMedian PFSMedian DOR
ABSK-011-101 (Phase 1) Monotherapy, heavily pre-treated3836.8%78.9%5.5 months7.4 months
(ICI and mTKI pre-treated subset)2944.8%79.3%5.5 months7.4 months
ABSK-011-201 (Phase 2) Combination with Atezolizumab, Treatment-Naïve12/1550.0% (confirmed 33.3%)91.7%7.0 monthsNot Reached
Combination with Atezolizumab, Pre-treated17/1852.9% (confirmed 41.2%)70.6%8.3 monthsNot Reached

ORR: Objective Response Rate, DCR: Disease Control Rate, PFS: Progression-Free Survival, DOR: Duration of Response, ICI: Immune Checkpoint Inhibitor, mTKI: multi-targeted Tyrosine Kinase Inhibitor.[4][5][6]

Safety Profile of this compound

The safety profile of this compound, both as a monotherapy and in combination with atezolizumab, has been reported as manageable.

Adverse EventThis compound Monotherapy (any grade)This compound + Atezolizumab (any grade)This compound + Atezolizumab (Grade ≥3)
Increased ALTData not specified81.8%12.1%
Increased ASTData not specified72.7%9.1%
DiarrheaData not specified57.6%3.0%
Increased Blood BilirubinData not specifiedNot specifiedNot specified

ALT: Alanine Aminotransferase, AST: Aspartate Aminotransferase.[7]

Comparison with Other FGFR Inhibitors in HCC

To provide a broader context, the following table includes available clinical trial data for other FGFR inhibitors that have been investigated in advanced HCC.

Drug (Target)Clinical Trial PhaseTreatment SettingNORRMedian PFSKey Adverse Events
Fisogatinib (BLU-554) (FGFR4)Phase 1FGF19-positive-17%-Diarrhea, nausea, vomiting (mostly Grade 1/2)[12][13]
Roblitinib (FGF401) (FGFR4)Phase 1/2FGFR4/KLB-positive869.3%4.1 monthsDiarrhea, increased AST/ALT[14][15][16][17]
Infigratinib (pan-FGFR)Preclinical in HCC----Not applicable in HCC trials

Comparison with Standard of Care in Advanced HCC

The following tables provide a comparative overview of the efficacy and safety of this compound (combination therapy) with established first- and second-line treatments for advanced HCC.

First-Line Treatment Comparison
TreatmentPivotal TrialNORRMedian PFSMedian OS
This compound + Atezolizumab ABSK-011-201 (Phase 2)1550.0%7.0 monthsImmature
Atezolizumab + Bevacizumab IMbrave15033630%6.9 months19.2 months
Nivolumab + Ipilimumab CheckMate 9DW33536%-23.7 months
Sorafenib SHARP2992%5.5 months10.7 months
Lenvatinib REFLECT47824.1% (mRECIST)7.4 months13.6 months

[6][7][18]

Second-Line and Beyond Treatment Comparison
TreatmentPivotal TrialNORRMedian PFSMedian OS
This compound Monotherapy ABSK-011-101 (Phase 1)3836.8%5.5 months-
Regorafenib RESORCE37911%3.1 months10.6 months
Cabozantinib CELESTIAL4704%5.2 months10.2 months
Ramucirumab (AFP ≥400 ng/mL)REACH-21975%2.8 months8.5 months
Pembrolizumab KEYNOTE-24027818.3%3.0 months13.9 months
Nivolumab + Ipilimumab CheckMate 0405032%-22.8 months

[4][5][19]

Safety Profile Comparison of Standard Therapies

TreatmentKey Grade ≥3 Adverse Events
Atezolizumab + Bevacizumab Hypertension (12%), increased AST (5%), proteinuria (4%)[1][20]
Nivolumab + Ipilimumab Increased AST/ALT, rash, colitis, hepatitis[18][19][21]
Sorafenib Hand-foot skin reaction (10.7%), diarrhea (6.0%), fatigue (3.4%)[22][23][24]
Lenvatinib Hypertension, diarrhea, fatigue, decreased appetite, proteinuria[25][26][27][28][29]
Regorafenib Hypertension, hand-foot skin reaction, fatigue, diarrhea
Cabozantinib Hand-foot skin reaction (17%), hypertension (16%), increased AST (12%), fatigue (10%), diarrhea (10%)
Ramucirumab Hypertension, hyponatremia
Pembrolizumab Immune-related adverse events (e.g., pneumonitis, colitis, hepatitis)

Experimental Protocols and Methodologies

Patient Population and Trial Design
  • This compound Trials (ABSK-011-101, ABSK-011-201, ABSK-011-205): These trials enrolled patients with advanced or unresectable HCC.[4][6][30] Key inclusion criteria for the FGF19-overexpressing cohorts included an ECOG performance status of 0 or 1 and Child-Pugh class A or B liver function.[6] The registrational study (ABSK-011-205) is a randomized, double-blind, placebo-controlled trial evaluating this compound with Best Supportive Care (BSC) in patients previously treated with ICIs and mTKIs.[30]

Biomarker Assessment: FGF19 Overexpression

FGF19 overexpression is a key biomarker for patient selection in this compound clinical trials. While the specific proprietary methods used in the trials are not fully detailed in the public domain, the scientific literature suggests two primary methods for assessing FGF19 status:

  • Immunohistochemistry (IHC): This method detects the FGF19 protein in tumor tissue. A common positivity cutoff used in similar studies is the staining of ≥1% of tumor cells.[31]

  • Fluorescence In Situ Hybridization (FISH): This technique detects amplification of the FGF19 gene in tumor cells and is considered to have high specificity.[26]

Tumor Response Evaluation

Tumor response in the this compound trials and comparator studies is primarily assessed using the Response Evaluation Criteria in Solid Tumors version 1.1 (RECIST 1.1) .[2][3][6] For HCC, a modified version, mRECIST , is also frequently used as it accounts for tumor necrosis, which is a common response pattern to targeted therapies in liver cancer.[2][6]

Signaling Pathways and Experimental Workflows

FGF19_FGFR4_Signaling_Pathway FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds KLB Klotho-β (Co-receptor) KLB->FGFR4 RAS_RAF RAS-RAF-MAPK Pathway FGFR4->RAS_RAF Activates PI3K_AKT PI3K-AKT Pathway FGFR4->PI3K_AKT Activates This compound This compound This compound->FGFR4 Inhibits Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF->Proliferation PI3K_AKT->Proliferation Irpagratinib_Trial_Workflow Patient_Screening Patient Screening (Advanced HCC) Biomarker_Testing Biomarker Testing (FGF19 Overexpression) Patient_Screening->Biomarker_Testing Randomization Randomization Biomarker_Testing->Randomization Treatment_Arm This compound (Monotherapy or Combination) Randomization->Treatment_Arm Control_Arm Control (Placebo or Standard of Care) Randomization->Control_Arm Tumor_Assessment Tumor Assessment (RECIST 1.1 / mRECIST) Treatment_Arm->Tumor_Assessment Safety_Monitoring Safety Monitoring (Adverse Events) Treatment_Arm->Safety_Monitoring Control_Arm->Tumor_Assessment Control_Arm->Safety_Monitoring Efficacy_Endpoints Efficacy Endpoints (ORR, PFS, OS) Tumor_Assessment->Efficacy_Endpoints Logical_Comparison This compound This compound (FGFR4i) Efficacy Efficacy (ORR, PFS, OS) This compound->Efficacy Safety Safety (Adverse Events) This compound->Safety Population Patient Population (Biomarker-selected) This compound->Population Other_FGFRi Other FGFRi (Fisogatinib, etc.) Other_FGFRi->Efficacy Other_FGFRi->Safety TKIs TKIs (Sorafenib, Lenvatinib) TKIs->Efficacy TKIs->Safety ICI_Combos ICI Combinations (Atezo/Bev, Nivo/Ipi) ICI_Combos->Efficacy ICI_Combos->Safety

References

Safety Operating Guide

Safeguarding Researchers: Essential Personal Protective Equipment and Disposal Plan for Irpagratinib

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: Researchers, scientists, and drug development professionals handling Irpagratinib, a potent FGFR4 inhibitor, must adhere to stringent safety protocols to mitigate risks of exposure. This guide provides essential, immediate safety and logistical information, including personal protective equipment (PPE) requirements and a comprehensive operational and disposal plan.

This compound is an orally active and highly effective FGFR4 antagonist with antitumor activity.[1] As with many potent kinase inhibitors, it is crucial to handle this compound with care to prevent accidental exposure, which could have adverse health effects. The following procedural guidance is designed to ensure a safe laboratory environment.

Personal Protective Equipment (PPE) for Handling this compound

The selection of appropriate PPE is the first line of defense against chemical exposure. Based on the potential hazards associated with potent kinase inhibitors, the following PPE is mandatory when handling this compound in solid (powder) or liquid (solution) form.

Task Required Personal Protective Equipment
Handling Solid this compound (e.g., weighing, preparing solutions) - Gloves: Two pairs of chemotherapy-rated, powder-free nitrile gloves. Change gloves immediately if contaminated. - Gown: Disposable, solid-front, back-closing chemotherapy gown made of a low-permeability fabric. - Eye Protection: Chemical splash goggles or a full-face shield. - Respiratory Protection: A NIOSH-certified N95 or higher-level respirator is required to prevent inhalation of airborne particles.[2]
Handling Diluted this compound Solutions - Gloves: One pair of chemotherapy-rated, powder-free nitrile gloves. - Gown: Disposable laboratory coat or gown. - Eye Protection: Safety glasses with side shields.
Administering this compound (in research settings) - Gloves: Two pairs of chemotherapy-rated, powder-free nitrile gloves.[3] - Gown: Disposable, solid-front, back-closing chemotherapy gown.[3] - Eye Protection: Chemical splash goggles or a full-face shield.[3]
Cleaning Spills of this compound - Gloves: Two pairs of heavy-duty, chemical-resistant gloves. - Gown: Impervious gown or coveralls. - Eye Protection: Full-face shield. - Respiratory Protection: A NIOSH-certified N95 or higher-level respirator.

Operational Plan for Safe Handling

A systematic approach to handling this compound is critical to maintaining a safe laboratory environment. The following step-by-step operational plan should be integrated into all experimental protocols involving this compound.

1. Preparation and Designated Area:

  • All handling of solid this compound and preparation of stock solutions must be conducted within a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.

  • The work area should be clearly designated as a "Potent Compound Handling Area" with restricted access.

  • Ensure a spill kit and appropriate waste disposal containers are readily accessible before beginning any work.

2. Weighing and Reconstitution:

  • When weighing the powdered form of this compound, use a balance with a draft shield within the containment enclosure.

  • Use a spatula or other dedicated tool to handle the powder; avoid pouring, which can generate dust.

  • When reconstituting the powder, add the solvent slowly to the vial to avoid splashing.

3. Solution Handling:

  • Clearly label all solutions containing this compound with the compound name, concentration, date, and hazard warning.

  • Use Luer-Lok syringes and needles or other closed-system transfer devices to minimize the risk of leaks and aerosol generation.[2]

4. Personal Decontamination:

  • After handling this compound, remove PPE in the following order to prevent cross-contamination: outer gloves, gown, inner gloves.

  • Wash hands thoroughly with soap and water immediately after removing PPE.

Disposal Plan for this compound and Contaminated Materials

Proper disposal of this compound and all contaminated materials is essential to prevent environmental contamination and accidental exposure.

Waste Type Disposal Procedure
Unused Solid this compound - Dispose of as hazardous chemical waste in a clearly labeled, sealed container. - Follow all institutional and local regulations for hazardous waste disposal.
Solutions Containing this compound - Collect in a designated, sealed, and clearly labeled hazardous waste container. - Do not pour down the drain.
Contaminated Labware (e.g., vials, pipette tips, tubes) - Dispose of in a designated "sharps" or "hazardous waste" container.[4] - Do not dispose of in regular trash.
Contaminated PPE (e.g., gloves, gowns, masks) - Place in a designated, sealed biohazard bag or hazardous waste container immediately after use.[4]

Waste Segregation and Collection:

  • All waste generated from handling this compound must be segregated from regular laboratory trash.

  • Use dedicated, clearly labeled waste containers for solid waste, liquid waste, and contaminated sharps.

  • Waste should be collected by the institution's environmental health and safety department for appropriate disposal, which typically involves incineration for potent pharmaceutical compounds.

Diagram: PPE Selection Workflow for this compound Handling

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_disposal Waste Disposal start Start: Handling this compound task_type Identify Task Type start->task_type solid Solid Form (Weighing, Aliquoting) task_type->solid Solid liquid Liquid Form (Dilutions, Cell Culture) task_type->liquid Liquid spill Spill Cleanup task_type->spill Spill admin Administration task_type->admin Administration ppe_high Full PPE Required: - Double Gloves (Chemo-rated) - Impermeable Gown - Goggles & Face Shield - N95/P100 Respirator solid->ppe_high ppe_low Basic PPE: - Nitrile Gloves - Lab Coat - Safety Glasses liquid->ppe_low spill->ppe_high ppe_medium Standard PPE: - Double Gloves (Chemo-rated) - Lab Coat/Gown - Safety Goggles admin->ppe_medium disposal Dispose of all contaminated materials as hazardous waste ppe_high->disposal ppe_medium->disposal ppe_low->disposal

A flowchart for determining the appropriate level of PPE based on the handling task.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.